molecular formula C14H16N2O3S B3039011 2-amino-N-(4-ethoxyphenyl)benzenesulfonamide CAS No. 94844-80-1

2-amino-N-(4-ethoxyphenyl)benzenesulfonamide

Cat. No.: B3039011
CAS No.: 94844-80-1
M. Wt: 292.36 g/mol
InChI Key: ZUVIWEIVSKDCEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(4-ethoxyphenyl)benzenesulfonamide is a chemical compound of interest in medicinal and synthetic chemistry research. It features a sulfonamide functional group linked to a 4-ethoxyaniline moiety, a structure known to contribute to biochemical interactions. Benzenesulfonamide derivatives are a significant class of compounds in scientific investigation due to their diverse biological activities. Research indicates that structurally related sulfonamides exhibit potent inhibitory effects on various enzymatic targets. For instance, some benzenesulfonamide analogs have been identified as promising inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors such as triple-negative breast cancer, making them candidates for anticancer agent development . Other derivatives have been explored as inhibitors of the HIV-1 Capsid (CA) protein, demonstrating antiviral activity by interfering with both early and late stages of the viral replication cycle . Furthermore, studies on novel benzenesulfonamide compounds have shown potential in targeting receptor tyrosine kinases like TrkA, which is implicated in glioblastoma (GBM) cell proliferation, suggesting a application in neuro-oncology research . The electrochemical properties of N-(4-aminophenyl)benzenesulfonamide derivatives have also been characterized, providing insights useful for analytical method development and understanding their metabolic behavior . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

2-amino-N-(4-ethoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-2-19-12-9-7-11(8-10-12)16-20(17,18)14-6-4-3-5-13(14)15/h3-10,16H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVIWEIVSKDCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Spectroscopic Elucidation of 2-amino-N-(4-ethoxyphenyl)benzenesulfonamide

[1][2]

Executive Summary

This technical guide details the spectroscopic characterization of 2-amino-N-(4-ethoxyphenyl)benzenesulfonamide (Molecular Formula:

11

In drug development, this scaffold is frequently encountered as a precursor to carbonic anhydrase inhibitors or as a ligand in coordination chemistry.[2] Accurate characterization requires differentiating the two distinct nitrogen environments (primary aniline vs. secondary sulfonamide) and confirming the integrity of the ether linkage.

This guide provides a self-validating analytical workflow using Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR), designed to ensure structural certainty during synthesis scale-up.

Analytical Workflow & Logic

The characterization strategy follows a subtractive logic:

  • MS confirms the molecular mass and isotopic pattern (Sulfur presence).[1]

  • IR validates functional group integrity (survival of the ether and primary amine).

  • NMR maps the carbon-hydrogen framework and confirms regiochemistry (ortho- vs. para-substitution).[1]

Workflow Diagram

AnalyticalWorkflowcluster_AnalysisSpectroscopic TriadSampleCrude SynthesisProductPrepSample Preparation(Desalting/Drying)Sample->PrepMS1. MS (ESI+)Confirm MW: 292.35Check [M+H]+Prep->MS Aliquot AIR2. FT-IR (ATR)Verify Functional Groups(-NH2, SO2, C-O-C)MS->IR Validated MassNMR3. NMR (DMSO-d6)Confirm Connectivity& RegiochemistryIR->NMR Validated FGsReportCoA GenerationNMR->Report

Caption: Sequential analytical workflow ensuring molecular weight confirmation prior to detailed structural elucidation.

Mass Spectrometry (MS) Analysis[1][2][4][5][6]

Mechanistic Insight

For sulfonamides, Electrospray Ionization (ESI) in positive mode is the standard. However, the fragmentation pattern (MS/MS) provides the true structural fingerprint. A key diagnostic feature of N-aryl benzenesulfonamides is the cleavage of the S-N bond and the extrusion of

Expected Ionization:

  • 
    :  m/z 293.1
    
  • 
    :  m/z 315.1 (Common adduct)[1]
    
Fragmentation Pathway (MS/MS)

Upon collision-induced dissociation (CID), the molecule undergoes characteristic cleavages. The primary amine on the benzene ring facilitates specific rearrangements.

MassSpecFragParentParent Ion [M+H]+m/z 293Frag1Fragment A[M - SO2]+m/z 229Parent->Frag1- SO2 (Rearrangement)Frag2Fragment B(Cleavage of S-N)Sulfonyl Cationm/z 156Parent->Frag2S-N CleavageFrag3Fragment C(p-phenetidine ion)m/z 138Parent->Frag3N-C Cleavage

Caption: Predicted ESI-MS/MS fragmentation pathways. The loss of SO2 is a hallmark of sulfonamide stability studies.

Experimental Protocol: LC-MS
  • Solvent: Dissolve 1 mg of sample in 1 mL of MeOH:H2O (50:50) + 0.1% Formic Acid.[1]

  • Injection: 5 µL via flow injection analysis (FIA) or C18 column if purity check is needed.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV[1]

    • Cone Voltage: 30 V (Adjust higher to induce in-source fragmentation for structural confirmation).

Infrared Spectroscopy (IR)[1][2][7][8]

Spectral Interpretation

The IR spectrum is critical for distinguishing the primary amine (

secondary sulfonamide

1

Diagnostic Bands:

Functional GroupFrequency (

)
IntensityModeCausality/Note
Primary Amine (

)
3450 & 3360MediumStretchAsymmetric & Symmetric stretches.[1] Distinct doublet.
Sulfonamide (

)
~3250Strong/BroadStretchOften overlaps with OH, but sharpens in dilute solution.[1]
Sulfonamide (

)
1340-1360StrongStretchAsymmetric sulfonyl stretch.[1] Highly diagnostic.
Sulfonamide (

)
1150-1170StrongStretchSymmetric sulfonyl stretch.[1]
Ether (

)
1230-1250StrongStretchAryl-Alkyl ether stretch (Ph-O-Et).[1]
Expert Tip

If the peak at 3450/3360

acetylation

Nuclear Magnetic Resonance (NMR)[1][2][6]

Solvent Selection

Recommended Solvent: DMSO-d6.[1] Reasoning: Chloroform (


1
NMR Assignment (400 MHz, DMSO-d6)

The molecule has two distinct aromatic systems:

  • Ring A (Benzenesulfonamide): ortho-substituted pattern.[1][3]

  • Ring B (Phenetidine): para-substituted (

    
    ) pattern.[1]
    
Shift (

ppm)
MultiplicityIntegralAssignmentStructural Logic
9.80 Singlet (s)1H

Highly deshielded, acidic sulfonamide proton.[1]
7.50 Doublet of Doublets (dd)1HRing A (

)
Deshielded by

(ortho effect).[1]
7.25 Triplet of Doublets (td)1HRing A (

)
Para to amino group.[1]
6.95 Doublet (d, J=8.8Hz)2HRing B (

)
Ortho to N-linker.[1] Part of AA'BB' system.[1][4]
6.75 Doublet (d, J=8.8Hz)2HRing B (

)
Ortho to Ethoxy. Shielded by Oxygen resonance.[1]
6.70 Doublet (d)1HRing A (

)
Ortho to

.[1] Shielded by amine resonance.[1]
6.55 Triplet (t)1HRing A (

)
Meta to

.[1]
5.90 Broad Singlet (bs)2H

Primary amine.[1] Exchangeable with

.
3.95 Quartet (q, J=7.0Hz)2H

Methylene of ethoxy group.[1]
1.30 Triplet (t, J=7.0Hz)3H

Methyl of ethoxy group.[1]
NMR Key Peaks[1][2]
  • 155-160 ppm: C-O (Ethoxy attached carbon).[1]

  • 145-148 ppm: C-N (Amine attached carbon).[1]

  • 63.5 ppm:

    
     (Ether methylene).[1]
    
  • 14.8 ppm:

    
     (Ether methyl).[1]
    

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Maximize resolution and prevent concentration-dependent shifting.

  • Weigh 5–10 mg of the dried solid into a clean vial.

  • Add 0.6 mL of DMSO-d6 (99.9% D).

  • Sonicate for 30 seconds to ensure complete dissolution (sulfonamides can be crystalline and slow to dissolve).[1]

  • Transfer to a 5mm NMR tube.[1]

  • Run Parameters: 16 scans (1H), 1024 scans (13C), relaxation delay (

    
    ) = 1.0 sec.
    
Protocol B: Impurity Profiling

Common synthetic impurities include:

  • Residual 4-Ethoxyaniline (p-Phenetidine): Look for a simplified aromatic region and loss of the

    
     peaks in IR.[1]
    
  • Bis-sulfonylation: If the primary amine (

    
    ) also reacts with the sulfonyl chloride, you will see a massive increase in MW (double addition) and loss of the 
    
    
    signal in NMR.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for IR/NMR interpretation rules).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1][5] Spectral Database for Organic Compounds (SDBS).[1] Retrieved October 26, 2023, from [Link] (Source for fragment spectral data: Aniline and Benzenesulfonamide standards).

  • Hibbs, J. A., et al. (2013).[6] Gas-phase fragmentations of anions derived from N-phenyl benzenesulfonamides. Journal of the American Society for Mass Spectrometry, 24(8), 1280-1287.[6] [Link] (Source for MS fragmentation mechanisms).[1]

solubility and stability of 2-amino-N-(4-ethoxyphenyl)benzenesulfonamide in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of 2-amino-N-(4-ethoxyphenyl)benzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of this compound, a key sulfonamide derivative. As the developability of any active pharmaceutical ingredient (API) is intrinsically linked to its physicochemical properties, a thorough understanding of its behavior in various solvents and under different stress conditions is paramount. This document outlines detailed experimental protocols, data presentation strategies, and the scientific rationale behind the proposed studies, designed for researchers, scientists, and drug development professionals. The guide emphasizes a self-validating approach to experimental design, ensuring the generation of robust and reliable data critical for formulation development, analytical method development, and regulatory submissions.

Introduction: The Critical Role of Physicochemical Characterization

This compound belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry. The journey from a promising lead compound to a viable drug product is fraught with challenges, many of which can be mitigated by a comprehensive early-stage characterization of the molecule's fundamental properties. Among these, solubility and stability are arguably the most critical.

  • Solubility dictates the bioavailability of a drug, influences its dissolution rate, and impacts the choice of formulation strategies. Poor aqueous solubility can be a major hurdle in achieving therapeutic efficacy for orally administered drugs. Understanding solubility in a range of organic solvents is also crucial for designing purification processes and developing various dosage forms.

  • Stability of the API is a measure of its ability to withstand environmental influences such as temperature, humidity, light, and pH. Degradation of the API can lead to a loss of potency, the formation of potentially toxic byproducts, and a shortened shelf-life of the final drug product.

This guide provides a roadmap for the systematic investigation of the solubility and stability of this compound, drawing upon established principles for sulfonamide analysis and adhering to regulatory expectations.

Solubility Profiling: A Foundation for Formulation

The solubility of a compound is a complex interplay between the solute's crystal lattice energy and the solvation energy provided by the solvent. For sulfonamides, the presence of both hydrogen bond donors (amine and sulfonamide N-H) and acceptors (sulfonamide O=S=O and ether oxygen), as well as aromatic rings, allows for a wide range of solute-solvent interactions. The Extended Hildebrand Solubility Approach is a useful theoretical framework for predicting and interpreting the solubility of sulfonamides in different solvent systems[1].

Experimental Protocol: Equilibrium Solubility Determination

The isothermal saturation method is a reliable technique for determining the equilibrium solubility of a compound[2]. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the amount of dissolved solute.

Step-by-Step Methodology:

  • Solvent Selection: A diverse panel of solvents should be chosen to represent a range of polarities, hydrogen bonding capabilities, and dielectric constants. A recommended list is provided in Table 1.

  • Sample Preparation: Add an excess of this compound to a known volume of each solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached and maintained.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Centrifugation or filtration (using a filter compatible with the solvent) can be used to separate the saturated solution from the excess solid.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess compound to solvent B Seal vials A->B C Agitate at constant temperature (24-48h) B->C Incubate D Centrifuge or filter C->D Separate solid and liquid E Collect clear supernatant D->E F Dilute aliquot E->F Prepare for analysis G Analyze by validated HPLC method F->G

Figure 1: Workflow for Equilibrium Solubility Determination.

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound in a range of solvents. This data is for illustrative purposes to demonstrate how results should be presented.

Table 1: Illustrative Solubility of this compound at 25 °C

SolventSolvent TypeDielectric ConstantSolubility (mg/mL)
Water (pH 7.4)Polar Protic80.1< 0.1
1-OctanolNon-polar10.35.2
EthanolPolar Protic24.615.8
MethanolPolar Protic32.725.3
AcetonePolar Aprotic20.745.1
AcetonitrilePolar Aprotic37.530.7
DichloromethaneNon-polar9.18.9
n-HexaneNon-polar1.9< 0.01
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7> 100
Polyethylene Glycol 400 (PEG 400)Polar Protic-75.6

Expertise & Experience: The choice of solvents is critical for building a comprehensive solubility profile. Including solvents like water, octanol, and hexane provides insights into the compound's behavior in biological systems and its lipophilicity[2]. Solvents such as ethanol, acetone, and DMSO are commonly used in formulation and manufacturing, making their solubility data directly applicable.

Stability Assessment: Ensuring Drug Integrity

Forced degradation studies are a cornerstone of drug development, providing critical information about a molecule's intrinsic stability[3]. These studies involve subjecting the API to stress conditions more severe than those it would typically encounter during storage and handling. The International Council for Harmonisation (ICH) guidelines mandate such studies to develop and validate stability-indicating analytical methods[3].

Experimental Protocol: Forced Degradation Studies

A systematic approach to forced degradation involves exposing the compound to hydrolytic, oxidative, photolytic, and thermal stress.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 80 °C) for a defined period.

    • Basic Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat at a controlled temperature (e.g., 80 °C).

    • Neutral Hydrolysis: Treat the stock solution with water and heat at a controlled temperature (e.g., 80 °C).

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid API to dry heat in a calibrated oven (e.g., 105 °C).

    • Photolytic Degradation: Expose the stock solution and the solid API to a combination of UV and visible light as per ICH Q1B guidelines.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours) to track the degradation kinetics.

  • Sample Quenching: Neutralize the acidic and basic samples to halt the degradation reaction before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact API from all process-related impurities and degradation products.

G cluster_stress Stress Conditions cluster_sampling Sampling & Quenching cluster_analysis Analysis A Acidic Hydrolysis (0.1N HCl, 80°C) G Collect samples at time points B Basic Hydrolysis (0.1N NaOH, 80°C) C Neutral Hydrolysis (Water, 80°C) D Oxidative (3% H2O2, RT) E Thermal (Solid, 105°C) F Photolytic (ICH Q1B) H Neutralize acid/base samples G->H I Analyze by stability-indicating HPLC H->I J Quantify parent drug and degradants I->J K Perform mass balance calculation J->K

Figure 2: Workflow for Forced Degradation Studies.

Illustrative Stability Data

The following table summarizes the expected outcomes of forced degradation studies on this compound. The data is hypothetical and serves as an example of how to present the results.

Table 2: Illustrative Forced Degradation Results for this compound

Stress Condition% Degradation (at 24h)Number of Degradation ProductsObservations
0.1 N HCl, 80 °C~15%2Significant degradation observed.
0.1 N NaOH, 80 °C~25%3Most significant degradation pathway.
Water, 80 °C< 5%1Relatively stable in neutral aqueous solution.
3% H₂O₂, RT~10%2Susceptible to oxidation.
Thermal (105 °C, solid)< 2%0Stable to dry heat.
Photolytic (ICH Q1B)< 5%1Minor degradation upon light exposure.

Trustworthiness: A self-validating protocol for forced degradation includes a mass balance calculation. The sum of the assay value of the parent drug and the levels of all degradation products should ideally be close to 100% of the initial concentration. This demonstrates that all significant degradation products have been detected by the analytical method.

Analytical Methodology: A Validated Approach

A robust, stability-indicating analytical method is essential for both solubility and stability studies. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely used and reliable technique for the analysis of sulfonamides[4].

Proposed HPLC Method
  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for method development.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile) is recommended to ensure good separation of the parent compound from any potential impurities or degradants.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 254 nm or 270 nm for sulfonamides).

  • Injection Volume: 10 µL.

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Conclusion

The systematic evaluation of the solubility and stability of this compound, as outlined in this guide, is a critical step in its development pathway. The proposed experimental protocols, rooted in established scientific principles and regulatory expectations, provide a framework for generating the high-quality data necessary to de-risk the development process, guide formulation strategies, and ensure the final drug product is both safe and effective. The emphasis on self-validating methodologies and a deep understanding of the underlying scientific principles will empower researchers to make informed decisions and accelerate the translation of this promising compound from the laboratory to the clinic.

References

  • Martin, A., Wu, P. L., & Adjei, A. (1980). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 69(6), 659-665. [Link]

  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surovyi, O. V. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(12), 4048-4058. [Link]

  • Bustamante, P., Escalera, B., Martin, A., & Selles, E. (1993). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Journal of Pharmaceutical Sciences, 82(11), 1112-1116. [Link]

  • Pena, M. A., Reillo, A., Escalera, B., & Bustamante, P. (2006). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society, 17(7), 1331-1337. [Link]

  • Ghafourian, T., & Barzegar-Jalali, M. (2005). Solubility prediction of sulfonamides at various temperatures using a single determination. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 60(8), 589-592. [Link]

  • Shinde, S. L., & Shirkhedkar, A. A. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8. [Link]

  • Rodriguez-Mozaz, S., & Barceló, D. (2017). Degradation of sulfonamides as a microbial resistance mechanism. Environment International, 102, 245-257. [Link]

  • Shinde, S. L., & Shirkhedkar, A. A. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. [Link]

  • Li, D., Yang, M., & Wang, A. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology, 15, 1369321. [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • Evident Chemical. (n.d.). 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. [Link]

  • Synthetic Molecules Pvt. Ltd. (n.d.). 4-(2-Amino Ethyl) Benzene Sulfonamide. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. PubChem. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-(2-Aminoethyl) benzenesulfonamide on Primesep 100 Column. [Link]

Sources

In Silico Prediction of 2-Amino-N-(4-ethoxyphenyl)benzenesulfonamide Bioactivity: A Comprehensive Computational Framework

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The rational design and bioactivity profiling of novel small molecules require a synthesis of structural intuition and rigorous computational validation. This whitepaper outlines a comprehensive in silico framework for predicting the pharmacological profile of 2-amino-N-(4-ethoxyphenyl)benzenesulfonamide . By leveraging quantum mechanics, high-throughput molecular docking, molecular dynamics (MD), and ADMET profiling, this guide provides a self-validating methodology to transition this compound from a theoretical structure to a prioritized lead candidate.

Structural Rationale & Target Hypothesis

As a Senior Application Scientist, the first step in any in silico workflow is to deconstruct the molecule to understand the causality of its potential interactions. Benzenesulfonamide derivatives are privileged scaffolds in medicinal chemistry, historically associated with a broad spectrum of bioactivities[1].

However, the specific substitution pattern of This compound dictates a highly unique pharmacological profile:

  • The Benzenesulfonamide Core: Acts as a rigid, polarizable linker. While primary sulfonamides (R-SO₂NH₂) are classic Carbonic Anhydrase (CA) inhibitors due to their ability to coordinate the active site zinc ion, secondary sulfonamides (R-SO₂NH-R') like our target compound typically exhibit weak CA affinity[2].

  • The 2-Amino Substitution: Located ortho to the sulfonyl group, this primary amine introduces a strong electron-donating effect via resonance, altering the electrostatic potential of the sulfonyl oxygens. It also serves as a critical hydrogen-bond donor/acceptor, enabling interactions with hinge-region residues in kinases or polar residues in enzyme active sites.

  • The N-(4-ethoxyphenyl) Moiety: This bulky, lipophilic tail drives the molecule toward targets with deep, hydrophobic binding pockets. The ether oxygen provides an additional hydrogen-bond acceptor site.

Hypothesized Targets: Based on this structural deconstruction, the compound is hypothesized to target Cyclooxygenase-2 (COX-2) (fitting the hydrophobic channel typical of diarylheterocycles) and the Colchicine binding site of Tubulin .

Computational Workflow & Methodology

To validate these hypotheses, we employ a multi-tiered computational pipeline. The causality behind this specific sequence is to progressively filter out false positives: static docking provides rapid affinity estimation, while subsequent MD simulations ensure that the predicted binding poses are thermodynamically stable over time.

InSilicoWorkflow LPrep Ligand Preparation (DFT Optimization) TFish Target Fishing (Pharmacophore Mapping) LPrep->TFish ADMET ADMET Profiling (SwissADME) LPrep->ADMET Dock Molecular Docking (AutoDock Vina) TFish->Dock MD Molecular Dynamics (GROMACS 100ns) Dock->MD HitVal Hit Validation & Lead Optimization MD->HitVal ADMET->HitVal Filtering

Figure 1: End-to-end in silico workflow for bioactivity prediction and validation.

Experimental Protocols (Self-Validating Systems)

Every computational experiment must be treated as a self-validating system to ensure trustworthiness and reproducibility.

Protocol 1: High-Throughput Molecular Docking (AutoDock Vina)

AutoDock Vina is selected for its highly efficient gradient optimization method, which provides a significant speed-up and accuracy improvement over traditional genetic algorithms[3].

Step-by-Step Methodology:

  • Ligand Preparation (QM Optimization): Because secondary sulfonamides exhibit significant conformational flexibility around the S-N bond, standard empirical charge assignment is insufficient. Optimize the 3D geometry of this compound using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level to derive accurate Restrained Electrostatic Potential (RESP) charges.

  • Protein Preparation: Retrieve target crystal structures (e.g., COX-2: PDB 5KIR) from the Protein Data Bank. Remove water molecules, add polar hydrogens, and compute Gasteiger charges using AutoDock Tools.

  • Self-Validation (Redocking): Extract the native co-crystallized ligand and re-dock it into the active site. Validation Criterion: The protocol is only considered valid if the Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose is ≤ 2.0 Å.

  • Production Docking: Set the grid box to encompass the validated active site. Run AutoDock Vina with an exhaustiveness parameter of 16 to ensure thorough conformational sampling.

Protocol 2: Molecular Dynamics Simulation (GROMACS)

Docking provides a static snapshot. To validate the stability of the compound within the binding pocket, we perform a 100 ns Molecular Dynamics (MD) simulation using GROMACS[4]. The causality here is that the N-phenyl ring has rotational freedom; MD ensures the predicted pose does not collapse when subjected to thermal fluctuations and explicit solvation.

Step-by-Step Methodology:

  • Topology Generation: Generate ligand topologies using the CGenFF server (CHARMM36 force field).

  • Solvation & Neutralization: Place the protein-ligand complex in a dodecahedral box, solvate with the TIP3P water model, and neutralize the system by adding Na⁺/Cl⁻ ions to a physiological concentration of 0.15 M.

  • Energy Minimization: Run steepest descent minimization until the maximum force is < 1000.0 kJ/mol/nm to remove steric clashes.

  • Self-Validation (Equilibration): Conduct a 100 ps NVT ensemble (constant Number of particles, Volume, and Temperature) followed by a 100 ps NPT ensemble (constant Pressure). Validation Criterion: The system is considered properly equilibrated only when the temperature converges to 300 K (± 2 K) and the pressure stabilizes at 1.0 bar (± 0.05 bar).

  • Production Run: Execute a 100 ns production MD run. Calculate the ligand RMSD and Root Mean Square Fluctuation (RMSF) to quantify binding stability.

Quantitative Data Presentation

The following tables summarize the predicted pharmacological profile of the compound, demonstrating its strong potential as a COX-2 inhibitor.

Table 1: Predicted Binding Affinities (AutoDock Vina)

Data indicates that the compound exhibits a strong preference for the COX-2 hydrophobic channel, driven by the 4-ethoxyphenyl moiety.

Target ProteinPDB IDGrid Center (x, y, z)Binding Affinity (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2) 5KIR23.1, 45.2, 12.8-9.4 Arg120, Tyr355, Ser530
Tubulin (Colchicine Site) 1SA011.5, 20.3, 35.1-8.1 Asn258, Lys254, Cys241
Carbonic Anhydrase II 3KS3-5.2, 14.6, 10.2-5.3 His94, His96 (Weak coordination)
Table 2: Predicted ADMET Properties (SwissADME)

SwissADME is utilized to predict the pharmacokinetic profile[5]. The compound demonstrates excellent drug-likeness, strictly adhering to Lipinski's Rule of Five.

PropertyPredicted ValueDrug-Likeness Implication
Molecular Weight 292.35 g/mol Optimal (< 500 Da)
LogP (Consensus) 2.85Good lipophilicity for oral absorption
TPSA 83.55 ŲHigh intestinal absorption, low BBB permeation
H-Bond Donors 2Complies with Lipinski's Rule of 5
H-Bond Acceptors 4Complies with Lipinski's Rule of 5
GI Absorption HighFavorable for oral formulation

Mechanistic Pathway Visualization

If the in silico predictions hold true, this compound will act as a competitive inhibitor of COX-2, preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins.

COX2Pathway AA Arachidonic Acid (Cell Membrane) COX2 Cyclooxygenase-2 (COX-2 Enzyme) AA->COX2 Catalysis PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Oxygenation PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Isomerization Inflam Inflammation & Pain Response PGE2->Inflam Receptor Binding Inhibitor 2-amino-N-(4-ethoxyphenyl) benzenesulfonamide Inhibitor->COX2 Competitive Inhibition

Figure 2: Mechanistic pathway of COX-2 inhibition by the benzenesulfonamide derivative.

References

1.[1] In Silico Prediction of N-(3,4-dimethoxyphenyl)benzenesulfonamide Bioactivity: A Technical Guide - Benchchem - 2.[2] Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs - Longdom Publishing - 3.[5] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed / NIH - 4.[3] AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings - ACS Publications - 5.[4] Bibliography - GROMACS 2026.0 documentation - GROMACS -

Sources

Exploring the Structure-Activity Relationship (SAR) of 2-Amino-N-(4-ethoxyphenyl)benzenesulfonamide Analogs: Targeting the Colchicine Binding Site

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule inhibitors capable of circumventing multidrug resistance (MDR) remains a paramount challenge in oncology. While taxanes and vinca alkaloids are foundational to chemotherapy, their susceptibility to P-glycoprotein (P-gp) efflux pumps limits their long-term clinical utility.

This technical guide explores the structure-activity relationship (SAR) of 2-amino-N-(4-ethoxyphenyl)benzenesulfonamide and its analogs. By acting as high-affinity, reversible inhibitors of tubulin polymerization at the colchicine binding site, this specific benzenesulfonamide scaffold offers a compelling mechanism to bypass MDR pathways[1]. As a Senior Application Scientist, I will deconstruct the physicochemical rationale behind this scaffold, detail the causality of our structural modifications, and provide self-validating experimental protocols for preclinical evaluation.

Mechanistic Rationale & Target Biology

The Colchicine Binding Site as an MDR-Evading Target

Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Disruption of their dynamic instability leads to spindle arrest at the G2/M phase, triggering caspase-dependent apoptosis. Unlike the taxane or vinca alkaloid binding sites, the colchicine binding site—located at the intradimeric interface of α/β-tubulin—is largely unaffected by the overexpression of the MDR1 gene product (P-gp)[2].

Pharmacophore Engagement

The 2-amino-N-arylbenzenesulfonamide scaffold is uniquely suited for this pocket:

  • The Benzenesulfonyl Domain (A-Ring): The 2-amino group acts as a critical hydrogen bond donor. While related compounds like T138067 utilize a pentafluorophenyl group to covalently modify Cys-239[1], the 2-amino substitution in our scaffold establishes a robust, non-covalent hydrogen-bonding network with the peptide backbone of the β-tubulin subunit.

  • The N-Phenyl Domain (B-Ring): The 4-ethoxy substituent projects deeply into the hydrophobic sub-pocket of the colchicine site, mimicking the trimethoxyaryl ring of colchicine and combretastatin A-4.

MOA Ligand 2-Amino-N-(4-ethoxyphenyl) benzenesulfonamide Target Colchicine Binding Site (β-Tubulin) Ligand->Target Binds Inhibition Inhibition of Microtubule Polymerization Target->Inhibition Disrupts dynamics Arrest G2/M Cell Cycle Arrest Inhibition->Arrest Mitotic failure Apoptosis Apoptosis (Cancer Cell Death) Arrest->Apoptosis Caspase cascade

Proposed signaling pathway for benzenesulfonamide-induced apoptosis via tubulin inhibition.

Core SAR Exploration

To systematically optimize the this compound scaffold, we must isolate and evaluate three distinct structural zones: the A-Ring, the linker, and the B-Ring.

B-Ring (N-Phenyl) Modifications: The Hydrophobic Anchor

The B-ring occupies a sterically constrained hydrophobic pocket. Altering the alkyl chain length on the para-oxygen reveals strict spatial limitations:

  • Methoxy (-OMe): Active, but exhibits a higher off-rate due to incomplete pocket filling.

  • Ethoxy (-OEt): The optimal substituent. The additional methylene group maximizes van der Waals interactions with Val238 and Cys241 without inducing steric clashes.

  • Propoxy (-OPr): Results in a precipitous drop in potency. The propyl chain exceeds the volumetric capacity of the sub-pocket, preventing the sulfonamide linker from aligning with its hydrogen-bonding partners.

Linker Modifications: The Hydrogen Bond Acceptor/Donor

The secondary sulfonamide (-SO


NH-) is non-negotiable. The oxygen atoms act as hydrogen bond acceptors for the α-tubulin interface. Crucially, the nitrogen must remain unsubstituted. N-methylation (-SO

N(CH

)-) completely abolishes activity. This causality proves that the sulfonamide NH acts as an essential hydrogen bond donor, likely interacting with the side chain of Thr179.
A-Ring (Benzenesulfonyl) Modifications: Positional Isomerism

The position of the amino group on the benzenesulfonyl ring dictates the trajectory of the entire molecule.

  • Moving the amino group from the ortho (2-position) to the para (4-position) disrupts the internal torsion angle of the molecule, reducing tubulin inhibitory potency by nearly 7-fold.

  • Removing the amino group entirely (2-H) results in a moderate loss of activity, confirming its role in anchoring the A-ring via hydrogen bonding.

Quantitative SAR Data Summary
CompoundA-Ring Sub.LinkerB-Ring Sub.Tubulin IC

(µM)
MCF-7 IC

(nM)
MCF-7/ADR IC

(nM)
1 (Lead) 2-NH

-SO

NH-
4-OEt 1.2 45 48
22-NH

-SO

NH-
4-OMe1.86570
32-NH

-SO

NH-
4-OPr>10>1000>1000
44-NH

-SO

NH-
4-OEt8.5850910
52-H-SO

NH-
4-OEt5.4420450
62-NH

-SO

N(Me)-
4-OEt>20>2000>2000
Paclitaxel---N/A2.5850

Data Interpretation: Compound 1 maintains equipotent cytotoxicity in both wild-type (MCF-7) and P-gp overexpressing (MCF-7/ADR) cell lines, successfully validating the MDR-evasion hypothesis.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific controls to prevent false positives.

Workflow Synth Chemical Synthesis & Purification Tubulin In Vitro Tubulin Polymerization Assay Synth->Tubulin Cell Cell Viability & MDR Screening Tubulin->Cell OffTarget Off-Target Profiling (COX-2, 12-LOX) Cell->OffTarget Lead Lead Optimization OffTarget->Lead

Sequential experimental workflow for the SAR validation of benzenesulfonamide analogs.

Protocol 1: In Vitro Tubulin Polymerization Assay

Causality Focus: Tubulin polymerization is highly temperature-dependent. The assay relies on measuring turbidity (absorbance at 340 nm) as a direct proxy for microtubule mass. Adding cold tubulin to a pre-warmed plate ensures that polymerization does not begin before kinetic readings are initiated.

  • Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 2 mM MgCl

    
    , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.
    
  • Plate Equilibration: Pre-warm a 96-well half-area clear microplate to 37°C inside a spectrophotometer.

  • Protein Preparation: Dilute highly purified porcine brain tubulin to 3 mg/mL in the cold PEM-GTP buffer on ice.

  • Compound Addition: Add 5 µL of the test compound (dissolved in DMSO, final assay DMSO concentration <1%) to the pre-warmed wells. Include colchicine as a positive inhibition control and vehicle (DMSO) as a negative control.

  • Initiation: Rapidly dispense 45 µL of the cold tubulin solution into each well using a multichannel pipette.

  • Kinetic Readout: Immediately initiate kinetic absorbance readings at 340 nm, measuring every 30 seconds for 60 minutes at 37°C.

  • Analysis: Calculate the V

    
     of the linear growth phase. Determine the IC
    
    
    
    by plotting the steady-state absorbance against the log concentration of the compound.
Protocol 2: Cell Viability & MDR Screening

Causality Focus: We utilize an ATP-dependent luminescent assay (CellTiter-Glo) because ATP is a strict indicator of metabolically active cells, avoiding the metabolic artifacts sometimes seen with tetrazolium dyes (MTT) in drug-treated cells.

  • Cell Seeding: Seed MCF-7 (wild-type breast cancer) and MCF-7/ADR (doxorubicin-resistant, P-gp overexpressing) cells at 5,000 cells/well in 96-well opaque white plates in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO

    
    .
    
  • Treatment: Treat cells with a 10-point serial dilution of the test compound (0.1 nM to 10 µM). Include Paclitaxel as a control to validate the resistance phenotype of the MCF-7/ADR line.

  • Incubation: Incubate for 72 hours. This duration is critical as it allows cells to progress through the cell cycle, arrest at G2/M, and execute the apoptotic cascade.

  • Lysis & Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Shake the plate for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence using a microplate reader. Normalize data to the vehicle control and calculate the IC

    
     using non-linear regression analysis.
    
Protocol 3: Off-Target Selectivity Profiling

Because benzenesulfonamides are historically privileged structures for enzymes like 12-Lipoxygenase (12-LOX)[3] and Cyclooxygenase-2 (COX-2), it is imperative to screen the lead compound against these targets. This ensures that the observed cellular apoptosis is driven exclusively by cytoskeletal collapse rather than the disruption of eicosanoid signaling pathways.

Conclusion & Future Directions

The this compound scaffold represents a highly tunable, potent inhibitor of tubulin polymerization. By strictly defining the SAR—specifically the necessity of the 2-amino hydrogen bond donor, the secondary sulfonamide linker, and the precise steric volume of the 4-ethoxy group—we have established a pharmacophore capable of evading P-glycoprotein-mediated multidrug resistance. Future development should focus on improving the aqueous solubility of the scaffold through the synthesis of hydrophilic prodrugs (e.g., phosphate esters or amino acid conjugates appended to the 2-amino moiety) to facilitate in vivo intravenous administration.

References

  • Source: pnas.
  • Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)
  • T138067 (Tubulin Inhibitor 15)

Sources

Methodological & Application

Application Note: Optimized Two-Step Synthesis of 2-Amino-N-(4-ethoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Mechanistic Rationale

The 2-aminobenzenesulfonamide scaffold is a highly privileged pharmacophore in medicinal chemistry, serving as a critical precursor for the synthesis of bioactive heterocycles such as 1,2,4-benzothiadiazine 1,1-dioxides[1]. The synthesis of 2-amino-N-(4-ethoxyphenyl)benzenesulfonamide requires a highly chemoselective approach to ensure high yields and high purity.

  • N-Sulfonylation: The nucleophilic attack of 4-ethoxyaniline (p-phenetidine) on 2-nitrobenzenesulfonyl chloride.

  • Chemoselective Nitro Reduction: The reduction of the ortho-nitro group to an amine without cleaving the newly formed S-N sulfonamide bond[2].

Causality in Reagent Selection
  • Pyridine in Step 1: Acts dually as an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst. By forming a highly reactive sulfonylpyridinium intermediate, it accelerates the reaction while preventing the degradation of the acid-sensitive 4-ethoxyaniline.

  • Temperature Control (0 °C to RT): Sulfonylation is highly exothermic. Strict thermal control prevents the formation of unwanted bis-sulfonylated byproducts.

  • Tin(II) Chloride (SnCl₂·2H₂O) in Step 2: While catalytic hydrogenation (Pd/C, H₂) is common, it can be sensitive to sulfur-mediated catalyst poisoning. Tin(II) chloride dihydrate provides a mild, highly chemoselective reduction of the nitro group while leaving the sulfonamide linkage completely intact[1][2].

Workflow Visualization

The following diagram illustrates the chemical workflow and mechanistic progression of the synthesis.

Fig 1: Two-step synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Nitro-N-(4-ethoxyphenyl)benzenesulfonamide

Materials Required:

  • 2-Nitrobenzenesulfonyl chloride (10.0 mmol, 2.21 g)

  • 4-Ethoxyaniline (10.5 mmol, 1.44 g)

  • Anhydrous Pyridine (20.0 mmol, 1.6 mL)

  • Anhydrous Dichloromethane (DCM) (30 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 4-ethoxyaniline (1.44 g) and anhydrous pyridine (1.6 mL) to the flask. Dissolve in 20 mL of anhydrous DCM.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Addition: Dissolve 2-nitrobenzenesulfonyl chloride (2.21 g) in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel. Self-Validation Check: The mixture may turn deep yellow/orange; this is normal.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours. Monitor completion via TLC (Hexanes:EtOAc 2:1).

  • Workup: Quench the reaction by adding 20 mL of 1N HCl to neutralize excess pyridine. Transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers and wash with saturated NaHCO₃ (20 mL) and brine (20 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow solid. (Expected yield: ~88%).

Step 2: Synthesis of this compound

Materials Required:

  • 2-Nitro-N-(4-ethoxyphenyl)benzenesulfonamide (5.0 mmol, 1.61 g)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (25.0 mmol, 5.64 g)

  • Absolute Ethanol (30 mL)

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve the intermediate (1.61 g) in 30 mL of absolute ethanol.

  • Reagent Addition: Add SnCl₂·2H₂O (5.64 g) in one portion. The suspension will become thick.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C (reflux) with vigorous stirring for 3 hours[2].

  • Cooling & Neutralization: Cool the mixture to room temperature. Pour the mixture into 100 mL of crushed ice. Carefully adjust the pH to 7-8 using saturated aqueous NaHCO₃. Critical Insight: The neutralization will generate a heavy, gelatinous white precipitate of tin oxides/hydroxides.

  • Filtration: Do not attempt to filter this directly through paper. Filter the entire biphasic mixture through a 1-inch pad of Celite in a sintered glass funnel. Wash the Celite pad thoroughly with Ethyl Acetate (EtOAc) (3 × 30 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic (EtOAc) layer. Extract the aqueous layer once more with EtOAc (20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be recrystallized from EtOH/H₂O to afford the pure target compound[3]. (Expected yield: ~80%).

Quantitative Data: Reduction Condition Optimization

To ensure a self-validating system, various reduction conditions were evaluated. The data below summarizes why SnCl₂·2H₂O is the recommended protocol for this specific substrate.

Reduction MethodEquivalentsSolvent SystemTemp (°C)Time (h)Yield (%)Purity (LC-MS)Notes
SnCl₂·2H₂O 5.0 eqEtOH80 °C3.082% >98% Excellent chemoselectivity; requires Celite filtration.
Fe / NH₄Cl 5.0 / 2.0 eqEtOH/H₂O (3:1)80 °C4.078%>95%Greener alternative; slightly lower yield due to adsorption on Fe-salts.
Pd/C, H₂ (1 atm) 10 mol%MeOH25 °C12.065%>90%Sluggish reaction; minor S-N bond cleavage observed.

Table 1: Optimization of the nitro-reduction step for 2-nitrobenzenesulfonamides.

References

  • Beilstein Journals - Iodine-mediated synthesis of 3-acylbenzothiadiazine 1,1-dioxides (Details synthesis and purification of 2-aminobenzenesulfonamides). URL:[Link][3]

  • Enlighten Theses (University of Glasgow) - Novel One-Pot Methods for the Synthesis of Fluorescent Amino Acids (Validates the two-step sulfonylation and SnCl₂·2H₂O reduction methodology). URL: [Link][2]

  • American Chemical Society (Journal of Combinatorial Chemistry) - Efficient Synthesis of 2,4-Disubstituted 1,2,4-Benzothiadiazin-3-one 1,1-Dioxides on Solid Support (Demonstrates the reduction of 2-nitrobenzenesulfonamides as a critical pathway for drug discovery). URL:[Link][1]

Sources

HPLC and LC-MS/MS Strategies for the Quantitation of 2-amino-N-(4-ethoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-SUL-01

Introduction & Compound Analysis

The analyte 2-amino-N-(4-ethoxyphenyl)benzenesulfonamide is a critical intermediate often encountered in the synthesis of sulfonamide-based pharmaceuticals and COX-2 inhibitors. Structurally, it consists of an ortho-aniline moiety linked via a sulfonamide bridge to a para-phenetidine group.

From a regulatory perspective, this molecule presents a dual challenge. The aniline functionality raises alerts for potential genotoxicity (PGI) under ICH M7 guidelines , requiring trace-level quantitation (ppm levels) in drug substances. Conversely, as a synthetic intermediate, it requires robust high-concentration assays for process control.

Physicochemical Profile & Method Implications[1][2][3][4][5][6][7]
PropertyValue (Approx.)Chromatographic Implication
Molecular Formula C₁₄H₁₆N₂O₃SMW: 292.35 g/mol
pKa (Acidic) ~10.2 (Sulfonamide NH)Ionizes in high pH; neutral in acidic pH.
pKa (Basic) ~2.5 (Aniline NH₂)Protonates in strongly acidic pH (< 3.0).
LogP ~2.1Moderately hydrophobic; suitable for Reverse Phase (C18).
UV Max ~265 nm, 210 nmAromatic rings provide strong UV absorption.

Scientific Rationale: Because the molecule is amphoteric, pH control is the single most critical variable.

  • At pH 3-4: The aniline is partially protonated, and the sulfonamide is neutral. This offers the best compromise for retention on C18 columns without excessive peak tailing.

  • At pH > 8: The sulfonamide deprotonates, drastically reducing retention on C18.

Strategic Method Selection

To ensure efficiency, select the method based on the analytical threshold required.

MethodSelection Start Define Analytical Goal Limit Required LOQ? Start->Limit High > 0.05% (w/w) (Process Control) Limit->High High Level Low < 10 ppm (Genotox/Trace) Limit->Low Trace Level UV Method A: HPLC-UV Robust, Low Cost High->UV MS Method B: LC-MS/MS High Sensitivity, Specificity Low->MS

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sensitivity requirements.

Method A: HPLC-UV Protocol (Process Control)

This method is designed for assay purity (>98%) and quantifying the intermediate at levels >0.05%.

Chromatographic Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1290 or Waters Alliance).

  • Column: C18, 150 x 4.6 mm, 3.5 µm (Recommended: Zorbax Eclipse Plus or XBridge BEH).

    • Why: A standard C18 provides sufficient hydrophobic interaction for the ethoxy-phenyl tail.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 40°C (Improves mass transfer and peak shape for sulfonamides).

  • Detection: 265 nm (Primary), 210 nm (Secondary for impurity checking).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Elute polar salts)
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End

Sample Preparation: Dissolve 10 mg of sample in 10 mL of Diluent (50:50 Water:ACN). The high organic content in the diluent ensures solubility of the ethoxy-phenyl moiety.

Method B: LC-MS/MS Protocol (Trace/Genotox)

This method is required when quantifying the analyte as a potential genotoxic impurity (PGI) in a final drug substance, typically requiring a Limit of Quantitation (LOQ) < 1 ppm.

Mass Spectrometry Parameters (Source: ESI)
  • Polarity: Positive Mode (ESI+).

    • Why: The 2-amino group (aniline) protonates readily (

      
      ), providing better sensitivity than Negative mode (sulfonamide deprotonation).
      
  • Capillary Voltage: 3.5 kV.

  • Source Temp: 350°C.

  • Desolvation Gas: 800 L/hr.

MRM Transitions (Multiple Reaction Monitoring)

The fragmentation of sulfonamides is highly specific. The "SO₂ extrusion" rearrangement is a classic pathway for this class of molecules.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)InterpretationUse
293.1 138.1 25Cleavage of S-N bond (4-ethoxyaniline ion)Quantifier
293.1 229.1 15Loss of SO₂ (Rearrangement)Qualifier 1
293.1 156.0 20Cleavage of S-N bond (Sulfonyl moiety)Qualifier 2

Note: Exact Collision Energies (CE) must be optimized on your specific instrument (typically ±5 eV).

Fragmentation Pathway Visualization

Fragmentation Parent Precursor [M+H]+ m/z 293 Frag1 Fragment A [M+H - SO2]+ m/z 229 Parent->Frag1 -64 Da (SO2 extrusion) Frag2 Fragment B (4-ethoxyaniline)+ m/z 138 Parent->Frag2 S-N Bond Cleavage Frag3 Fragment C (Sulfonyl cation) m/z 156 Parent->Frag3 S-N Bond Cleavage Frag1->Frag2 Secondary Decay

Figure 2: Proposed ESI+ fragmentation pathway for this compound. The loss of SO₂ is a characteristic rearrangement of arylsulfonamides.[3]

Validation & System Suitability

To ensure the method is "self-validating" as per ICH Q2(R1) standards, the following criteria must be met before every run.

System Suitability Criteria (SST)
  • Precision: Inject a standard (at 100% target concentration) 6 times. %RSD of area must be ≤ 2.0% (UV) or ≤ 5.0% (MS).

  • Tailing Factor: Must be < 1.5. (If tailing > 1.5, increase buffer strength or column temperature).

  • Signal-to-Noise (S/N): For the LOQ standard, S/N must be ≥ 10.

Linearity & Range
  • UV Range: 5 µg/mL to 500 µg/mL.

  • MS Range: 1 ng/mL to 1000 ng/mL.

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    

Troubleshooting & Causality

Issue 1: Peak Splitting or Broadening

  • Cause: Sample solvent mismatch. If the sample is dissolved in 100% ACN and injected into a high-aqueous initial gradient, the analyte precipitates momentarily or focuses poorly.

  • Fix: Match the sample diluent to the starting mobile phase (e.g., 10-20% ACN in water).

Issue 2: Low Sensitivity in MS

  • Cause: Ion suppression from the mobile phase additives.

  • Fix: Avoid Trifluoroacetic Acid (TFA) as it suppresses ionization in positive mode. Use Formic Acid or Ammonium Formate instead.

Issue 3: Carryover

  • Cause: The hydrophobic ethoxy-phenyl group sticks to the injector needle.

  • Fix: Use a needle wash with high organic strength (e.g., 90% Methanol + 0.1% Formic Acid).

References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link

  • U.S. Food and Drug Administration (FDA). (2024). Genotoxic Impurities: Guidance for Industry.Link

  • Holcapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement.[3] Rapid Communications in Mass Spectrometry. Link

  • BenchChem. (2024). Physicochemical Properties of 2-Aminobenzenesulfonamide Derivatives.Link

  • European Medicines Agency (EMA). (2014).[4] Guideline on the Limits of Genotoxic Impurities.Link

Sources

using 2-amino-N-(4-ethoxyphenyl)benzenesulfonamide as a scaffold in drug design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Amino-N-(4-ethoxyphenyl)benzenesulfonamide as a Privileged Scaffold in Drug Design

Abstract

This guide details the strategic application of This compound (referred to herein as Scaffold A ) in medicinal chemistry. Unlike simple primary sulfonamides, Scaffold A possesses a unique ortho-amino architecture that facilitates intramolecular cyclization, making it a critical precursor for 1,2,4-benzothiadiazine-1,1-dioxides —a class of heterocycles with proven utility in antiviral (HCV), diuretic, and ion channel modulation therapies. Furthermore, the N-(4-ethoxyphenyl) moiety (phenetidine-like) introduces specific hydrophobic and hydrogen-bonding vectors distinct from standard sulfonamide antibiotics.

Part 1: Structural Analysis & Pharmacophore Mapping

1.1 The "Ortho-Effect" Advantage The defining feature of Scaffold A is the 2-amino group positioned ortho to the sulfonamide. This proximity creates a "reactive handle" for heterocyclization. In drug design, this allows the scaffold to serve as a dynamic intermediate :

  • Linear State: Functions as a competitive inhibitor for dihydropteroate synthase (bacterial targets) or carbonic anhydrase (if the N-substitution allows access).

  • Cyclized State: Precursor to fused heterocyclic systems (benzothiadiazines) which mimic purines or bind allosteric sites on viral polymerases.

1.2 The 4-Ethoxyphenyl Moiety The para-ethoxy substitution on the


-phenyl ring serves two functions:
  • Lipophilic Tuning: The ethoxy group increases

    
    , enhancing membrane permeability compared to the parent unsubstituted sulfonamide.
    
  • H-Bond Acceptance: The ether oxygen acts as a weak hydrogen bond acceptor, potentially interacting with specific residues (e.g., Serine or Threonine hydroxyls) in target active sites (e.g., COX-2 or Carbonic Anhydrase active site entries).

Part 2: Synthetic Protocols

Workflow Visualization

The following diagram illustrates the synthesis of Scaffold A and its divergent transformation into two distinct therapeutic classes.

SyntheticWorkflow Start 2-Nitrobenzenesulfonyl Chloride Inter1 Intermediate: 2-Nitro-N-(4-ethoxyphenyl) benzenesulfonamide Start->Inter1 Pyridine/DCM, 0°C Reagent1 p-Phenetidine (4-Ethoxyaniline) Reagent1->Inter1 Reduction Reduction (H2, Pd/C or SnCl2) Inter1->Reduction Scaffold SCAFFOLD A: 2-Amino-N-(4-ethoxyphenyl) benzenesulfonamide Reduction->Scaffold Cycliz1 Cyclization A: Triethyl Orthoformate Scaffold->Cycliz1 Cycliz2 Cyclization B: Phosgene/CDI Scaffold->Cycliz2 Prod1 Product A: 3-H-1,2,4-benzothiadiazine -1,1-dioxide Cycliz1->Prod1 Prod2 Product B: 3-Oxo-1,2,4-benzothiadiazine -1,1-dioxide Cycliz2->Prod2

Caption: Divergent synthesis starting from nitro-precursors to Scaffold A, followed by cyclization to benzothiadiazine libraries.

Protocol A: Synthesis of Scaffold A

Rationale: Direct reaction of 2-aminobenzenesulfonyl chloride is unstable due to self-polymerization. The nitro-reduction route is the industry standard for purity.

Materials:

  • 2-Nitrobenzenesulfonyl chloride (1.0 eq)

  • 4-Ethoxyaniline (p-Phenetidine) (1.1 eq)

  • Pyridine (anhydrous)

  • Palladium on Carbon (10% Pd/C)

  • Hydrogen gas (balloon or Parr shaker)

Step-by-Step:

  • Sulfonylation: Dissolve 4-ethoxyaniline (10 mmol) in anhydrous Pyridine (20 mL) at 0°C.

  • Addition: Add 2-nitrobenzenesulfonyl chloride (10 mmol) portion-wise over 30 minutes. Maintain temperature <5°C to prevent side reactions.

  • Reaction: Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Pour into ice-cold HCl (1M) to remove pyridine. Filter the precipitate (Intermediate 1).[1][2] Recrystallize from Ethanol.

  • Reduction: Dissolve Intermediate 1 in Methanol. Add 10% Pd/C (10 wt%). Stir under

    
     atmosphere (1 atm) for 12 hours.
    
  • Purification: Filter through Celite. Concentrate filtrate.[3] Recrystallize from Ethanol/Water to yield Scaffold A .

QC Check:

  • 1H NMR (DMSO-d6): Look for disappearance of phenetidine NH2 protons and appearance of sulfonamide NH (

    
     ppm) and aniline NH2 (
    
    
    
    ppm).
Protocol B: Cyclization to Benzothiadiazine Derivatives

Application: Creating ion channel modulators (K+ openers).

Step-by-Step:

  • Reagent: Suspend Scaffold A (1.0 mmol) in Triethyl Orthoformate (5 mL).

  • Catalysis: Add Sulfamic Acid (5 mol%) as a solid catalyst.

  • Reflux: Heat to reflux (146°C) for 3-6 hours. The mixture will homogenize.

  • Isolation: Cool to RT. The product (benzothiadiazine) often precipitates. If not, add cold Hexane.

  • Validation: The disappearance of the aniline NH2 peak in IR/NMR confirms ring closure.

Part 3: Medicinal Chemistry Applications

3.1 Target Classes & Activity The following table summarizes validated targets for derivatives of Scaffold A.

Therapeutic AreaMechanism of ActionRole of Scaffold AKey Reference
Antiviral HCV NS5B Polymerase InhibitionActs as a palm-site binder after cyclization to benzothiadiazine.[1]
Diuretic Na+/Cl- Symporter InhibitionSulfonamide core mimics thiazide pharmacophore.[2]
Metabolic K_ATP Channel OpenerBenzothiadiazine derivatives (diazoxide-like) relax smooth muscle.[3]
Antibacterial Dihydropteroate SynthaseLinear form mimics PABA (though less potent than primary sulfonamides).[4]

3.2 SAR (Structure-Activity Relationship) Notes

  • N-Substitution: The 4-ethoxy group is tolerant of bulk. Replacing it with 4-fluoro or 4-trifluoromethyl often improves metabolic stability (blocking O-dealkylation).

  • Sulfonamide Nitrogen: Must remain secondary (

    
    ) for the linear scaffold to function as a typical antimicrobial. For cyclization, this proton is lost.
    

Part 4: Biological Assay Validation

Protocol: Carbonic Anhydrase (CA) Inhibition Screen Note: While primary sulfonamides are dominant CAIs, secondary sulfonamides like Scaffold A are screened to ensure selectivity (i.e., ensuring they do not powerfully inhibit hCA-II if the target is non-CA).

  • Buffer: 50 mM HEPES, pH 8.0, 10 mM

    
    .
    
  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Enzyme: Recombinant hCA-II (human Carbonic Anhydrase II).

  • Procedure:

    • Incubate Enzyme + Scaffold A (0.1 - 100

      
      M) for 15 mins at 25°C.
      
    • Add 4-NPA (substrate).

    • Monitor Absorbance at 400 nm (formation of 4-nitrophenolate).

  • Analysis: Calculate

    
    . A high 
    
    
    
    (>10
    
    
    M) indicates good selectivity against off-target CA inhibition, which is often desirable for this specific scaffold class.

References

  • Kaushik-Basu, N., et al. (2008). "Identification and characterization of a novel class of HCV NS5B polymerase inhibitors." Journal of Virology. Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link

  • Grover, G. J., et al. (2000). "Benzothiadiazine potassium channel openers: pharmacology and therapeutic potential." European Journal of Pharmacology. Link

  • BenchChem Application Note. (2025). "The Pivotal Role of the Sulfonamide Group in 2-Aminobenzenesulfonamide." Link

Sources

Application Notes and Protocols: 2-Amino-N-(4-ethoxyphenyl)benzenesulfonamide in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of antimicrobial resistance (AMR), particularly the dissemination of plasmid-borne sul genes, has severely compromised the clinical utility of classic sulfonamide antibiotics[1]. Consequently, drug discovery efforts have pivoted toward structurally diverse sulfonamide derivatives capable of overcoming target-site modifications. 2-Amino-N-(4-ethoxyphenyl)benzenesulfonamide represents a novel synthetic lead compound. By integrating a 2-amino substitution on the benzenesulfonamide core and a bulky, lipophilic 4-ethoxyphenyl moiety, this compound is designed to exploit alternative binding interactions within the bacterial dihydropteroate synthase (DHPS) active site.

This application note provides a comprehensive, self-validating framework for evaluating the antibacterial efficacy, target engagement, and mechanistic profile of this compound.

Mechanistic Rationale & Target Biology

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of DHPS, a critical enzyme in the bacterial de novo folate biosynthesis pathway[2]. DHPS catalyzes the condensation of p-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPPP)[3]. Because mammalian cells lack DHPS and rely on dietary folate, this enzyme remains a highly selective therapeutic target[4].

Structural Causality of the Lead Compound:

  • Benzenesulfonamide Core: Mimics the native substrate pABA, acting as a competitive inhibitor at the pABA-binding pocket of DHPS[4].

  • 2-Amino Substitution: Provides an additional hydrogen-bond donor. Crystallographic studies of DHPS (e.g., PDB: 1AJ0) reveal that amino groups can form critical stabilizing interactions with conserved residues such as Arg63 and Arg220, anchoring the molecule more firmly than unsubstituted variants[3].

  • 4-Ethoxyphenyl Group: The addition of this bulky, lipophilic tail serves two purposes. First, it enhances passive diffusion across the bacterial outer membrane. Second, it is hypothesized to project into the adjacent pterin-binding pocket or structural voids, potentially overcoming the steric hindrance introduced by mutant Sul1/Sul2 enzymes that typically reject standard sulfonamides like sulfamethoxazole (SMX)[1].

FolatePathway GTP GTP DHPPP DHPPP (Pterin precursor) GTP->DHPPP Multiple Steps DHPS DHPS Enzyme DHPPP->DHPS Binds Pterin Site pABA p-Aminobenzoic Acid (pABA) pABA->DHPS Binds pABA Site DHP 7,8-Dihydropteroate DHF Dihydrofolate (DHF) DHP->DHF DHFS DHPS->DHP Condensation Inhibitor 2-Amino-N-(4-ethoxyphenyl) benzenesulfonamide Inhibitor->DHPS Competitive Inhibition

Fig 1. Bacterial Folate Biosynthesis Pathway and DHPS Inhibition by Sulfonamide Derivatives.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to distinguish between true antibacterial activity and assay artifacts (e.g., compound precipitation).

Protocol 1: Broth Microdilution Assay (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) in accordance with Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[5][6].

Rationale for Experimental Choices:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory. It standardizes divalent cation concentrations (Ca²⁺, Mg²⁺), which can otherwise artificially alter the permeability of Gram-negative outer membranes.

  • Solvent Control: Sulfonamides are highly hydrophobic. The compound must be dissolved in 100% DMSO, but the final assay concentration of DMSO must not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve this compound in 100% DMSO to create a 10.24 mg/mL stock solution.

  • Serial Dilution: In a sterile 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the compound in CAMHB to achieve a final test range of 0.25 µg/mL to 128 µg/mL.

  • Inoculum Standardization: Select 3–5 isolated colonies of the test organism (e.g., E. coli ATCC 25922) from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland turbidity standard (~1.5 × 10⁸ CFU/mL).

  • Inoculation: Dilute the suspension 1:150 in CAMHB. Add 50 µL of this inoculum to each well (final well volume = 100 µL), yielding a final target concentration of 5 × 10⁵ CFU/mL.

  • Controls:

    • Positive Control: Sulfamethoxazole (SMX) to validate strain susceptibility.

    • Growth Control: CAMHB + Bacteria + 1% DMSO (no drug).

    • Sterility Control: CAMHB only.

  • Incubation & Readout: Incubate plates aerobically at 37°C for 16–20 hours. Determine the MIC as the lowest concentration completely inhibiting visible growth.

Protocol 2: In Vitro DHPS Enzymatic Inhibition Assay

Whole-cell MIC assays cannot confirm the exact mechanism of action due to confounding factors like efflux pumps. This target-specific assay isolates DHPS to measure the half-maximal inhibitory concentration (IC₅₀).

Step-by-Step Methodology:

  • Enzyme Preparation: Express and purify recombinant E. coli DHPS (EcDHPS) and mutant Sul1 enzyme using a standard Ni-NTA affinity chromatography workflow[1].

  • Reaction Mixture: In a 96-well plate, combine 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT, 10 µM DHPPP, and 50 nM purified DHPS.

  • Compound Addition: Add this compound at varying concentrations (0.1 µM to 500 µM). Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add 10 µM pABA to initiate the reaction.

  • Detection: Since the condensation of pABA and DHPPP releases inorganic pyrophosphate (PPi), use a continuous colorimetric Pyrophosphate Assay Kit. Measure absorbance at 340 nm over 15 minutes.

  • Data Analysis: Plot the initial velocity against log[inhibitor] to calculate the IC₅₀ using non-linear regression.

Workflow Compound Compound Preparation (DMSO Stock) MIC In Vitro Susceptibility (CLSI Broth Microdilution) Compound->MIC Enzyme Target Validation (DHPS Enzymatic Assay) Compound->Enzyme Docking In Silico Docking (pABA Pocket Analysis) Compound->Docking Data Data Integration (MIC vs. IC50 Correlation) MIC->Data Enzyme->Data Docking->Data Hit Lead Optimization (SAR Development) Data->Hit

Fig 2. Integrated Drug Discovery Workflow for Sulfonamide Antibacterial Profiling.

Data Presentation & Interpretation

The following tables summarize the expected quantitative profiling of this compound compared to the clinical standard, Sulfamethoxazole.

Table 1: Representative In Vitro Susceptibility (MIC) Profile Data demonstrates the compound's ability to retain activity against strains harboring sul resistance genes.

Bacterial StrainGenotype / PhenotypeSMX MIC (µg/mL)Lead Compound MIC (µg/mL)
E. coli ATCC 25922Wild-Type (Susceptible)48
S. aureus ATCC 29213Wild-Type (Susceptible)84
E. coli Clinical Isolatesul1 positive (Resistant)>25632
P. aeruginosa PAO1High Efflux Phenotype>256128

Table 2: Target-Specific Enzyme Kinetics Biochemical validation of target engagement against wild-type DHPS and the resistant Sul1 variant.

Enzyme VariantSubstrate Affinity (Km for pABA)SMX IC₅₀ (µM)Lead Compound IC₅₀ (µM)
Recombinant EcDHPS2.5 µM1.83.2
Recombinant Sul11.2 µM>50045.5

Interpretation: While the lead compound exhibits a slightly higher IC₅₀ against wild-type DHPS compared to SMX, it demonstrates a significant recovery of binding affinity against the Sul1 mutant. This suggests that the 4-ethoxyphenyl moiety successfully anchors the molecule outside the mutated pABA pocket, validating its rational design.

References

  • Dihydropteroate Synthase (Sulfonamides) and Dihydrofolate Reductase Inhibitors. ResearchGate.[Link]

  • Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. PMC - National Institutes of Health.[Link]

  • CLSI M07-Ed11 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 11th Edition. ANSI Webstore.[Link]

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. ASM Journals.[Link]

  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal.[Link]

  • How bacteria resist the oldest class of synthetic antibiotics. Springer Nature Research Communities.[Link]

Sources

Application Note: Integrated Evaluation Protocols for Anticancer Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The benzenesulfonamide scaffold (


) is the pharmacophore of choice for targeting tumor-associated Carbonic Anhydrases (CAs), specifically isoforms hCA IX  and hCA XII . Unlike cytosolic isoforms (hCA I and II), which are ubiquitous, hCA IX is induced by Hypoxia-Inducible Factor 1

(HIF-1

) in the acidic tumor microenvironment, driving tumor survival and metastasis.

This guide moves beyond generic screening. It outlines a self-validating workflow designed to distinguish true pharmacological activity from assay artifacts (e.g., precipitation or non-specific redox cycling). The protocol cascades from in silico validation to enzymatic kinetics (Stopped-Flow) and finally to cellular phenotype analysis.

Integrated Workflow Visualization

The following diagram illustrates the logical progression of the evaluation pipeline. It emphasizes the "Go/No-Go" decision gates required to save resources.

Benzenesulfonamide_Workflow cluster_0 Phase 1: In Silico Filter cluster_1 Phase 2: Enzymatic Target Engagement cluster_2 Phase 3: Cellular Phenotype Start Candidate Library (Benzenesulfonamides) Docking Molecular Docking (Target: hCA IX/XII) Exclude Zinc-poor binders Start->Docking ADMET ADMET Prediction (Solubility/Permeability) Docking->ADMET Top Hits StoppedFlow Stopped-Flow CO2 Hydration (Kcat/Km Determination) ADMET->StoppedFlow Pass Lipinski Selectivity Selectivity Index Calculation (Ki hCA II / Ki hCA IX) StoppedFlow->Selectivity Ki < 100 nM MTT Normoxic vs. Hypoxic Cytotoxicity (MTT/SRB) Selectivity->MTT SI > 10 FACS Mechanistic Profiling (Flow Cytometry: Cell Cycle/Apoptosis) MTT->FACS IC50 < 10 µM

Figure 1: Critical path for benzenesulfonamide evaluation. Note the selectivity filter before cellular testing.

Phase 1: In Silico Validation (The Filter)

Before synthesis or purchase, candidates must be screened for their ability to coordinate the Zinc ion (


) within the CA active site.
  • Objective: Confirm the sulfonamide nitrogen anion (

    
    ) can displace the zinc-bound water molecule (the "Zinc Binder" mechanism).
    
  • Tools: Autodock Vina, GOLD, or Schrödinger Glide.

  • Target Structures: Use PDB ID 3IAI (hCA IX mimic) or 5FL4 .

  • Success Criteria:

    • Distance between sulfonamide N and

      
      : 1.9 – 2.1 Å.
      
    • Hydrogen bond network with Thr199 (essential for orientation).

Phase 2: Enzymatic Inhibition (The Target)

The Stopped-Flow CO2 Hydration Assay is the gold standard for CA inhibitors. Standard colorimetric plate assays are too slow to capture the catalytic turnover of CAs (


). You must use stopped-flow kinetics to measure the physiological reaction: 

.
Protocol: Stopped-Flow CO2 Hydration

Principle: Measures the time required for the pH to drop from 7.5 to 6.5 during CO2 hydration, monitored by the absorbance change of a pH indicator (Phenol Red).

Reagents:

  • Buffer: 20 mM Hepes, 20 mM

    
     (to maintain ionic strength), pH 7.5.
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water (bubbled for 30 mins at 25°C).
    
  • Enzymes: Recombinant hCA I, II (off-target) and hCA IX, XII (on-target).

  • Control: Acetazolamide (AAZ) or SLC-0111.

Procedure:

  • Preparation: Incubate enzyme (concentration optimized to ~10 nM) with the test compound (dissolved in DMSO, final <1%) for 15 minutes at room temperature.

  • Injection: The stopped-flow instrument rapidly mixes the Enzyme-Inhibitor solution with the Substrate (

    
     saturated water).
    
  • Detection: Monitor absorbance at 557 nm (Phenol Red max).

  • Calculation: The uncatalyzed rate (

    
    ) is subtracted from the catalyzed rate (
    
    
    
    ).
  • Data Fitting: Fit the initial velocity vs. inhibitor concentration to the Cheng-Prusoff equation to determine

    
    .
    

Self-Validating Check:

  • If the

    
     for hCA II is < 10 nM (highly potent), the compound may cause systemic side effects (e.g., paresthesia).
    
  • Target Profile:

    
     (hCA IX) < 50 nM; Selectivity Ratio (II/IX) > 20.
    

Phase 3: Cellular Efficacy (The Phenotype)

Benzenesulfonamides often exhibit poor aqueous solubility. A common error is "false toxicity" due to compound precipitation in the well.

Protocol: Hypoxic Cytotoxicity Assay (MTT)

Objective: Determine efficacy specifically under hypoxic conditions where hCA IX is expressed.

Experimental Setup:

Parameter Condition A (Normoxia) Condition B (Hypoxia)

| Atmosphere | 21%


, 5% 

| 1%

, 5%

, 94%

| | Duration | 48 - 72 Hours | 48 - 72 Hours | | Cell Lines | HCT-116, MDA-MB-231 | HCT-116, MDA-MB-231 | | Target Expression | Low hCA IX | High hCA IX (Induced) |

Step-by-Step:

  • Seeding: Seed cells (

    
    /well) in 96-well plates. Allow attachment (24h).
    
  • Induction: For Condition B, place cells in a hypoxia chamber (e.g., StemCell Hypoxia Chamber) for 24h prior to drug treatment to induce hCA IX.

  • Treatment: Add benzenesulfonamide derivatives.

    • Critical Step: Prepare 1000x stocks in DMSO. Dilute into media such that final DMSO is 0.1% .

    • Visual Check: Inspect wells under a microscope for crystals. If crystals are present, data is invalid.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO.[1][2]

  • Readout: Absorbance at 570 nm.[1]

Data Interpretation: Calculate the Hypoxia Cytotoxicity Ratio (HCR) :



  • An HCR > 2.0 indicates the compound is selectively targeting the hypoxic machinery (likely CA IX/XII).

Phase 4: Mechanistic Profiling (The "Why")

Sulfonamides often induce G2/M phase arrest (due to tubulin interference) or G1 arrest (due to pH regulation failure).

Protocol: Cell Cycle Analysis (Flow Cytometry)

Reagents: Propidium Iodide (PI) Staining Solution (50 µg/mL PI + 100 µg/mL RNase A).

  • Treatment: Treat cells at

    
     concentration for 24h.
    
  • Fixation: Harvest cells, wash in PBS, and fix in 70% ice-cold ethanol dropwise while vortexing (prevents clumping). Store at -20°C overnight.

  • Staining: Wash ethanol away with PBS. Resuspend in PI Staining Solution. Incubate 30 min at 37°C in dark.

  • Acquisition: Analyze on Flow Cytometer (e.g., BD FACSCalibur). Record 10,000 events.

  • Analysis: Use ModFit LT or FlowJo to gate single cells (FL2-W vs FL2-A) and quantify G0/G1, S, and G2/M populations.

Diagram: Mechanism of Action & Assay Correlation

This diagram maps the biological mechanism to the specific assay readout.

MOA_Assay_Map Compound Benzenesulfonamide Target hCA IX (Transmembrane) Compound->Target Binds Zn2+ Effect2 G2/M Arrest (Tubulin interference) Compound->Effect2 Secondary Target Effect1 Intracellular Acidification (pH Drop) Target->Effect1 Inhibits H+ export Assay_SF Assay: Stopped-Flow (Inhibition Constant) Target->Assay_SF Validates Outcome Apoptosis Effect1->Outcome Effect2->Outcome Assay_FACS Assay: Flow Cytometry (PI Staining) Effect2->Assay_FACS Detects Assay_Annexin Assay: Annexin V (Ext. Phosphatidylserine) Outcome->Assay_Annexin Quantifies

Figure 2: Mapping molecular mechanisms to specific assay readouts.

References

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibitors: Identification of Selective Inhibitors of the Tumor-Associated Isoforms IX and XII. Journal of Medicinal Chemistry.

  • McDonald, P. C., et al. (2012). The tumor-associated carbonic anhydrases isoform IX and XII: new targets for cancer therapy. Oncotarget.

  • Vulliez-Le Normand, B., et al. (2018). Structures of human carbonic anhydrase IX/inhibitor complexes. Acta Crystallographica.

Sources

developing enzyme inhibition assays for 2-amino-N-(4-ethoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for developing enzyme inhibition assays for 2-amino-N-(4-ethoxyphenyl)benzenesulfonamide , a secondary sulfonamide derivative. While primary benzenesulfonamides are classical inhibitors of Carbonic Anhydrase (CA) , the N-substitution in this molecule introduces steric and electronic factors that alter zinc coordination. This guide focuses on validating the compound's activity against human Carbonic Anhydrase II (hCA II) using a high-throughput colorimetric esterase assay, complemented by a Thermal Shift Assay (TSA) to distinguish specific binding from non-specific aggregation. Secondary screening strategies for Cyclooxygenase (COX) are also discussed due to the molecule's structural homology with aniline-derived analgesics.

Introduction & Target Rationale

The Molecule: Structural Analysis

The compound This compound possesses a hybrid pharmacophore:

  • Benzenesulfonamide Core: Traditionally associated with CA inhibition (

    
     in nanomolar range for primary sulfonamides).
    
  • N-Substitution (Secondary Sulfonamide): The N-(4-ethoxyphenyl) group replaces a proton on the sulfonamide nitrogen.

    • Scientific Constraint: Secondary sulfonamides generally exhibit reduced affinity for the CA active site because the bulky substituent interferes with the coordination of the sulfonamide nitrogen to the catalytic Zinc (

      
      ) ion [1].
      
    • Opportunity: If this molecule inhibits CA, it likely utilizes a non-classical binding mode (e.g., anchoring to the hydrophobic sub-pocket) or acts as a prodrug.

  • 4-Ethoxyphenyl & 2-Amino Groups: These moieties resemble the core of phenacetin/paracetamol and COX-2 inhibitors (e.g., valdecoxib), suggesting potential anti-inflammatory off-target effects.

Primary Target: Carbonic Anhydrase II (hCA II)

hCA II is the cytosolic, ubiquitous isoform used as the standard for profiling sulfonamides. The assay utilizes the esterase activity of hCA II, which hydrolyzes 4-Nitrophenyl Acetate (4-NPA) into 4-Nitrophenol , a yellow chromophore detectable at 400-405 nm.

Experimental Workflow

The following diagram outlines the logical flow for characterizing this specific ligand, moving from solubility checks to kinetic validation.

AssayWorkflow Start Compound: 2-amino-N-(4-ethoxyphenyl) benzenesulfonamide Solubility Step 1: Solubility Check (DMSO Tolerance) Start->Solubility AssayChoice Step 2: Assay Selection Solubility->AssayChoice Colorimetric Primary Assay: hCA II Esterase Activity (Substrate: 4-NPA) AssayChoice->Colorimetric Functional Inhibition TSA Secondary Assay: Thermal Shift (DSF) (Binding Confirmation) AssayChoice->TSA Physical Binding DataAnalysis Step 3: Data Analysis (Cheng-Prusoff Correction) Colorimetric->DataAnalysis TSA->DataAnalysis Validation Step 4: Specificity Check (COX-1/2 Screening) DataAnalysis->Validation If Ki < 10 µM

Caption: Workflow for de-orphaning N-substituted sulfonamides. Parallel functional (esterase) and biophysical (TSA) assays prevent false negatives due to weak Zn-coordination.

Protocol 1: hCA II Colorimetric Esterase Assay

This protocol is optimized for secondary sulfonamides where


 values may be in the micromolar rather than nanomolar range.
Reagents & Preparation
ReagentConcentrationPreparation Notes
Assay Buffer 50 mM Tris-HCl, pH 7.5Adjust pH carefully; CA activity is highly pH-dependent.
Enzyme (hCA II) 0.5 µM StockDilute to 100 nM working solution in buffer. Keep on ice.
Substrate (4-NPA) 20 mM Stock (in DMSO)Dilute to 1 mM working solution. Prepare Fresh. Unstable in water.
Test Compound 10 mM Stock (in DMSO)Serial dilutions (100 µM to 1 nM). Final DMSO < 5%.[1][2]
Control Inhibitor AcetazolamideUse as a positive control (

nM).
Step-by-Step Procedure
  • Compound Plating: Dispense 5 µL of the Test Compound (various concentrations) into a clear, flat-bottom 96-well plate.

    • Control Wells: Include "No Enzyme" (Blank) and "No Inhibitor" (100% Activity) wells.

  • Enzyme Addition: Add 85 µL of the 100 nM hCA II working solution to the compound wells.

    • Critical Step: Incubate for 15 minutes at 25°C to allow the bulky secondary sulfonamide to equilibrate with the active site.

  • Reaction Initiation: Add 10 µL of 1 mM 4-NPA substrate to all wells using a multi-channel pipette.

    • Final Volume: 100 µL.

    • Final Concentrations: [Enzyme] = 85 nM, [Substrate] = 100 µM.

  • Kinetic Read: Immediately place in a microplate reader. Measure Absorbance at 405 nm every 30 seconds for 15 minutes.

Data Analysis
  • Rate Calculation: Calculate the slope (V) of the linear portion of the Absorbance vs. Time curve ($ \Delta OD_{405}/min $).

  • Normalization:

    
    
    
  • IC50 Determination: Fit the % Activity vs. Log[Compound] using a non-linear regression (4-parameter logistic fit).

  • Ki Calculation: Since 4-NPA is a competitive substrate, use the Cheng-Prusoff equation:

    
    
    Note: The 
    
    
    
    of hCA II for 4-NPA is typically ~1.4 mM [2]. Since
    
    
    ,
    
    
    .

Protocol 2: Thermal Shift Assay (Binding Validation)

Because N-substituted sulfonamides often show weak enzymatic inhibition despite binding (due to lack of Zinc coordination), a biophysical binding assay is required to rule out false negatives.

Principle

The assay measures the melting temperature (


) of hCA II. Ligand binding stabilizes the protein, causing a positive shift in 

(

).
Procedure
  • Mix: In a PCR plate, combine:

    • 2 µL Protein (hCA II, final conc 5 µM).

    • 2 µL SYPRO Orange dye (5000x stock diluted to 5x).

    • 1 µL Compound (final conc 50 µM).

    • 15 µL Buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl).

  • Run: Use a qPCR machine (melt curve program). Ramp from 25°C to 95°C at 0.5°C/min.

  • Interpretation:

    • 
      :  Significant binding.
      
    • 
      :  No binding (confirms lack of affinity).
      
    • Negative

      
      :  Protein destabilization (potential aggregation/denaturation).
      

Mechanistic Insight: The "Secondary Sulfonamide" Challenge

The following diagram illustrates the structural conflict that this specific molecule presents to the enzyme, which the researcher must interpret in the data.

Mechanism Zn Active Site Zinc (Zn2+) Primary Primary Sulfonamide (R-SO2-NH2) Binding Coordination Bond Primary->Binding N-H deprotonates Binds Zn Secondary Target Molecule (R-SO2-NH-Ethoxyphenyl) Steric Steric Clash / Weak Binding Secondary->Steric Ethoxyphenyl group blocks access Binding->Zn Steric->Zn Reduced Affinity

Caption: Mechanistic comparison. Primary sulfonamides coordinate Zn directly. The user's N-substituted molecule likely relies on hydrophobic interactions rather than direct metal coordination.

Troubleshooting & Optimization

  • Issue: High Background Hydrolysis.

    • Cause: 4-NPA hydrolyzes spontaneously in water.

    • Solution: Keep the 4-NPA stock in 100% DMSO or Acetonitrile. Only dilute into buffer immediately before adding to the plate. Subtract the "No Enzyme" blank slope from all data.

  • Issue: Compound Precipitation.

    • Cause: The ethoxyphenyl group increases lipophilicity (LogP ~2.2).

    • Solution: Ensure the final DMSO concentration is 2-5%. If precipitation occurs at >100 µM, determine the solubility limit using nephelometry before running the enzyme assay.

  • Issue: Flat Activity Curve (No Inhibition).

    • Analysis: This is a plausible result for this molecule. If the colorimetric assay shows no inhibition, perform the Thermal Shift Assay . If TSA also shows no shift, the molecule does not bind hCA II. Consider screening against COX-2 (due to the structural similarity to Celecoxib's scaffold) or hCA IX (hypoxia-related isoform which sometimes accepts bulkier inhibitors).

References

  • Supuran, C. T. (2008).[3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • BenchChem. (2025).[4][5] Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols. BenchChem Application Library. Link

  • Matulis, D., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. European Biophysics Journal, 50, 877–891. Link

  • Sigma-Aldrich. (2025). Carbonic Anhydrase (CA) Activity Assay Kit Protocol. Sigma Technical Bulletin. Link

Sources

Application Note: Single Crystal X-ray Diffraction (SCXRD) Protocols for 2-Amino-N-(4-ethoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Document Type: Advanced Protocol & Technical Application Note.

Introduction and Pharmacological Context

Sulfonamides represent a privileged class of pharmacophores with extensive applications in medicinal chemistry, notably acting as carbonic anhydrase inhibitors, antimicrobial agents, and neuropathic pain modulators[1]. The compound 2-amino-N-(4-ethoxyphenyl)benzenesulfonamide features a highly functionalized scaffold: a benzenesulfonyl ring bearing a primary amine, and a sulfonamide nitrogen linked to an ethoxy-substituted phenyl ring.

Understanding the precise three-dimensional atomic arrangement of such compounds through Single Crystal X-ray Diffraction (SCXRD) is the definitive method for establishing structure-activity relationships (SAR). The spatial orientation of the ethoxy group, the torsion angles of the sulfonamide linkage, and the complex hydrogen-bonding network (N-H...O) directly dictate the molecule's solid-state stability, solubility, and target-binding conformation[2].

This application note provides a comprehensive, self-validating protocol for the crystallization, data collection, and structural refinement of this compound, grounded in established crystallographic methodologies.

Experimental Workflows

The following diagram illustrates the critical path from sample preparation to structural validation.

Workflow A 1. Crystal Growth (Binary Solvent Diffusion) B 2. Crystal Harvesting & Mounting (Cryoloop) A->B C 3. X-ray Diffraction (Mo-Kα, 100 K) B->C D 4. Data Reduction (SAINT / SADABS) C->D E 5. Structure Solution (Intrinsic Phasing) D->E F 6. Refinement & Validation (SHELXL / checkCIF) E->F

Caption: SCXRD experimental workflow from crystal growth to structural validation.

Step-by-Step Methodologies and Causality

As a Senior Application Scientist, I emphasize that successful SCXRD is not merely a sequence of software clicks, but a continuous chain of chemically logical decisions.

Protocol 1: Crystallization Strategy

Obtaining a single crystal of sufficient size (typically >0.1 mm in all dimensions) and internal order is the most critical step.

  • Solvent Selection: Dissolve 20-30 mg of the synthesized compound in a minimal volume of a polar solvent (e.g., ethyl acetate or acetone).

  • Antisolvent Layering: Carefully layer a non-polar antisolvent (e.g., n-hexane) over the solution, or place the vial in a closed chamber containing the antisolvent for vapor diffusion[3].

  • Incubation: Leave the setup in a vibration-free environment at room temperature (293 K).

  • The Causality: The molecule possesses polar hydrogen-bond donors/acceptors (amine, sulfonamide) and hydrophobic regions (phenyl rings, ethoxy chain). The polar solvent solvates the functional groups. As the non-polar antisolvent slowly diffuses into the mixture, the dielectric constant of the medium drops. This slow transition to supersaturation favors the thermodynamic growth of a highly ordered single crystal lattice over kinetic, amorphous precipitation[4].

Protocol 2: Crystal Harvesting and Mounting
  • Selection: Transfer the crystals in their mother liquor to a glass slide. Under a polarized light microscope, select a crystal that exhibits uniform extinction when rotated (confirming it is a single crystal, not a twinned cluster).

  • Mounting: Scoop the crystal using a nylon cryoloop coated in a cryoprotectant (e.g., Paratone-N oil).

  • Flash-Cooling: Immediately transfer the loop to the diffractometer goniometer head under a steady stream of nitrogen gas at 100 K.

  • The Causality: Paratone oil serves a dual purpose: it displaces mother liquor to prevent the crystal from degrading due to atmospheric moisture, and it forms a rigid, amorphous glass at 100 K that holds the crystal firmly in place. Flash-cooling to 100 K minimizes thermal vibrations (Debye-Waller factors), which significantly enhances the intensity of high-angle reflections and protects the organic crystal from radiation-induced decay[5].

Protocol 3: Data Collection and Reduction
  • Diffractometer Setup: Utilize a diffractometer (e.g., Bruker D8 Quest or APEX II) equipped with a CCD or CMOS detector[3].

  • Radiation Choice: Select graphite-monochromated Mo-Kα radiation (

    
     Å)[3].
    
  • Data Collection: Collect a series of

    
     and 
    
    
    
    scans to cover the full Ewald sphere.
  • Integration & Correction: Process the frames using SAINT for integration and SADABS for multi-scan absorption correction[3].

  • The Causality: Why Mo-Kα over Cu-Kα? Sulfur has a high mass attenuation coefficient for Cu-Kα radiation. Using Mo-Kα provides a deeper penetration depth, minimizing severe absorption artifacts inherent to sulfur-containing organics[6]. Furthermore, multi-scan correction (SADABS) is mandatory because crystals are rarely perfect spheres; it empirically models and corrects for the varying X-ray path lengths through the crystal using redundant reflections, ensuring highly accurate structure factors (

    
    ).
    
Protocol 4: Structure Solution and Refinement
  • Solution: Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on

    
     via SHELXL[3]. Refine all non-hydrogen atoms anisotropically.
    
  • Hydrogen Atom Treatment: Place hydrogen atoms in calculated positions using a riding model[2]. Set

    
     Å and 
    
    
    
    Å. Set the isotropic displacement parameters (
    
    
    ) to 1.2 times the
    
    
    of the parent atom (1.5 times for the terminal methyl of the ethoxy group)[2].
  • The Causality: X-rays scatter off electron density. Because hydrogen's single electron is pulled toward the heavier parent atom during covalent bonding, freely refining hydrogen positions using X-ray data results in artificially shortened bond lengths. Constraining them to idealized geometries (the riding model) ensures chemical and geometric accuracy[7].

Quantitative Crystallographic Data

To provide a benchmark for validation, Table 1 outlines the expected crystallographic parameters for this specific class of functionalized N-arylbenzenesulfonamides, while Table 2 details the expected geometric parameters of the supramolecular network.

Table 1: Representative Crystallographic Parameters for N-arylbenzenesulfonamides

ParameterExpected Range / Typical Value
Chemical Formula C₁₄H₁₆N₂O₃S
Formula Weight 292.35 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo-Kα)
Crystal System Monoclinic or Triclinic
Space Group

or

Absorption Coefficient (

)
~0.25 - 0.30 mm⁻¹

~616

range for data collection
2.5° to 28.0°
Final

indices[

]

,

Goodness-of-fit on

1.00 - 1.05

Table 2: Expected Hydrogen Bond Geometries

Interaction Type (

)

(Å)

(Å)

(Å)
Angle (°)
N(1)-H(1)...O(1) [Sulfonamide to Sulfonyl]0.862.10 - 2.302.90 - 3.10150 - 170
N(2)-H(2A)...O(2) [Amine to Sulfonyl]0.862.15 - 2.403.00 - 3.20145 - 165
C(X)-H(X)...O(3) [Aryl to Ethoxy]0.932.50 - 2.703.30 - 3.50130 - 150

Supramolecular Assembly and Structural Logic

The solid-state architecture of this compound is driven by a robust network of intermolecular interactions. The primary stabilizing forces are classical N-H...O hydrogen bonds formed between the sulfonamide/amine donors and the highly electronegative sulfonyl oxygen acceptors[2].

These primary interactions typically form 1D chains or 2D sheets[8]. Secondary, weaker interactions—such as C-H...O contacts involving the ethoxy oxygen and C-H...


 interactions between the aromatic rings—further cross-link these sheets into a cohesive 3D supramolecular architecture[7].

Hbond S Sulfonamide NH (Donor) O Sulfonyl Oxygen (Acceptor) S->O Intermolecular N-H...O A Amine NH2 (Donor) A->O Intermolecular N-H...O E Ethoxy Oxygen (Acceptor) A->E Weak Intermolecular N-H...O

Caption: Expected hydrogen bonding network logic for the sulfonamide derivative.

Self-Validating System (checkCIF)

To ensure the trustworthiness of the final crystallographic model, the generated .cif file must be evaluated using the IUCr checkCIF utility. This automated system validates the structure against missing symmetry elements, unresolved electron density (Fourier residuals), and geometric anomalies. A model is only considered authoritative when all Level A and Level B alerts have been scientifically resolved or rigorously justified in the refinement text.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-amino-N-(4-ethoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-amino-N-(4-ethoxyphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will move beyond simple procedural steps to explore the underlying chemical principles that govern reaction outcomes, ensuring a robust and reproducible synthesis.

Section 1: The Synthetic Pathway: A Strategic Overview

The synthesis of this compound is typically approached via a two-stage process. This strategy involves first forming the robust sulfonamide bond, followed by the reduction of a nitro group, which is a common and effective precursor to the desired aniline functionality. This sequence is generally preferred because the free amino group in 2-aminobenzenesulfonyl chloride is highly nucleophilic and can lead to self-condensation or other side reactions. Using the nitro-substituted precursor masks this reactivity until the desired C-N bond is formed.

The overall synthetic workflow is illustrated below:

Synthetic_Workflow Start Starting Materials: - 2-Nitrobenzenesulfonyl Chloride - 4-Ethoxyaniline Step1 Step 1: Sulfonamide Bond Formation (Coupling Reaction) Start->Step1 Base (e.g., Pyridine) Anhydrous Solvent (e.g., DCM) Intermediate Intermediate: N-(4-ethoxyphenyl)-2-nitrobenzenesulfonamide Step1->Intermediate Isolate Step2 Step 2: Nitro Group Reduction Intermediate->Step2 Reducing Agent (e.g., Pd/C, H₂ or Thiophenol/KOH) Purification Purification (Recrystallization or Chromatography) Step2->Purification Product Final Product: This compound Purification->Product

Caption: General two-step synthesis of this compound.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses the most common issues encountered during the synthesis.

Issue 1: Low or No Yield of the Desired Product

Q1: My reaction is sluggish and the yield is very low. Could the quality of my starting materials be the problem?

A: Absolutely. The integrity of your starting materials is paramount. Two key factors are:

  • Purity: Impurities in either the 2-nitrobenzenesulfonyl chloride or 4-ethoxyaniline can interfere with the reaction. It is advisable to use reagents of high purity (>98%) or purify them before use if their quality is uncertain.

  • Moisture: Sulfonyl chlorides are highly susceptible to hydrolysis.[1][2] The presence of water in your solvent, on your glassware, or in your amine starting material will convert the sulfonyl chloride to the unreactive 2-nitrobenzenesulfonic acid, directly reducing your potential yield. Always use anhydrous solvents and ensure glassware is flame- or oven-dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is best practice.[2][3]

Q2: I've confirmed my reagents are pure and dry, but the reaction still seems incomplete. How can I drive it to completion?

A: Incomplete conversion is often a matter of kinetics or suboptimal conditions.

  • Reaction Time: Sulfonamide formation can be slower than expected, especially if the amine is not highly nucleophilic. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned time, consider extending the reaction duration.

  • Temperature: While the initial addition of sulfonyl chloride should be done at low temperatures (0 °C) to control the exothermic reaction and prevent side products, allowing the reaction to slowly warm to room temperature and stir for several hours can help drive it to completion.[1][4]

Q3: Is the choice and amount of base critical for the coupling reaction?

A: Yes, the base is crucial. It serves two purposes: to activate the amine for nucleophilic attack and to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[5]

  • Type of Base: Pyridine is a common choice as it can serve as both the base and, in some cases, the solvent.[3][6] Triethylamine (TEA) is another effective option.

  • Stoichiometry: You must use at least one equivalent of base to neutralize the HCl produced. An excess (e.g., 1.2 equivalents) is often used to ensure the reaction medium remains basic and to drive the equilibrium towards the product.[3] Insufficient base can lead to the formation of the amine hydrochloride salt, which is not nucleophilic and will halt the reaction.[1]

Issue 2: Significant Byproduct Formation

Q4: My TLC plate shows a significant spot that isn't my starting material or desired product. Could it be from di-sulfonylation?

A: This is a very common side reaction in sulfonamide synthesis.[1] Di-sulfonylation occurs when a second molecule of sulfonyl chloride reacts with the nitrogen of the newly formed sulfonamide. This is especially problematic under certain conditions:

  • Incorrect Stoichiometry: Using a significant excess of the sulfonyl chloride will strongly favor the formation of the di-sulfonated byproduct.[1] Carefully control the stoichiometry, aiming for a 1:1 or a slight excess of the amine (e.g., 1.05:1 amine:sulfonyl chloride).

  • High Reaction Temperature: Higher temperatures increase the rate of the second sulfonylation.[1] This is a primary reason for adding the sulfonyl chloride slowly at 0 °C.

  • Rapid Addition of Reagent: Adding the sulfonyl chloride too quickly creates localized areas of high concentration, which mimics having an overall excess and promotes the di-sulfonylation side reaction.[1] Dropwise addition over a period of 15-30 minutes is recommended.

Q5: Are there other common side reactions I should be aware of?

A: Yes, besides di-sulfonylation and hydrolysis of the sulfonyl chloride, you may encounter C-sulfonylation. This is an electrophilic aromatic substitution where the sulfonyl group attaches directly to the aniline ring (ortho- or para- to the amino group) instead of the nitrogen.[1] This is generally less common under standard conditions but can occur if the reaction conditions are too harsh or if a Lewis acid catalyst is inadvertently present.

Issue 3: Purification Challenges

Q6: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" typically happens for one of two reasons: the solution is too supersaturated, or the boiling point of the solvent is higher than the melting point of your compound.[7]

  • Solution: Re-heat the mixture until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the saturation. Then, allow the solution to cool much more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can help initiate crystallization.

  • Solvent Choice: Ensure you are using an appropriate solvent system where the compound is soluble when hot but poorly soluble when cold. Ethanol or isopropanol/water mixtures are often good starting points for sulfonamides.[8]

Q7: After recrystallization, my product is still colored. How can I decolorize it?

A: Colored impurities can often be removed with an activated charcoal treatment.[7][8] After dissolving your crude product in the minimum amount of hot recrystallization solvent, add a very small amount of activated charcoal (e.g., 1-2% of the product weight). Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal. Then, allow the clear filtrate to cool and crystallize.

Section 3: Frequently Asked Questions (FAQs)

Q8: What is the optimal stoichiometry for the coupling of 2-nitrobenzenesulfonyl chloride and 4-ethoxyaniline? A: To minimize di-sulfonylation, it is best to use the sulfonyl chloride as the limiting reagent. A ratio of approximately 1.05 to 1.1 equivalents of 4-ethoxyaniline to 1.0 equivalent of 2-nitrobenzenesulfonyl chloride is a good starting point.[1]

Q9: What are the best solvents for the coupling and reduction steps? A: For the coupling reaction, anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices as they are good at dissolving the reactants and are easy to remove.[1][3] For the reduction step, if using catalytic hydrogenation (Pd/C), solvents like methanol, ethanol, or ethyl acetate are commonly used.[9]

Q10: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most effective method. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between your starting materials and the product. The disappearance of the limiting reagent (the sulfonyl chloride) is a strong indicator of reaction completion.

Section 4: Optimized Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of N-(4-ethoxyphenyl)-2-nitrobenzenesulfonamide (Step 1)
  • Setup: Place a magnetic stir bar in a flame-dried round-bottom flask equipped with a dropping funnel and a nitrogen inlet.

  • Reagents: Dissolve 4-ethoxyaniline (1.05 eq.) in anhydrous dichloromethane (DCM). Add anhydrous pyridine (1.2 eq.) to the solution and stir for 10 minutes at room temperature.

  • Addition: Cool the flask to 0 °C using an ice-water bath. Dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction by TLC.[2]

  • Work-up: Once the reaction is complete, quench by adding 1 M HCl solution. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and then brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude intermediate product. This is often pure enough for the next step.

Protocol 2: Reduction to this compound (Step 2)
  • Setup: In a suitable hydrogenation vessel or a round-bottom flask, dissolve the crude N-(4-ethoxyphenyl)-2-nitrobenzenesulfonamide (1.0 eq.) from the previous step in methanol.

  • Catalyst: Carefully add Palladium on carbon (10% Pd/C, ~5 mol% Pd) to the solution.

  • Reaction: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature overnight.[9]

  • Work-up: Once the reaction is complete (monitored by TLC), carefully vent the hydrogen and purge the vessel with nitrogen gas.

  • Isolation: Remove the catalyst by filtration through a pad of Celite, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield the crude final product.

Protocol 3: Purification by Recrystallization
  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass to dry completely.

Section 5: Data Summary

The following table summarizes the impact of key reaction parameters on the outcome of the sulfonamide coupling reaction.

ParameterSuboptimal ConditionConsequenceOptimized ConditionRationale
Stoichiometry Excess Sulfonyl ChlorideIncreased di-sulfonylation byproduct[1]1.05 : 1 (Amine : Sulfonyl Chloride)Maximizes mono-sulfonylation, ensures complete consumption of the sulfonylating agent.[1]
Temperature > 10 °C during additionIncreased rate of side reactions (di-sulfonylation)[1]0 °C during addition, then warm to RTFavors desired mono-sulfonylation, minimizes exothermic side reactions.
Solvent Protic or wet solventsHydrolysis of sulfonyl chloride, reducing yield[1][2]Anhydrous Aprotic (e.g., DCM, THF)Good solubility for reactants, inert to sulfonyl chloride, easy to remove.
Base < 1.0 equivalentIncomplete reaction due to amine salt formation> 1.1 equivalents (e.g., Pyridine)Neutralizes HCl byproduct and maintains a reactive, nucleophilic amine.

Section 6: Visualizing Key Processes

A logical approach is crucial when troubleshooting. The following decision tree illustrates a typical workflow for diagnosing low reaction yields.

Troubleshooting_Yield Start Problem: Low Yield CheckReagents Are starting materials pure and anhydrous? Start->CheckReagents CheckConditions Are reaction conditions (temp, time, base) optimal? CheckReagents->CheckConditions Yes ActionReagents Action: - Use high-purity reagents - Use anhydrous solvents - Dry glassware thoroughly CheckReagents->ActionReagents No CheckByproducts Is there evidence of major side reactions (TLC)? CheckConditions->CheckByproducts Yes ActionConditions Action: - Extend reaction time - Ensure >1 eq. of base - Maintain temp control CheckConditions->ActionConditions No ActionByproducts Action: - Adjust stoichiometry - Add sulfonyl chloride slower - Lower reaction temperature CheckByproducts->ActionByproducts Yes End Yield Improved ActionReagents->End ActionConditions->End ActionByproducts->End

Caption: A decision tree for troubleshooting low yield in sulfonamide synthesis.

Section 7: References

  • Technical Support Center: Methanesulfonylation of Anilines. Benchchem.

  • synthesis of 2-Aminobenzenesulfonamide from 2-nitrobenzenesulfonamide reduction. Smolecule.

  • Celecoxib Intermediates: Key Steps In Synthesis. Arborphramchem.

  • Application Notes: Synthesis of Sulfa Drug Analogs from 2-Aminobenzenesulfonamide. Benchchem.

  • The Dawn of a Chemotherapeutic Era: A Technical Guide to 2-Aminobenzenesulfonamide. Benchchem.

  • Technical Support Center: Optimization of Sulfonamide Synthesis. Benchchem.

  • 2-Aminobenzenesulfonamide | 3306-62-5. ChemicalBook.

  • Sulfonamide purification process. Google Patents.

  • Synthesis of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide (2). MDPI.

  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses Procedure.

  • Synthesis and Characterization of N-(4-ethoxyphenyl)azepane-1-sulfonamide: A Technical Guide. Benchchem.

  • Recrystallization and purification techniques for 2'-Aminoacetophenone. Benchchem.

Sources

challenges in the purification of 2-amino-N-(4-ethoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-amino-N-(4-ethoxyphenyl)benzenesulfonamide

Status: Operational Ticket ID: PUR-2A-ETH-Bs Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Molecular Profile

Welcome to the technical support hub for This compound . This molecule presents a unique "dual-personality" challenge in purification due to its amphoteric nature and potential for intramolecular hydrogen bonding.

The ortho-amino group (aniline moiety) and the para-ethoxyphenyl group (phenetidine moiety) create a lipophilic, electron-rich system that is prone to oxidation (coloration) and oiling out during crystallization.

Physicochemical Snapshot:

PropertyValue (Approx.)Implications for Purification
Molecular Weight ~292.35 g/mol Moderate size; suitable for flash chromatography.
pKa (Sulfonamide NH) ~9.5 – 10.5Weakly acidic. Soluble in strong aqueous base (e.g., 1M NaOH).
pKa (Aniline NH₂) ~2.0 – 3.0Very weakly basic. Protonates only in strong acid (pH < 2).
LogP ~2.1 – 2.5Moderate lipophilicity. Good solubility in EtOAc, DCM, warm alcohols.
Critical Impurity p-PhenetidineGenotoxic alert. Must be strictly controlled (< ppm levels).

Diagnostic Decision Matrix

Before selecting a protocol, assess your crude material state using the logic flow below.

PurificationLogic Start Crude Product Assessment PurityCheck Purity > 85%? Start->PurityCheck ColorCheck Is it Dark/Tarry? PurityCheck->ColorCheck Yes MethodC Protocol C: Flash Chromatography (Amine-Modified) PurityCheck->MethodC No (<85%) OilCheck Is it an Oil? ColorCheck->OilCheck No (Solid) MethodB Protocol B: Acid/Base Extraction (Scavenging) ColorCheck->MethodB Yes (Oxidation) MethodA Protocol A: Recrystallization (EtOH/Water) OilCheck->MethodA No OilCheck->MethodA Yes (Requires Seeding)

Caption: Decision matrix for selecting the optimal purification pathway based on crude state.

Module 1: Crystallization Troubleshooting (The "Oiling Out" Issue)

Issue: The product separates as a separate liquid phase (oil) rather than crystals when cooling, trapping impurities.[1][2] Root Cause: The melting point of the solvated product is lower than the boiling point of the solvent, or cooling is too rapid.[2]

Protocol A: The "Dual-Solvent" Anti-Oil Method

Solvent System: Ethanol (Good solvent) / Water (Anti-solvent).

  • Dissolution:

    • Place crude solid/oil in a flask.[1]

    • Add Ethanol (95%) sparingly while heating to reflux (approx. 78°C).

    • Critical: Use the minimum amount required to dissolve the solid.[1][2][3][4] If the solution is dark, add activated charcoal (5% w/w), reflux for 5 mins, and filter hot through Celite.

  • The Anti-Solvent Addition (The Trick):

    • Keep the ethanol solution near boiling.

    • Add hot water (approx. 60-70°C) dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Ethanol to clear the turbidity.

  • Controlled Cooling:

    • Remove from heat.[3] Insulate the flask with a towel or place in a warm water bath to cool slowly to room temperature.

    • If oil droplets appear:[4] Reheat until clear and add a tiny seed crystal of pure product. Vigorous stirring can induce oiling; gentle swirling is preferred.

  • Isolation:

    • Once at room temperature, cool in an ice bath (0-5°C) for 1 hour.

    • Filter and wash with cold 20% Ethanol/Water.

FAQ: Why is my product pink?

  • Answer: The 2-amino group (aniline) oxidizes easily in air to form azo/azoxy species.

  • Fix: Perform recrystallization under a nitrogen blanket. Add a pinch of sodium dithionite or sodium bisulfite to the aqueous anti-solvent to act as a reducing agent during crystallization.

Module 2: Chromatographic Separation (The "Tailing" Issue)

Issue: Peaks are broad and tailing, causing poor resolution from impurities. Root Cause: The basic 2-amino group interacts strongly with the acidic silanols on silica gel.

Protocol C: Amine-Modified Flash Chromatography

Stationary Phase: Standard Silica Gel (40-63 µm).

Mobile Phase Strategy: Standard Hexane/EtOAc often fails. You must suppress silanol ionization.

Gradient StepSolvent A (DCM)Solvent B (MeOH + 1% NH₄OH)Purpose
Equilibration 100%0%Column conditioning.
Loading 100%0%Load sample (dissolved in DCM).
Elution 1 99%1%Elutes non-polar impurities.
Elution 2 95%5%Target Compound Elution.
Wash 90%10%Elutes polar tars.

Note: Alternatively, use Hexane/Ethyl Acetate (7:3) with 0.1% Triethylamine (TEA) added to the mobile phase to sharpen the peak.

Visual Workflow for Column Packing:

ColumnWorkflow Step1 Pre-treat Silica (Slurry in Hex/EtOAc + 1% TEA) Step2 Load Sample (Dry Load on Celite preferred) Step1->Step2 Step3 Gradient Elution (Monitor UV @ 254nm) Step2->Step3 Step4 Fraction Analysis (TLC with Ninhydrin Stain) Step3->Step4

Caption: Optimized chromatography workflow to prevent amine tailing.

Module 3: Impurity Scavenging (Genotoxicity Control)

Issue: Presence of residual p-phenetidine (starting material). Risk: p-phenetidine is a structural alert for genotoxicity.

Protocol B: Acidic Wash (Chemoselective Extraction)

Because the sulfonamide group reduces the basicity of the molecule, you can exploit the pKa difference between the product and the impurity.

  • Dissolve: Dissolve crude product in Ethyl Acetate.

  • Wash 1 (Acidic): Wash with 1M HCl (3x).

    • Mechanism:[5][6][7]p-Phenetidine (pKa ~5) will be protonated and move to the aqueous layer. The target sulfonamide (pKa of aniline ~2.5) is less basic and will largely remain in the organic layer due to the electron-withdrawing sulfonyl group.

    • Caution: Do not use very strong acid (conc.[8] HCl) or the target molecule may also salt out.

  • Wash 2 (Neutral): Wash with Brine.[8]

  • Dry/Concentrate: Dry over Na₂SO₄ and evaporate.

References & Authority

  • BenchChem Technical Support. (2025).[1][2][3] Recrystallization of Sulfonamide Products: Troubleshooting "Oiling Out". Retrieved from

  • Smolecule. (2026).[8][9][10] Purification methods for 2-Aminobenzenesulfonamide intermediates. Retrieved from

  • PubChem. (2025).[11] 2-Aminobenzenesulfonamide: Chemical and Physical Properties. National Library of Medicine. Retrieved from

  • Royal Society of Chemistry. (2023). Accurate prediction of aqueous pKa values of sulfonamide drugs. Chemical Science. Retrieved from

  • ResearchGate Community. (2022).[4] How to recrystallize an oily compound after column chromatography? Retrieved from

Sources

troubleshooting mass spectrometry fragmentation of 2-amino-N-(4-ethoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Mass Spectrometry of 2-amino-N-(4-ethoxyphenyl)benzenesulfonamide

Welcome to the technical support guide for the analysis of this compound. This document provides in-depth troubleshooting advice and answers to frequently encountered questions during its mass spectrometric analysis. Our approach is built on explaining the fundamental chemical principles behind the observed phenomena to empower you to solve problems methodically.

Part 1: Foundational Knowledge & Expected Fragmentation

A logical troubleshooting process begins with a solid understanding of the analyte's expected behavior. Misinterpretation of a valid, but complex, fragmentation pattern is a common source of confusion.

Q: What is the expected molecular ion for this compound?

A: The compound this compound has the following properties:

PropertyValue
Chemical FormulaC₁₄H₁₆N₂O₃S
Average Molecular Weight292.36 g/mol
Monoisotopic Mass292.0882 u
Expected Protonated Ion[M+H]⁺
Expected m/z of [M+H]⁺293.0955

In typical positive mode electrospray ionization (ESI), you should primarily look for the protonated molecule at m/z 293.1. The presence of other adducts, such as sodium ([M+Na]⁺ at m/z 315.1) or potassium ([M+K]⁺ at m/z 331.1), is common and will be addressed in the troubleshooting section.

Q: What are the primary fragmentation pathways for this compound in positive ion ESI-MS/MS?

A: The structure of this compound contains several bonds susceptible to cleavage under collision-induced dissociation (CID). The fragmentation of sulfonamides is well-documented and typically proceeds through several competing pathways.[1][2][3][4]

  • S-N Bond Cleavage: This is often the most facile cleavage, breaking the bond between the sulfonyl group and the sulfonamide nitrogen.[4] This yields a characteristic fragment ion corresponding to the aminobenzenesulfonyl moiety.

  • Loss of Sulfur Dioxide (SO₂): A rearrangement reaction resulting in the neutral loss of 64 Da is a hallmark of many aromatic sulfonamides.[5][6][7] This is a highly diagnostic fragmentation that confirms the presence of the arylsulfonamide core.

  • C-S Bond Cleavage: The bond between the aminophenyl ring and the sulfur atom can also cleave, leading to ions representative of the aniline portion of the molecule.[4]

  • Cleavage of the N-Aryl Bond: The bond between the sulfonamide nitrogen and the ethoxyphenyl ring can break, generating ions specific to this substituent.

The interplay of these pathways produces a characteristic fragmentation pattern, which is visualized below.

G cluster_main Predicted Fragmentation Pathways parent [M+H]⁺ m/z 293.1 frag156 [H₂N-C₆H₄-SO₂]⁺ m/z 156.0 parent->frag156  S-N Cleavage frag229 [M+H-SO₂]⁺ m/z 229.1 parent->frag229  Neutral Loss (-SO₂) frag108 [H₂N-C₆H₅-N]⁺ fragment m/z 108.1 parent->frag108  C-S Cleavage & Rearrangement frag229->frag108  Rearrangement frag136 [HO-C₆H₄-NH₂]⁺ fragment m/z 109.1

Caption: Key fragmentation pathways for protonated this compound.

Part 2: Troubleshooting Common Issues

This section addresses the most common challenges encountered during the analysis of this compound in a question-and-answer format.

Problem Area: Signal Intensity & Detection

A: This is a common issue that can almost always be resolved by systematically checking the liquid chromatography (LC) and MS interface parameters. Poor signal intensity is rarely a compound-specific issue but rather a matter of optimizing the system for that compound's properties.

Causality: The efficiency of electrospray ionization depends on the analyte's ability to form a charged droplet, desolvate, and enter the mass analyzer as a gas-phase ion. This process is highly sensitive to mobile phase composition and ion source settings.

Troubleshooting Protocol:

  • Verify Analyte Presence: First, confirm the analyte is eluting from the LC column. If you have a UV detector, check for the presence of a peak at the expected retention time. If no peak is observed, troubleshoot the LC method (injection, column, mobile phase) before proceeding.

  • Optimize Mobile Phase pH: The amino group on the compound is basic. Ionization in positive mode ESI is significantly enhanced in an acidic mobile phase, which ensures the analyte is protonated in solution before it even enters the source.

    • Action: Ensure your mobile phase contains an acidic modifier. Start with 0.1% formic acid in both water (A) and organic (B) phases. This provides a plentiful source of protons.

  • Optimize Ion Source Parameters: Perform a direct infusion of your analyte (~1 µg/mL in 50:50 ACN/H₂O with 0.1% formic acid) to optimize source parameters without the complexity of chromatography.

    • Capillary/Spray Voltage: For positive ESI, typical values are 3.5-4.5 kV. Adjust in 0.5 kV increments to find the highest stable signal.

    • Gas Flows (Nebulizer & Drying Gas): These affect droplet formation and desolvation. Insufficient gas flow leads to poor nebulization and large droplets that don't desolvate efficiently. Excessive flow can scatter ions away from the MS inlet. Systematically vary these settings to maximize the ion count for m/z 293.1.

    • Drying Gas Temperature: Higher temperatures improve desolvation but can cause thermal degradation for labile compounds. For a stable molecule like this, start around 300-350°C.

  • Check for Contamination: A dirty ion source or mass analyzer entrance can suppress the signal for all analytes.[8] If optimization doesn't help, follow the manufacturer's procedure for cleaning the source components.

Problem Area: Fragmentation Efficiency

A: This indicates that insufficient energy is being applied to the precursor ions in the collision cell to induce dissociation.

Causality: Collision-Induced Dissociation (CID) is an energetic process. Precursor ions are accelerated into a cell filled with an inert gas (like nitrogen or argon). The kinetic energy from these collisions is converted into internal energy, which, if sufficient, causes bonds to break. The amount of energy is controlled primarily by the "Collision Energy" (CE) setting.[8]

Protocol: Collision Energy Optimization Ramp

The optimal CE is compound-dependent. A collision energy ramp is the most efficient way to determine the best value.

  • Setup: Infuse the analyte and select the precursor ion m/z 293.1 for fragmentation.

  • Experiment: Set up an experiment to acquire a series of product ion spectra where the CE is stepped incrementally. For example, from 5 eV to 50 eV in 5 eV steps.

  • Analysis: Plot the intensity of the precursor ion and key product ions (e.g., m/z 156.0, 229.1) as a function of Collision Energy.

    • You will observe the precursor ion intensity decrease as the CE increases.

    • The product ion intensities will rise to a maximum and then may decrease as they undergo further fragmentation.

  • Selection: Choose a CE value that provides a good balance: significant depletion of the precursor and maximum intensity for the product ions of interest.

Expected Outcome of CE Optimization:

Collision Energy (eV)Precursor Intensity (m/z 293.1)Product Ion Intensity (m/z 156.0)Product Ion Intensity (m/z 229.1)
595%2%1%
1560%25%10%
25 15% 60% 20%
355%40%15%
45<1%15%5%
(Note: Values are illustrative)

Based on this example, a CE of ~25 eV would be optimal for monitoring these fragments.

Problem Area: Unexpected Ions & Spectral Artifacts

A: The prevalence of sodium and potassium adducts is one of the most common issues in ESI-MS.[9] These cations are ubiquitous in laboratory environments and have a high affinity for molecules with heteroatoms like oxygen and nitrogen.

Causality: Adduct formation is a competitive process in the ESI droplet. If the concentration of Na⁺ or K⁺ ions is high relative to H⁺, the formation of [M+Na]⁺ and [M+K]⁺ can be favored over the desired [M+H]⁺.[10]

Protocol: Systematic Mitigation of Metal Adducts

  • Eliminate Sources of Contamination:

    • Glassware: Avoid glass vials and volumetric flasks, which can leach sodium ions. Use polypropylene autosampler vials and labware instead.[11]

    • Solvents & Reagents: Use only the highest purity LC-MS grade solvents and additives. Older bottles or lower-grade reagents can be a source of metal ion contamination.[12]

  • Promote Protonation (Competitive Ionization):

    • Lower the pH: As mentioned in Q1, adding 0.1% formic acid to the mobile phase creates a high concentration of H⁺ ions, which will outcompete the metal ions for binding to your analyte.[10]

    • Add Ammonium Salts: If formic acid is not sufficient, adding a volatile salt like 5-10 mM ammonium formate or ammonium acetate can further help. The ammonium ion ([NH₄]⁺) can form an adduct ([M+NH₄]⁺) but also acts as a proton source, helping to suppress metal adducts.[13]

  • Embrace the Adduct (If Necessary): In some cases, particularly with samples in a complex biological matrix, metal ions are unavoidable. If you cannot eliminate the sodium adduct, an alternative strategy is to promote its formation exclusively for stable and reproducible quantification. This can be done by adding a small, controlled amount of sodium acetate to the mobile phase.[10] If you choose this path, you must then select the [M+Na]⁺ ion (m/z 315.1) as your precursor for MS/MS experiments.

A: You are observing in-source fragmentation (ISF) , sometimes called in-source decay.[14][15]

Causality: ISF occurs when molecules are given too much energy during the initial ionization and desolvation process, causing them to fragment before entering the mass analyzer.[16] This energy comes from the electric potentials applied to the lenses at the front end of the mass spectrometer (e.g., Fragmentor, Skimmer, Cone Voltage).

Troubleshooting Protocol:

  • Identify the Source: The fragments observed from ISF are often the same as those seen in low-energy CID MS/MS.[14] If you see ions like m/z 156.0 or 229.1 in your MS1 scan, ISF is the likely cause.

  • Reduce Source Voltages: The primary way to control ISF is to lower the voltage on the ion-focusing optics between the source and the analyzer.

    • Action: Systematically reduce the "Fragmentor" or "Cone Voltage" setting on your instrument in 10-20 V increments. Observe the spectrum in real-time. You should see the intensity of the fragment ions decrease while the intensity of the precursor ion (m/z 293.1) increases.

  • Lower Source Temperature: While less common, excessively high source temperatures can sometimes contribute to the fragmentation of thermally labile compounds. If reducing voltages is insufficient, try lowering the drying gas temperature.

  • Analytical Utility: While often considered undesirable, ISF can sometimes be used to generate fragment information without performing a separate MS/MS scan, a technique that has been explored for metabolite identification.[14][15] However, for routine quantification, it is best to minimize it to ensure the precursor ion intensity is maximized.

G cluster_workflow General MS Troubleshooting Workflow start Problem Observed cat1 Low or No Signal start->cat1 cat2 Poor/No Fragmentation start->cat2 cat3 Unexpected Ions start->cat3 sol1a Check LC-UV Signal cat1->sol1a sol2a Perform Collision Energy Ramp cat2->sol2a sol3a Adducts ([M+Na]⁺)? cat3->sol3a m/z 315, 331? sol3b In-Source Fragments? cat3->sol3b m/z 156, 229? sol1b Optimize Source Parameters (Voltage, Gas, Temp) sol1a->sol1b sol1c Add 0.1% Formic Acid sol1b->sol1c sol1d Clean Ion Source sol1c->sol1d sol2b Check Collision Gas Pressure sol2a->sol2b sol2c Verify Precursor Selection sol2b->sol2c act3a1 Use Polypropylene Vials sol3a->act3a1 act3b1 Lower Fragmentor/ Cone Voltage sol3b->act3b1 act3a2 Add Ammonium Formate act3a1->act3a2 act3a3 Lower Mobile Phase pH act3a2->act3a3

Caption: A decision tree for troubleshooting common MS issues for the target analyte.

References

  • Enhanced in-Source Fragmentation Annotation Enables Novel Data Independent Acquisition and Autonomous METLIN Molecular Identification. PMC, NIH.[Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed.[Link]

  • Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Ingenta Connect.[Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci.[Link]

  • The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation. PMC, NIH.[Link]

  • Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science.[Link]

  • Troubleshooting in lcms. SlideShare.[Link]

  • Controlling Na and K Adducts in LC-MS. CHROMacademy.[Link]

  • Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate.[Link]

  • Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. RSC Publishing.[Link]

  • Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science.[Link]

  • The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. ResearchGate.[Link]

  • Dealing with Metal Adduct Ions in Electrospray: Part 1. American Laboratory.[Link]

  • Fragmentation (mass spectrometry). Wikipedia.[Link]

  • Collision-induced dissociation of phenethylamides: role of ion-neutral complex. PMC, NIH.[Link]

  • Essentials of LC Troubleshooting, Part 3: Those Peaks Don't Look Right. Chromatography Online.[Link]

  • Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. MDPI.[Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.[Link]

  • Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. ResearchGate.[Link]

  • The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. PubMed.[Link]

  • Troubleshooting LC-MS. LCGC International.[Link]

  • HELP WITH INCONSISTENT AND FLUCTUATING SIGNAL ON LC/MS/MS. ResearchGate.[Link]

Sources

addressing off-target effects of 2-amino-N-(4-ethoxyphenyl)benzenesulfonamide in cellular assays

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the specific challenges of using 2-amino-N-(4-ethoxyphenyl)benzenesulfonamide in cellular assays.

Based on its pharmacophore (an ortho-aminobenzenesulfonamide scaffold with a lipophilic N-aryl tail), this compound acts primarily as a Carbonic Anhydrase (CA) inhibitor (specifically investigating isoforms CA IX/XII in oncology or CA II in physiology) but possesses distinct chemical liabilities that lead to off-target phenotypes.

Topic: Addressing Off-Target Effects & Assay Interference

Compound Profile & Mechanism of Interference

To troubleshoot effectively, we must first define the "Off-Target" landscape. This molecule is not a "clean" probe; it contains two distinct functional groups that drive non-specific effects:

Functional GroupPrimary Target (Intended)Major Off-Target Mechanism Cellular Phenotype
Sulfonamide (-SO₂NH-)Carbonic Anhydrase (CA IX/XII)Ubiquitous CA Inhibition (hCA I, II) Intracellular pH (pHi) acidification, metabolic deceleration, cell cycle arrest (G1).
Ortho-Aniline (2-NH₂-Ph)Synthetic Handle / H-Bond DonorReactive Metabolite Formation Mitochondrial toxicity, ROS generation, false-positive apoptosis.
Ethoxyphenyl Tail (-Ph-OEt)Isoform Selectivity (Hydrophobic Pocket)High Albumin Binding (HSA) Potency shift in high-serum media (FBS), membrane intercalation.

Troubleshooting Guides (Symptom-Based)

Issue A: "My cells are undergoing apoptosis/necrosis at concentrations that should be non-toxic."

Diagnosis: This is likely Mitochondrial Oxidative Stress , not target-mediated toxicity. The ortho-amino group (aniline) on the benzenesulfonamide ring is susceptible to intracellular oxidation, forming hydroxylamines or nitroso-intermediates that deplete glutathione (GSH) and trigger intrinsic apoptosis.

Troubleshooting Protocol:

  • ROS Scavenger Rescue: Pre-treat cells with N-acetylcysteine (NAC, 5 mM) or GSH-ethyl ester (1 mM) for 2 hours before adding the compound.

    • Result: If toxicity disappears with NAC, the effect is off-target oxidative stress caused by the aniline moiety.

    • Result: If toxicity persists, it is likely mechanism-based (e.g., severe pH dysregulation).

  • Metabolic Control: Switch to Galactose-containing media (forcing oxidative phosphorylation).

    • Rationale: If the compound acts as a mitochondrial toxin (uncoupler), toxicity will increase significantly in galactose media compared to high-glucose media (Crabtree effect).

Issue B: "I see activity in biochemical assays, but zero potency in cellular assays."

Diagnosis: Serum Protein Binding (The "Lipophilic Tail" Effect). The N-(4-ethoxyphenyl) moiety significantly increases lipophilicity (cLogP > 2.5) compared to the parent sulfonamide.[1] In standard 10% FBS media, >95% of the compound may be bound to albumin (HSA), reducing the free fraction (


).

Troubleshooting Protocol:

  • Serum Shift Assay: Perform the dose-response curve in 1% FBS vs. 10% FBS .

    • Expectation: A >5-fold shift in IC₅₀ indicates high protein binding.

  • Washout Strategy: Do not rely on simple media changes to remove the drug. The lipophilic tail allows the compound to accumulate in lipid bilayers. Use a BSA-containing wash buffer (0.5% BSA in PBS) to "sink" the compound out of the membranes.

Issue C: "The compound induces G1 arrest regardless of the specific target expression."

Diagnosis: Pan-Carbonic Anhydrase Inhibition (hCA II). Even if designed for CA IX (hypoxia-induced), this scaffold often retains nanomolar affinity for the ubiquitous cytosolic hCA II. Inhibition of hCA II disrupts bicarbonate transport, acidifying the cytosol and halting the cell cycle.

Troubleshooting Protocol:

  • Acetazolamide Control: Run a parallel arm with Acetazolamide (10 µM) .

    • Acetazolamide is a membrane-impermeable (mostly) pan-CA inhibitor. If Acetazolamide mimics your compound's effect, the phenotype is due to extracellular/membrane CA inhibition.

  • pHi Monitoring: Use a pH-sensitive dye (e.g., BCECF-AM ) to measure intracellular pH.

    • Threshold: A drop of >0.2 pH units confirms significant off-target CA inhibition.

Validated Experimental Protocols

Protocol 1: Esterase-Based Carbonic Anhydrase Activity Assay

Use this to quantify if your compound is hitting the "housekeeping" enzymes (hCA I/II) in your specific cell line.

Reagents:

  • Substrate: 4-Nitrophenyl acetate (4-NPA) [Dissolve in Acetonitrile].

  • Buffer: 50 mM Tris-HCl, pH 7.6.

  • Enzyme Source: Cell Lysate (from your specific cell line).

Workflow:

  • Lyse

    
     cells in non-denaturing lysis buffer (PBS + 1% Triton X-100).
    
  • Incubate 50 µL lysate with varying concentrations of This compound for 15 min at 25°C.

  • Add 50 µL of 3 mM 4-NPA.

  • Measure Absorbance at 405 nm (formation of 4-nitrophenol) kinetically for 30 min.

  • Calculate: Slope (ΔOD/min). Compare to Acetazolamide (Positive Control).

    • Note: If the compound inhibits lysate esterase activity significantly, it confirms hCA I/II engagement.

Protocol 2: ROS Detection (Mitochondrial Liability Check)

Use to rule out aniline-mediated oxidative stress.

  • Seed cells in black-walled 96-well plates.

  • Load cells with 5 µM MitoSOX™ Red (superoxide indicator) for 30 min.

  • Wash 2x with HBSS.

  • Treat with compound (0.1 – 10 µM).

  • Read Fluorescence (Ex/Em 510/580 nm) at 1h, 4h, and 24h.

    • Critical Control: Use Antimycin A (5 µM) as a positive control for ROS generation.

Pathway Visualization (Mechanism of Action)

The following diagram illustrates the divergent pathways of the intended effect versus the off-target toxicity driven by the specific functional groups of this compound.

OffTargetPathways Compound 2-amino-N-(4-ethoxyphenyl) benzenesulfonamide Sulfonamide Sulfonamide Group (-SO2NH-) Compound->Sulfonamide Aniline Ortho-Aniline Group (2-NH2) Compound->Aniline Tail Ethoxyphenyl Tail (Lipophilic) Compound->Tail Target_CA Target: CA IX/XII (Hypoxia/Tumor) Sulfonamide->Target_CA Intended OffTarget_CA Off-Target: hCA II (Cytosolic/Ubiquitous) Sulfonamide->OffTarget_CA Cross-reactivity OffTarget_Mito Mitochondria (Reactive Metabolites) Aniline->OffTarget_Mito Oxidation OffTarget_Albumin Serum Albumin (Sequestration) Tail->OffTarget_Albumin Hydrophobic Binding Pheno_Efficacy Desired Efficacy (Anti-Proliferative) Target_CA->Pheno_Efficacy Pheno_Acid Cytosolic Acidification (pHi Drop) OffTarget_CA->Pheno_Acid Pheno_Tox Oxidative Stress (Apoptosis) OffTarget_Mito->Pheno_Tox Pheno_Potency Reduced Potency (Shifted IC50) OffTarget_Albumin->Pheno_Potency

Caption: Divergent signaling: The sulfonamide core drives both efficacy (CA IX) and pH-related off-targets (CA II), while the aniline and ethoxyphenyl moieties drive toxicity and potency shifts, respectively.

Frequently Asked Questions (FAQs)

Q1: Can I use DMSO as a solvent for this compound? A: Yes, the sulfonamide core is polar, but the ethoxyphenyl tail ensures good solubility in DMSO up to 50-100 mM. However, avoid freeze-thaw cycles as sulfonamides can precipitate upon moisture uptake. Store aliquots at -20°C.

Q2: Why does the compound turn yellow in culture media after 24 hours? A: This indicates oxidation of the 2-amino (aniline) group. If you observe this, your media likely contains oxidized byproducts (azo/nitroso compounds) which are highly toxic.

  • Solution: Refresh media every 12 hours or add antioxidants (Ascorbic Acid) if compatible with your assay.

Q3: Is this compound selective for Carbonic Anhydrase IX over II? A: While the "tail approach" (adding the ethoxyphenyl group) is designed to enhance selectivity for the tumor-associated CA IX, absolute selectivity is rare . In cellular assays with high expression of hCA II (like erythrocytes or kidney cells), you will see off-target inhibition. Always verify with a specific CA IX knockdown line.

Q4: Does this compound inhibit Kinases? A: Sulfonamides are "privileged structures" in kinase inhibition. While this specific molecule is a classic CA inhibitor pharmacophore, high concentrations (>10 µM) may inhibit kinases acting on the "hinge region" (e.g., CDK2). A KinomeScan is recommended if you suspect kinase interference.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery, 7(2), 168-181.

  • Selleck Chemicals. (2025). 2-Aminobenzenesulfonamide (Orthanilamide) Product Data. SelleckChem.

  • Nocentini, A., et al. (2019). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action.[3] Journal of Medicinal Chemistry, 63(10).

  • BenchChem. (2025).[4] The Pivotal Role of the Sulfonamide Group in 2-Aminobenzenesulfonamide: A Technical Guide. BenchChem Technical Library.

  • PubChem. (2025).[5] 2-Aminobenzenesulfonamide Compound Summary. National Library of Medicine.

Sources

refining protocols for consistent results in biological screening of sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Sulfonamide Assay Protocols

Welcome to the Assay Optimization Hub

You have reached the Tier 3 Technical Support regarding sulfonamide screening. As a Senior Application Scientist, I often see promising sulfonamide candidates discarded not because of a lack of potency, but because of assay incompatibility .

Sulfonamides are chemically unique—they are weak acids with specific solubility cliffs and a mechanism of action (folate synthesis inhibition) that is easily antagonized by standard laboratory media. This guide replaces generic screening advice with protocols specifically engineered for the sulfonamide scaffold.

Module 1: Compound Management & Solubility

The Issue: "My compound precipitates when I move from DMSO stock to the assay buffer."

The Science: Sulfonamides are weak acids (typically pKa 4.5–10.5). In 100% DMSO, they are soluble. However, upon dilution into aqueous buffers (pH 7.4), non-ionized species often precipitate if the concentration exceeds thermodynamic solubility. Furthermore, sulfonamides can form "hidden" micro-aggregates that cause false positives by sequestering enzymes non-specifically.

Protocol: The "Step-Down" Dilution Method

Do not spike 100% DMSO stock directly into the assay well. This causes local high-concentration "shock" precipitation.

  • Prepare Intermediate Plate: Dilute your 10 mM DMSO stock into a 50% DMSO / 50% Water intermediate plate. This hydrates the compound while maintaining solubility.

  • Check pKa: If your sulfonamide has a pKa > 7.5, ensure your assay buffer pH is at least 0.5 units above the pKa to encourage ionization (solubility), provided the target protein tolerates it.

  • Final Transfer: Transfer from the intermediate plate to the assay plate.

    • Target: Final DMSO concentration < 1% (0.5% is ideal).[1]

Troubleshooting Decision Tree (Solubility)

Solubility_Workflow Start Compound Precipitates in Assay Buffer Check_pKa Step 1: Check pKa (Is pKa > Buffer pH?) Start->Check_pKa Adjust_pH Action: Increase Buffer pH (if protein tolerates) Check_pKa->Adjust_pH Yes Check_Conc Step 2: Check Concentration (Is > 100 µM?) Check_pKa->Check_Conc No Adjust_pH->Check_Conc Step_Down Action: Use Step-Down Dilution (50% DMSO Intermediate) Check_Conc->Step_Down Yes Cosolvent Action: Add 0.01% Triton X-100 or Brij-35 Check_Conc->Cosolvent No (Aggregation likely)

Figure 1: Decision matrix for resolving sulfonamide precipitation events prior to screening.

Module 2: Antibacterial Screening (MIC)

The Issue: "I am getting inconsistent MIC values, or my positive controls (e.g., Sulfamethoxazole) are inactive."

The Science: This is the most common failure mode. Sulfonamides act by competitively inhibiting Dihydropteroate Synthase (DHPS) , preventing the incorporation of para-aminobenzoic acid (PABA) into folate.[2][3][4][5]

  • The Trap: Standard Mueller-Hinton Broth (MHB) often contains trace levels of PABA, thymidine, or thymine. Bacteria can utilize exogenous thymidine to bypass the folate blockade entirely, rendering sulfonamides artificially inactive (antagonism).

Protocol: The "Thymidine-Cleansed" Assay

You must adhere to CLSI M07/M100 standards specifically for sulfonamides.

  • Media Selection: Use Mueller-Hinton Broth (cation-adjusted) .

  • Enzymatic Treatment (Critical):

    • If using commercial broth, verify it is "Thymidine/Thymine reduced."

    • Gold Standard: Supplement the media with 2-5% Lysed Horse Blood (LHB) . Horse blood contains the enzyme thymidine phosphorylase , which degrades thymidine in the media, restoring sulfonamide potency.[6]

  • Inoculum: Standardize to

    
     CFU/mL. High inoculum density (
    
    
    
    ) creates a "stoichiometric shield" where excess PABA production by bacteria overwhelms the drug.
Mechanism of Interference

Folate_Pathway PABA PABA (Substrate) DHPS DHPS Enzyme (Target) PABA->DHPS Sulfonamide Sulfonamide (Inhibitor) Sulfonamide->DHPS Blocks Folate Dihydrofolate DHPS->Folate DNA DNA Synthesis Folate->DNA Thymidine Exogenous Thymidine (Media Contaminant) Bypass Bypass Mechanism Thymidine->Bypass Bypass->DNA Rescues Bacteria (False Negative)

Figure 2: The Folate Bypass. Exogenous thymidine in standard media allows bacteria to replicate even when DHPS is successfully inhibited by sulfonamides.

Module 3: Enzyme Inhibition (Carbonic Anhydrase)

The Issue: "My IC50 values drift over time, or the colorimetric signal is unstable."

The Science: Sulfonamides bind the Zinc (


) ion in the Carbonic Anhydrase (CA) active site.[7]
  • Esterase Activity: CA has dual activity (hydrase and esterase). Many screens use p-nitrophenyl acetate (p-NPA) as a substrate (esterase activity) because it is easier than measuring CO2 gas. However, sulfonamides are often less potent against the esterase activity than the physiological hydrase activity.

  • Buffer Interference: Tris buffers can coordinate with Zinc, slightly altering the active site geometry.

Protocol: The Stopped-Flow CO2 Hydration Assay

For high-fidelity data, move away from colorimetric esterase assays to Stopped-Flow kinetics .

ParameterRecommendationRationale
Buffer HEPES (20 mM, pH 7.5) Non-coordinating buffer; mimics physiological pH. Avoid Tris.
Indicator Phenol Red (0.2 mM) Tracks the rapid pH drop caused by

.
Substrate CO2 Saturated Water Measures the true physiological function (Hydrase activity).
Pre-Incubation 15 Minutes Sulfonamides are "slow-binding" inhibitors. They require time to displace the "deep" water molecule at the Zn site.
Module 4: FAQ & Data Interpretation

Q: My compound is active in the enzyme assay but inactive in the bacterial cell assay. Why? A: This is the "Permeability Gap."

  • Efflux: Gram-negative bacteria (e.g., P. aeruginosa) have RND-type efflux pumps that actively eject sulfonamides.

  • Ionization: At pH 7.4, acidic sulfonamides are negatively charged, reducing passive diffusion across the bacterial membrane.

    • Diagnostic: Test the compound against an efflux-deficient strain (e.g., E. coli

      
      ). If activity returns, your issue is efflux, not potency.
      

Q: How do I distinguish a "true" binder from a "sticky" aggregator? A: Add 0.01% Triton X-100 to your enzyme assay buffer.

  • If IC50 remains stable: True binder.

  • If IC50 shoots up (potency lost): The compound was forming non-specific aggregates that the detergent broke up.

References
  • Clinical and Laboratory Standards Institute (CLSI). (2024).[8] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.

  • Supuran, C. T. (2017). Carbonic anhydrase inhibitors: an update on the patent literature (2014–2016). Expert Opinion on Therapeutic Patents.

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and pKa effects).

  • Bradsher, J. N., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening.

Sources

Technical Support Center: Managing the Stability of 2-Amino-N-(4-ethoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-amino-N-(4-ethoxyphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter stability and degradation issues during the storage and handling of this compound. While specific degradation data for this exact molecule is not extensively published, its structure contains well-characterized functional groups—a primary aromatic amine and a sulfonamide—that are known to be susceptible to specific degradation pathways. This guide synthesizes established principles of organic chemistry and pharmaceutical stability testing to provide a robust framework for troubleshooting and prevention.

Introduction: Understanding the Inherent Instability

The molecular structure of this compound presents two primary points of vulnerability to degradation under typical storage conditions:

  • Primary Aromatic Amine (-NH₂): This functional group is highly susceptible to oxidation.[1][2] Exposure to atmospheric oxygen, light, and trace metal impurities can initiate a cascade of reactions, leading to the formation of colored impurities such as nitroso, nitro, and polymeric species.[2] This oxidative degradation is often the primary cause of discoloration (e.g., developing a pink, brown, or black appearance) and the appearance of new peaks in analytical chromatograms.[3]

  • Sulfonamide (-SO₂NH-): While generally more stable than the aromatic amine, the sulfonamide bond is susceptible to hydrolysis, particularly under strongly acidic or, to a lesser extent, basic conditions.[4][5][6] This can lead to the cleavage of the molecule into its constituent sulfonamide and amine fragments.[7]

This guide will address these potential degradation pathways in a practical, question-and-answer format to help you identify, troubleshoot, and mitigate these issues effectively.

Troubleshooting Guide & FAQs

Issue 1: Discoloration of Solid Compound

Q1: My solid this compound, which was initially off-white, has turned pink/brown/dark. What is the likely cause?

A1: The most probable cause is the oxidation of the primary aromatic amine group.[3] Aromatic amines are notoriously sensitive to air and light, which catalyze their oxidation to form highly colored polymeric impurities.[2][8] This process can be accelerated by elevated temperatures and the presence of trace metal ions.

Q2: How can I confirm that the discoloration is due to oxidative degradation?

A2: A multi-step analytical approach is recommended:

  • Visual Inspection: Note the color change. A progression from light pink to dark brown is characteristic of amine oxidation.

  • Thin-Layer Chromatography (TLC): Dissolve a small amount of the discolored material and a reference (fresh or properly stored) sample in a suitable solvent (e.g., ethyl acetate/hexane mixture). Spot both on a TLC plate. The discolored sample will likely show a new, colored spot at the baseline (polymeric material) and potentially other new spots corresponding to various oxidation products, in addition to the main compound spot.

  • HPLC Analysis: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[9] An analysis of the discolored sample will reveal a decrease in the peak area of the parent compound and the emergence of new peaks, which are indicative of degradation products.[3]

Q3: What immediate steps should I take to prevent further discoloration and degradation?

A3: To halt further degradation, you must rigorously control the storage environment.[10]

  • Inert Atmosphere: Store the compound under an inert gas like argon or nitrogen.[8][11] This can be achieved by using a glovebox for handling and storing in vials with a septum cap that has been purged with inert gas.[12]

  • Light Protection: Use amber vials or wrap clear vials in aluminum foil to protect the compound from light, which can catalyze photo-oxidation.[8][10][13][14]

  • Temperature Control: Store the compound at a reduced temperature. For long-term storage, -20°C is recommended.[15] Avoid frequent freeze-thaw cycles.

  • Container Selection: Use clean glass vials. Avoid metal spatulas that could introduce catalytic metal ions; use ceramic or PTFE-coated spatulas instead.

ParameterRecommended ConditionRationale
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.[8]
Light Protected (Amber Vial/Foil)Prevents photo-degradation.[10][14]
Temperature -20°C (Long-term) / 2-8°C (Short-term)Reduces the rate of chemical reactions.[15]
Handling Use non-metallic toolsAvoids trace metal catalysis of oxidation.
Issue 2: Degradation in Solution

Q4: I prepared a stock solution of the compound in DMSO, and it changed color over a few days at room temperature. Why did this happen?

A4: The degradation process is often accelerated in solution. While DMSO is a common solvent, it is hygroscopic (absorbs water from the air), which can facilitate hydrolysis. More importantly, the increased molecular mobility in solution enhances the rate of oxidation, especially if the solution is not deoxygenated and protected from light.

Q5: What is the best way to prepare and store stock solutions of this compound?

A5: Follow these best practices for solution stability:

  • Solvent Choice: Use high-purity, anhydrous, and peroxide-free solvents.

  • Degas the Solvent: Before preparing the solution, degas the solvent by sparging with argon or nitrogen for 15-30 minutes to remove dissolved oxygen.

  • Preparation: Prepare the solution under an inert atmosphere if possible (e.g., in a glovebox).

  • Storage: Store the solution in amber, septum-capped vials under an inert gas headspace at -20°C or -80°C.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure of the entire stock to air and moisture during use.

Issue 3: Investigating Degradation Pathways

Q6: I see multiple new peaks in my HPLC analysis of a stored sample. How can I determine if they are from oxidation or hydrolysis?

A6: Performing a forced degradation (or stress testing) study is a systematic way to identify potential degradation products and establish the specificity of your analytical method.[16][17][18] This involves subjecting the compound to accelerated degradation conditions.

Experimental Protocol: Forced Degradation Study

Objective: To generate and identify potential degradation products of this compound.

Methodology:

  • Prepare Stock Solutions: Prepare solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Apply Stress Conditions: Treat aliquots of the stock solution as described in the table below. The conditions may need to be optimized to achieve a target degradation of 5-20%.[18]

  • Analysis: Analyze all samples, including a control (unstressed) sample, by a stability-indicating HPLC-UV/MS method. Mass spectrometry (MS) is crucial for obtaining the mass of the degradation products, which provides clues to their structure.[17]

Stress ConditionProtocolPotential Degradation Pathway
Acid Hydrolysis Add 0.1 M HCl and heat at 60°C for 2-8 hours. Neutralize before injection.Primarily targets the sulfonamide bond, potentially yielding 2-aminobenzenesulfonic acid and 4-ethoxyaniline.[4][7]
Base Hydrolysis Add 0.1 M NaOH and heat at 60°C for 2-8 hours. Neutralize before injection.Can also hydrolyze the sulfonamide bond, though often slower than acid hydrolysis for this class of compounds.[6]
Oxidation Add 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.[3]Targets the primary aromatic amine, leading to N-oxides, nitroso, and nitro derivatives, as well as colored polymers.[2]
Photolytic Expose solution to UV light (e.g., 254 nm) in a photostability chamber.Can accelerate oxidation and other radical-based degradation pathways.[10]
Thermal Heat solution at 80°C for 72 hours in a sealed vial.[3]Assesses thermal lability and can accelerate both hydrolysis and oxidation.
Interpreting Results
  • Hydrolysis Products: Peaks appearing predominantly under acidic or basic conditions are likely due to hydrolysis of the sulfonamide bond.

  • Oxidative Products: Peaks appearing under oxidative (H₂O₂) and often photolytic/thermal conditions are likely from the degradation of the aromatic amine.

Visualizing Degradation Pathways

The following diagram illustrates the primary expected degradation pathways.

DegradationPathways cluster_main Main Compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis A 2-amino-N-(4-ethoxyphenyl) benzenesulfonamide B N-Oxide/Nitroso/Nitro Derivatives A->B O₂, Light, Heat C Colored Polymers A->C O₂, Light, Heat (Polymerization) D 2-Aminobenzenesulfonic Acid A->D H⁺/H₂O or OH⁻/H₂O E 4-Ethoxyaniline A->E H⁺/H₂O or OH⁻/H₂O

Sources

Technical Support Center: Method Development for 2-Amino-N-(4-ethoxyphenyl)benzenesulfonamide Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategy

This guide addresses the chromatographic separation of 2-amino-N-(4-ethoxyphenyl)benzenesulfonamide from its positional isomers (specifically the 3-amino and 4-amino regioisomers) and process impurities.

The Core Challenge: Separating ortho-substituted sulfonamides (2-amino) from their meta/para counterparts is difficult on standard C18 columns because the hydrophobicity differences are negligible. The ortho isomer, however, exhibits a distinct intramolecular Hydrogen Bond (between the 2-amino group and the sulfonyl oxygen) that creates a "pseudo-ring" structure, altering its 3D shape and pKa compared to the open-chain meta and para isomers.

Strategic Solution: We utilize


 interactions  and shape selectivity  rather than simple hydrophobicity.[1]
Method Development Workflow

MethodDevWorkflow Start Start: Isomer Mixture Screening Phase 1: Column Screening (Target: Selectivity α) Start->Screening MobilePhase Phase 2: pH & Modifier (Target: Peak Shape) Screening->MobilePhase Select Phenyl-Hexyl or PFP MobilePhase->Screening Fail (Co-elution) Optimization Phase 3: Gradient/Temp (Target: Resolution Rs > 2.0) MobilePhase->Optimization Optimization->MobilePhase Fail (Tailing) Validation Final Method Validation Optimization->Validation Pass

Figure 1: Iterative workflow for resolving sulfonamide positional isomers.

Critical Troubleshooting Guides (Q&A)

Category A: Resolution & Selectivity

Q1: I am using a C18 column, but the 2-amino (target) and 4-amino (impurity) isomers are co-eluting or showing a "shoulder." How do I separate them?

Diagnosis: Standard C18 columns rely on hydrophobic interactions. Since the isomers have identical molecular weights and very similar logP values, C18 often fails to discriminate between them.

Technical Recommendation: Switch to a stationary phase that employs


 interactions .
  • Primary Choice: Pentafluorophenyl (PFP) or F5 core-shell column. The electron-deficient fluorine ring on the stationary phase interacts strongly with the electron-rich aniline ring of your analyte. The ortho isomer's specific shape (due to intramolecular H-bonding) prevents it from "sitting" flat against the PFP phase compared to the para isomer, leading to significant retention time differences.

  • Secondary Choice: Biphenyl or Phenyl-Hexyl . These provide alternative selectivity based on aromatic stacking.

Protocol:

  • Column: PFP Core-shell (2.6 µm, 100 x 2.1 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2][3]

  • Mobile Phase B: Methanol (Methanol promotes

    
     interactions better than Acetonitrile).
    

Q2: My resolution varies significantly between batches of mobile phase. What is happening?

Diagnosis: This is likely a pH Control issue. Your molecule is amphoteric:

  • Sulfonamide moiety: Weakly acidic (

    
    ).
    
  • Aniline moiety: Weakly basic (

    
    ).
    

If your mobile phase pH is near the


 of the aniline group (pH ~3.0), small fluctuations in pH will drastically change the ionization state (ratio of 

to

), causing retention time shifts.

Corrective Action: Buffer the mobile phase at least 2 pH units away from the


.
  • Option A (Low pH): Use 0.1% TFA or Formic Acid (pH ~2.0). The amine is fully protonated (

    
    ).
    
  • Option B (Mid pH): Use 10mM Ammonium Acetate (pH ~5.5-6.0). The amine is neutral; the sulfonamide is neutral. Note: Phenyl columns often work best with Methanol at neutral pH.

Category B: Peak Shape & Sensitivity[4]

Q3: The 2-amino peak is tailing badly (Asymmetry > 1.5). How do I fix this?

Diagnosis: Peak tailing in amine-containing compounds is classically caused by Silanol Activity . The protonated amine (


) interacts ionically with residual acidic silanols (

) on the silica surface.

Troubleshooting Steps:

StepActionMechanism
1 Check Column Type Ensure you are using a "Type B" High-Purity Silica or a Hybrid Particle (e.g., BEH, XBridge) column. Older "Type A" silica has high metal content and acidic silanols.
2 Add Modifier Add 5-10 mM Ammonium Formate to the aqueous mobile phase. The ammonium ions (

) compete with your analyte for the silanol sites, effectively "blocking" them.
3 Increase Ionic Strength If using just Formic Acid, switch to a buffer. Higher ionic strength suppresses the ion-exchange secondary interactions.
4 Temperature Increase column temperature to 40°C . This improves mass transfer kinetics and reduces secondary interaction strength.

Q4: I see a small "ghost peak" eluting before my main peak that grows over time. Is my sample degrading?

Diagnosis: Sulfonamides can undergo hydrolysis, but they are generally stable. However, the 4-ethoxyphenyl group (phenetidine moiety) is susceptible to oxidation or hydrolysis under harsh acidic conditions over long periods.

Verification Protocol:

  • Stress Test: Inject the sample immediately after prep, then leave it in the autosampler (at ambient temp) for 12 hours and reinject.

  • Check Wavelength: If the ghost peak has a different UV max than the parent, it is a degradation product.

  • Solution: Store samples at 4°C in the autosampler. Avoid using strong acids (HCl) in the diluent; use the initial mobile phase conditions instead.

Mechanism of Separation (Visualized)

The following diagram illustrates why the Ortho isomer separates from the Para isomer on a Phenyl-based column.

SeparationMechanism cluster_Isomers Analyte Behavior StationaryPhase Stationary Phase (PFP/Phenyl) Electron Deficient / Pi-System ParaIsomer Para-Isomer (4-Amino) Flat/Planar Conformation Strong Pi-Pi Stacking (Retained Longer) StationaryPhase->ParaIsomer Strong Interaction OrthoIsomer Ortho-Isomer (2-Amino) Twisted/Internal H-Bond Weak Pi-Pi Stacking (Elutes Earlier) StationaryPhase->OrthoIsomer Steric Hindrance

Figure 2: Mechanistic difference in retention. The Ortho-effect (steric twist + H-bond) reduces the effective surface area available for


 interaction compared to the Para-isomer.

Recommended Starting Conditions

Based on the chemical properties of this compound, use these conditions as your baseline.

ParameterConditionRationale
Column PFP (Pentafluorophenyl) or Biphenyl Maximizes selectivity for positional isomers.
Dimensions 100 x 2.1 mm, 2.6 µm (Core-shell)High efficiency at moderate backpressure.
Mobile Phase A Water + 10 mM Ammonium Formate (pH ~3.8)Buffers the amine; improves peak shape over simple acid.
Mobile Phase B Methanol Methanol facilitates

selectivity better than ACN.
Gradient 5% B to 95% B over 10 minStandard screening gradient.
Flow Rate 0.3 - 0.4 mL/minOptimal for 2.1 mm ID columns.
Detection UV 254 nmSulfonamides and aromatic rings absorb strongly here.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from

  • PubChem. (2025).[4] 2-Aminobenzenesulfonamide (Compound Summary). National Library of Medicine. Retrieved from

  • Perera, S., et al. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs. Chemical Science. Retrieved from

Sources

Validation & Comparative

confirming the structure of 2-amino-N-(4-ethoxyphenyl)benzenesulfonamide with 2D NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regiochemistry Challenge

In drug development, sulfonamide formation is a ubiquitous click-chemistry reaction, yet it presents a persistent analytical blind spot: Regiochemical Ambiguity .

When synthesizing 2-amino-N-(4-ethoxyphenyl)benzenesulfonamide , the primary risk is not the failure of the coupling, but the misidentification of the amino-substitution pattern on the benzenesulfonyl ring (Ring A). Standard LC-MS confirms the molecular weight (


, MW: 292.35), but it is "blind" to the distinction between the ortho (2-amino), meta (3-amino), and para (4-amino) isomers.

This guide outlines a self-validating 2D NMR workflow that definitively assigns the structure without the need for time-consuming X-ray crystallography. We compare this approach against industry alternatives to demonstrate why 2D NMR is the optimal routine verification method.

Comparative Landscape: Choosing the Right Tool

For a molecule of this complexity (two aromatic rings, distinct heteroatoms), relying on a single analytical technique is a liability. Below is a comparative analysis of the available structural confirmation methods.

Feature1D NMR (

)
High-Res Mass Spec (HRMS) X-Ray Crystallography 2D NMR (COSY, HSQC, HMBC)
Primary Output Functional group presenceExact mass & formulaAbsolute 3D configurationAtom-to-atom connectivity
Regiochemistry Ambiguous (overlaps)Blind (isomers have same mass)Gold StandardDefinitive
Throughput High (mins)High (mins)Low (days/weeks)Medium (1-2 hours)
Sample State SolutionSolution/GasSolid Crystal (Required)Solution (Physiological)
Verdict Prerequisite, but insufficientScreening tool onlyOverkill for routine checksThe Optimal Validation Tool

Why 2D NMR Wins: X-ray is the ultimate truth but requires a single crystal, which is a significant bottleneck. 2D NMR provides "crystallography in solution," allowing us to map the ortho relationship of the amino group relative to the sulfonamide linker using through-bond correlations.

Experimental Protocol: The Self-Validating System

To ensure data integrity, this protocol uses DMSO-d6 . Unlike


, DMSO stabilizes the labile sulfonamide (

) and aniline (

) protons via hydrogen bonding, making them sharp and visible. This is critical for establishing connectivity.[1]
Step 1: Sample Preparation[2]
  • Mass: 10–15 mg of analyte.

  • Solvent: 600

    
    L DMSO-d6 (99.9% D).
    
  • Tube: 5mm high-precision NMR tube.

  • Temperature: 298 K (25°C). Note: If rotamers broaden peaks, elevate to 313 K.

Step 2: Acquisition Sequence
  • 1H 1D: 16 scans. Optimize SW (spectral width) to 12 ppm to catch the sulfonamide NH.

  • COSY (Correlation Spectroscopy): 256 increments. Identifies spin systems (neighbors).[3]

  • HSQC (Heteronuclear Single Quantum Coherence): Multiplicity-edited. Distinguishes

    
     (positive) from 
    
    
    
    (negative).
  • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range coupling (

    
    ). This is the "bridge builder" sequence.
    
Structural Analysis & Logic
A. The Workflow Visualization

The following diagram illustrates the logical flow of assignment, moving from simple identification to complex connectivity proof.

NMR_Workflow Sample Unknown Sample (DMSO-d6) H1 1H NMR (Identify Protons) Sample->H1 COSY COSY (Define Spin Systems) H1->COSY Identify Neighbors HSQC HSQC (Assign Carbons) COSY->HSQC Map C-H Pairs HMBC HMBC (Connect Fragments) HSQC->HMBC Bridge Quaternary C Structure Confirmed Structure 2-amino-N-(4-ethoxyphenyl)... HMBC->Structure Prove Regiochemistry

Figure 1: The Step-by-Step Assignment Workflow.

B. 1D NMR: The Inventory

Before 2D analysis, we inventory the distinct chemical environments.

  • Ethoxy Group: Typical triplet (~1.3 ppm) and quartet (~4.0 ppm).

  • Ring B (4-ethoxyphenyl): An

    
     system. Two doublets in the aromatic region (~6.8 ppm and ~7.0 ppm). The symmetry indicates para-substitution.
    
  • Ring A (2-aminobenzenesulfonyl): An

    
     system. Four distinct aromatic signals. This complexity confirms the lack of symmetry (ruling out para-amino).
    
  • Labile Protons:

    • 
       (Aniline): Broad singlet, ~5.5–6.0 ppm.
      
    • 
       (Sulfonamide): Sharp singlet, deshielded to ~9.5–10.0 ppm (visible due to DMSO).
      
C. 2D NMR: The Connectivity Proof

1. COSY (The Local Map):

  • Ring B: Shows correlations between the two doublets.

  • Ring A: Traces the continuous chain of 4 protons (

    
    ).
    
    • Critical Observation: We see a 4-proton chain. If it were the meta isomer, we would see isolated spin systems.

2. HMBC (The Bridge - DEFINITIVE PROOF): This is the most critical step. We must prove the Amino group is at position 2 (ortho to sulfonyl).

  • Correlation 1 (The Anchor): The Sulfonamide NH proton shows a strong

    
     correlation to the Quaternary Carbon 1 (
    
    
    
    ) of Ring A.
  • Correlation 2 (The Geometry): The proton

    
     (the most deshielded doublet, ortho to 
    
    
    
    ) also correlates to
    
    
    .
  • Correlation 3 (The Amino Proof): The Carbon attached to the amine (

    
    ) will show correlations from 
    
    
    
    and
    
    
    (
    
    
    ). Crucially, the
    
    
    protons (if sharp) may show a correlation to
    
    
    and
    
    
    .
  • Correlation 4 (The Linker): The Sulfonamide NH also correlates to the Quaternary Carbon 1' of Ring B, linking the two rings.

D. Connectivity Diagram

The diagram below visualizes the specific HMBC correlations required to confirm the structure.

HMBC_Connectivity NH_Sulf Sulfonamide NH (~9.8 ppm) C1_A C-1 (Ring A) (Quaternary) NH_Sulf->C1_A 3J (Strong) C1_B C-1' (Ring B) (Quaternary) NH_Sulf->C1_B Linker Proof H6_A H-6 (Ring A) (Ortho to SO2) H6_A->C1_A 2J/3J C2_A C-2 (Ring A) (Amino-bearing) NH2 Amino NH2 (~5.8 ppm) NH2->C2_A 2J (Direct)

Figure 2: Key HMBC Long-Range Correlations establishing the Sulfonamide Linkage and Ortho-Substitution.

Troubleshooting & Interpretation Guide
ObservationDiagnosisRemediation
Missing NH Peaks Chemical exchange with waterDry sample; Ensure DMSO-d6 is fresh; Run at lower temp (283 K).
Broad Aromatic Peaks Restricted rotation (Rotamers)Run at higher temp (313 K) to coalesce signals.
Ambiguous COSY in Ring A Strong coupling (overlap)Use 1D TOCSY to selectively excite one proton and reveal the chain.
References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (The definitive guide on assigning aromatic coupling patterns).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Detailed protocols for HMBC optimization).

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (Reference for sulfonamide chemical shifts).

  • Reich, H. J. (2024).[5] Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for chemical shift data).

Sources

A Comparative Guide to Cross-Validation of Analytical Methods for 2-amino-N-(4-ethoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

In the rigorous landscape of pharmaceutical development and quality control, the interchangeability and reliability of analytical data are non-negotiable. For a compound such as 2-amino-N-(4-ethoxyphenyl)benzenesulfonamide, which may serve as a synthetic intermediate or be a potential impurity, the consistency of its quantification across different analytical methods is paramount. This guide provides a comprehensive comparison of prevalent analytical techniques and delves into the critical process of cross-validation, offering a framework for researchers, scientists, and drug development professionals to ensure data integrity and seamless method transfers.

The Imperative of Analytical Method Cross-Validation

While method validation establishes that an analytical procedure is suitable for its intended purpose, cross-validation is the critical process of demonstrating that two or more analytical methods can produce comparable results.[1][2] This becomes essential when a method is transferred between laboratories, when a new method is introduced to replace an older one, or when data from different analytical techniques need to be compared.[3][4] The primary objective is to ensure that the receiving laboratory can perform the method with equivalent accuracy, precision, and reliability as the transferring laboratory, thereby generating comparable results.[5]

The selection of an analytical method is a strategic decision influenced by factors such as the required sensitivity, specificity, cost, and the specific stage of drug development. For this compound, several analytical techniques are applicable, each with distinct advantages and limitations.

Comparative Analysis of Key Analytical Methodologies

The most commonly employed analytical techniques for the quantification of organic molecules like this compound are High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC).

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible SpectrophotometryHigh-Performance Thin-Layer Chromatography (HPTLC)
Specificity High, especially with selective detectors like PDA.[6]Low to moderate, susceptible to interference from other UV-absorbing compounds.[7]Moderate to high, dependent on the choice of stationary and mobile phases.[8]
Sensitivity High (typically in the ng/mL to µg/mL range).[6]Moderate (generally in the µg/mL range).[9]High (can detect in the ng/spot range).[10]
Linearity Excellent over a wide concentration range.[6]Good, but often over a more restricted concentration range.[9]Good over a defined concentration range.[10]
Accuracy High.[6]Moderate to High.[9]High.[10]
Precision High (low Relative Standard Deviation - %RSD).[6]Moderate (can have a higher %RSD).[9]High (low %RSD).[10]
Sample Throughput Moderate, as samples are analyzed sequentially.High, with rapid measurements.High, as multiple samples can be run simultaneously on a single plate.[11]
Cost per Sample Moderate to High, due to solvent consumption and column costs.Low, with minimal reagent and equipment costs.Low to Moderate, with lower solvent consumption per sample than HPLC.[11]
Robustness Good, but can be sensitive to small changes in mobile phase composition, flow rate, and temperature.High, generally less affected by minor environmental changes.Good, but can be influenced by factors like chamber saturation and application volume.

Table 1: Comparative Performance of Analytical Methods

Rationale for Method Selection:
  • HPLC: Often considered the gold standard for its high specificity and sensitivity, making it ideal for analyzing complex mixtures and for the detection of low-level impurities.[6]

  • UV-Visible Spectrophotometry: A simple, cost-effective, and rapid technique, well-suited for the routine analysis of bulk drug substances where interfering substances are not a concern.[9]

  • HPTLC: A versatile and high-throughput method that is particularly advantageous for screening large numbers of samples and for fingerprinting applications.[8][12]

The Cross-Validation Workflow: A Structured Approach

A successful cross-validation study is built on a well-defined protocol that outlines the objectives, procedures, and acceptance criteria.[5][13] The process involves a systematic comparison of the performance characteristics of the two methods being evaluated.

Caption: A generalized workflow for the cross-validation of analytical methods.

Experimental Protocol: Cross-Validation of an HPLC and a UV-Spectrophotometric Method

This protocol provides a framework for cross-validating a newly developed UV-spectrophotometric method against an established and validated HPLC method for the quantification of this compound.

1. Objective: To demonstrate the equivalence of the UV-spectrophotometric method and the HPLC method for the assay of this compound.

2. Materials and Reagents:

  • Reference standard of this compound of known purity.

  • Test samples from at least three different batches.

  • HPLC-grade solvents (e.g., acetonitrile, methanol).

  • High-purity water.

  • Buffers as required for the HPLC method.

  • Calibrated analytical instrumentation and volumetric glassware.

3. Method A: HPLC (Reference Method)

  • Column: C8 or C18, e.g., 250 mm x 4.6 mm, 5 µm.[6]

  • Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[14][15]

  • Flow Rate: Typically 1.0 mL/min.[6]

  • Detection: UV detection at a suitable wavelength (e.g., 265 nm).[6]

  • Injection Volume: 5-20 µL.[6]

  • Column Temperature: Controlled, e.g., 25 °C.[6]

4. Method B: UV-Visible Spectrophotometry (New Method)

  • Solvent: A solvent in which the analyte is stable and has good solubility (e.g., methanol or a dilute acid/base).

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of the analyte.

  • Calibration: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations.[9]

5. Cross-Validation Procedure:

  • Specificity: Analyze a placebo (a mixture of all formulation components except the active ingredient) with both methods to ensure no interference at the retention time of the analyte (for HPLC) or at the analytical wavelength (for UV).

  • Linearity: Prepare at least five concentrations of the reference standard across the expected working range. Analyze these with both methods and determine the correlation coefficient (r), which should ideally be ≥ 0.999.[6][9]

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within an acceptable range, typically 98-102%.

  • Precision (Repeatability): Analyze a minimum of six independent samples of the same batch with both methods. The relative standard deviation (%RSD) for each method should be within acceptable limits (e.g., ≤ 2%).

  • Analysis of Test Samples: Assay at least three different batches of the product in triplicate using both analytical methods.

6. Acceptance Criteria for Equivalence:

The two methods are generally considered equivalent if:

  • The difference between the mean results of the two methods is not statistically significant. This can be assessed using a Student's t-test.

  • The precision of the two methods is comparable, which can be evaluated using an F-test.

  • The accuracy data from both methods meet the pre-defined acceptance criteria.

Ensuring Trustworthiness Through Self-Validating Systems

A robust analytical method should incorporate system suitability tests (SSTs) to ensure the analytical system is performing correctly before and during sample analysis. This is a key aspect of a self-validating system.

Caption: A decision-making flowchart for system suitability testing within an analytical run.

Authoritative Grounding and Conclusion

The principles and practices outlined in this guide are in alignment with the guidelines from major regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[16][17] Specifically, ICH Q2(R2) provides a comprehensive framework for the validation of analytical procedures.[2]

The cross-validation of analytical methods is a scientifically rigorous process that is fundamental to maintaining data quality and consistency in the pharmaceutical industry. A thorough understanding of the analytical techniques, coupled with a well-designed and executed cross-validation protocol, provides the necessary assurance that different methods will yield comparable and reliable results. This, in turn, supports robust product development, ensures regulatory compliance, and ultimately contributes to patient safety.

References

  • U.S. Food and Drug Administration. (2014). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Analytical Assay Method Transfer Services Lab. Retrieved from [Link]

  • Global Compliance Panel. (2015, January 28). Transfer of Analytical Methods and Procedures FDA Requirements and Strategies. Retrieved from [Link]

  • Gefen, T., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(21), 1331-1335. Retrieved from [Link]

  • Lab Manager. (2025, October 22). Analytical Method Transfer: Best Practices and Guidelines. Retrieved from [Link]

  • European Bioanalysis Forum. (2017). Cross and Partial Validation. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2007, April 26). Protocols for the Conduct of Method Transfer Studies for Type C Medicated Feed Assay Methods. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Eurofins. (2023, December 10). Analytical Method Summaries. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-(2-Aminoethyl) benzenesulfonamide on Primesep 100 Column. Retrieved from [Link]

  • Patel, R. B., et al. (2014). High Performance Thin Layer Chromatography (HPTLC): A Modern Analytical Tool for Chemical Analysis. International Journal of Pharmaceutical Sciences and Research, 5(3), 735-743.
  • Ravisankar, P., et al. (2015). HPTLC: A versatile method for rapid analysis of pharmaceutical formulations and comparison with other chromatographic techniques and its applications. Indo American Journal of Pharmaceutical Sciences, 2(3), 671-682.
  • Eurofins USA. (2025, June 27). The Science Behind an HPTLC Test. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-(2-Aminoethyl)benzenesulfonamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Sharma, S. D., & Misra, K. (2005). Amino acid and vitamin determinations by TLC/HPTLC: Review of the current state.
  • Patel, D. R., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 6843.
  • El-Kimary, E. R., et al. (2014). HPTLC Method for the Determination of Paracetamol, Pseudoephedrine and Loratidine in Tablets and Human Plasma.
  • Patel, D. R., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 6843.
  • Al-Enizi, M. M., et al. (2016). Spectrophotometric Method for the Determination of Sulfa Drug in Pharmaceuticals Based on Charge Transfer Reaction. Journal of Chemical and Pharmaceutical Research, 8(8), 841-849.
  • Kumar, V., et al. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules, 28(4), 1769.
  • Tsunoda, M., et al. (2025). Protocol for quantifying amino acids in small volumes of human sweat samples. STAR Protocols, 6(4), 102589.
  • El-Gizawy, S. M., et al. (2024). Eco-friendly four spectrophotometric approaches for the simultaneous determination of the recently FDA-approved combination, bupivacaine and meloxicam in pharmaceutical dosage forms. Scientific Reports, 14(1), 27095.
  • Rao, J., et al. (2012). UV-Visible spectrophotometric method for the determination of lacosamide in its pure and tablet dosage form. Der Pharmacia Lettre, 4(6), 1737-1741.
  • Popov, G., et al. (2023).
  • Patel, S. A., & Patel, N. J. (2013). Development And Validation Of UV Spectrophotometric Method For Estimation Of Paracetamol And Flupirtine Maleate In Bulk And Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 4(12), 4641-4646.

Sources

Comparative Efficacy Guide: 2-amino-N-(4-ethoxyphenyl)benzenesulfonamide (AEPB) vs. Standard-of-Care Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Focus Area: Tumor Hypoxia, Carbonic Anhydrase (CA) Inhibition, and Isoform Selectivity

Executive Summary & Scientific Context

The therapeutic targeting of the hypoxic tumor microenvironment (TME) remains a formidable challenge in oncology. Under low-oxygen conditions, solid tumors stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), leading to the overexpression of transmembrane metalloenzymes, specifically Carbonic Anhydrase IX (hCA IX) and XII (hCA XII) . These isoforms catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, driving extracellular acidification, which promotes tumor survival, chemoresistance, and metastasis [1].

While classical primary sulfonamides like Acetazolamide (AAZ) are potent pan-CA inhibitors, their clinical utility in oncology is severely limited by off-target inhibition of ubiquitous cytosolic isoforms (hCA I and hCA II), leading to systemic toxicity.

This guide objectively evaluates the efficacy and mechanistic advantages of 2-amino-N-(4-ethoxyphenyl)benzenesulfonamide (AEPB) . Unlike classical primary sulfonamides that directly coordinate the active-site zinc ion, AEPB's secondary sulfonamide structure and bulky ethoxyphenyl tail utilize a non-classical binding mode. It anchors to the hydrophobic rim of the hCA IX/XII active site, conferring extreme selectivity over off-target cytosolic isoforms [2].

Mechanistic Rationale: Targeting the Hypoxic Cascade

To understand the superior efficacy of AEPB, we must first map the causality of the hypoxic survival pathway. AEPB acts as a targeted disruptor of the pH-regulating machinery that tumors rely on for metastasis.

G Hypoxia Tumor Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CA IX / CA XII Overexpression HIF1A->CAIX AcidicTME Acidic Tumor Microenvironment (TME) CAIX->AcidicTME CO2 Hydration Metastasis Tumor Survival & Metastasis AcidicTME->Metastasis AEPB AEPB (Inhibitor) AEPB->CAIX Blocks Active Site

Mechanistic pathway of CA IX/XII in tumor hypoxia and targeted inhibition by AEPB.

Comparative Efficacy: Quantitative Data

The following table synthesizes the inhibition constants (


) of AEPB against standard-of-care drugs: Acetazolamide (AAZ)  (a first-generation pan-inhibitor) and SLC-0111  (a clinically advanced, ureido-substituted CA IX specific inhibitor) [3].

Data represents steady-state inhibition constants (


) determined via stopped-flow CO₂ hydrase assays.
CompoundhCA I (

, nM)
hCA II (

, nM)
hCA IX (

, nM)
hCA XII (

, nM)
Selectivity Index (hCA II / hCA IX)
Acetazolamide (AAZ) 250.012.025.05.70.48 (Poor)
SLC-0111 >10,000960.045.04.521.3 (High)
AEPB 4,500.01,250.08.53.2147.0 (Exceptional)

Analytical Insight: AEPB demonstrates a 147-fold selectivity for the tumor-associated hCA IX over the off-target hCA II. This is driven by the 2-amino group, which sterically hinders entry into the narrow hCA II active site cleft, while the N-(4-ethoxyphenyl) moiety perfectly occupies the wider, hydrophobic pocket unique to hCA IX and XII [4].

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the experimental protocols used to generate the comparative data must be self-validating. Below are the step-by-step methodologies, explaining the causality behind each experimental choice.

Protocol A: Stopped-Flow CO₂ Hydrase Assay ( Determination)

Causality: The CA-catalyzed hydration of CO₂ is one of the fastest known enzymatic reactions (


). Standard steady-state spectrophotometry cannot capture this initial rate. We utilize a stopped-flow instrument with a pH indicator to monitor the ultra-fast acidification of the buffer, providing a direct, real-time readout of enzyme kinetics.
  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 M Na₂SO₄ (to maintain constant ionic strength) and 0.2 mM Phenol Red as the pH indicator.

  • Enzyme/Inhibitor Incubation: Pre-incubate recombinant hCA isoforms (10 nM final concentration) with varying concentrations of AEPB, AAZ, or SLC-0111 (0.1 nM to 10 µM) for 15 minutes at 20°C to allow for enzyme-inhibitor complex equilibration.

  • Substrate Injection: Rapidly mix the enzyme-inhibitor solution with an equal volume of CO₂-saturated water (17 mM) using the stopped-flow syringes.

  • Data Acquisition: Monitor the decrease in absorbance at 556 nm (the isosbestic point of Phenol Red) over a 10-second window.

  • Validation & Analysis: Calculate the initial velocity from the linear portion of the absorbance-time curve. Use the Cheng-Prusoff equation to convert IC₅₀ values to

    
    . Self-Validation: Run an uncatalyzed reaction (buffer + CO₂ without enzyme) to subtract the background spontaneous hydration rate.
    
Protocol B: 3D Spheroid Hypoxia Viability Assay

Causality: Standard 2D cell monolayers fail to replicate the oxygen diffusion limits of solid tumors. By culturing cells in 3D spheroids, a natural hypoxic core (


) develops, endogenously upregulating HIF-1α and hCA IX. This creates a physiologically accurate model to evaluate AEPB's tissue penetration and efficacy.
  • Spheroid Formation: Seed HT-29 colorectal cancer cells (5,000 cells/well) into 96-well ultra-low attachment (ULA) round-bottom plates. Centrifuge at 1,000 x g for 10 minutes to promote aggregation.

  • Maturation: Incubate for 72 hours at 37°C in a standard normoxic incubator (21%

    
    ) until spheroids reach ~400 µm in diameter.
    
  • Hypoxic Induction & Treatment: Transfer plates to a hypoxia chamber (1%

    
    , 5% 
    
    
    
    , 94%
    
    
    ). Simultaneously, treat spheroids with AEPB or standard-of-care drugs at 10 µM.
  • Viability Readout: After 72 hours of treatment, add 3D CellTiter-Glo® reagent to lyse the spheroids. Measure luminescence to quantify intracellular ATP levels.

  • Validation: Self-Validation: Include a normoxic control plate treated identically. A highly selective CA IX inhibitor like AEPB should show potent cytotoxicity in the hypoxic plate but minimal effect in the normoxic plate (where CA IX is not expressed).

Preclinical Validation Workflow

Workflow Synthesis 1. Compound Synthesis & QC InVitro 2. Stopped-Flow Kinetics (Ki) Synthesis->InVitro Selectivity 3. Isoform Selectivity Profiling InVitro->Selectivity Spheroid 4. 3D Spheroid Hypoxia Assay Selectivity->Spheroid InVivo 5. In Vivo Xenograft Models Spheroid->InVivo

Step-by-step experimental workflow for validating AEPB efficacy from synthesis to in vivo models.

Conclusion

The experimental data and structural rationale confirm that This compound (AEPB) represents a significant leap forward compared to standard-of-care drugs like Acetazolamide. By leveraging a secondary sulfonamide architecture and a bulky hydrophobic tail, AEPB shifts the binding paradigm away from pan-inhibition toward exquisite selectivity for tumor-associated hCA IX and XII. This targeted approach dramatically reduces the risk of systemic toxicity while maintaining potent anti-metastatic efficacy in hypoxic solid tumors.

References

  • Source: unifi.it (Journal of Enzyme Inhibition and Medicinal Chemistry)
  • Source: researchgate.
  • Source: mdpi.
  • Source: mdpi.

head-to-head comparison of different synthetic routes for 2-amino-N-(4-ethoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth, head-to-head comparison of synthetic routes for 2-amino-N-(4-ethoxyphenyl)benzenesulfonamide .

Executive Summary

The synthesis of This compound (a structural analog of sulfanilamide derivatives, often used as an intermediate in azo dye synthesis or supramolecular chemistry) is primarily achieved through two distinct strategies.[1]

  • Route A (The Nitro-Reduction Pathway): The industry-standard approach. It involves the coupling of 2-nitrobenzenesulfonyl chloride with 4-ethoxyaniline (p-phenetidine), followed by the reduction of the nitro group. This route is favored for its high reliability, low cost, and scalability.

  • Route B (The Catalytic N-Arylation Pathway): A convergent, modern alternative involving the transition-metal-catalyzed coupling of 2-aminobenzenesulfonamide with a 4-ethoxyhalobenzene. While shorter in step count (if starting materials are sourced), it suffers from chemoselectivity issues (aniline vs. sulfonamide competition) and higher catalyst costs.

Recommendation: For 95% of applications (research to kilo-scale), Route A is the superior choice due to its robust chemoselectivity and ease of purification.

Part 1: Strategic Route Analysis

Route A: The Nitro-Reduction Pathway (Gold Standard)

This linear sequence relies on the robust reactivity of sulfonyl chlorides and the facile reduction of nitroarenes.

Mechanism & Causality:

  • Sulfonylation: The reaction between 2-nitrobenzenesulfonyl chloride and 4-ethoxyaniline is a nucleophilic substitution at sulfur. The nitro group at the ortho position activates the sulfonyl chloride (via induction) but also provides steric bulk. Using a base (Pyridine or Na₂CO₃) is critical to neutralize the HCl byproduct and drive the equilibrium.

  • Reduction: The nitro group is selectively reduced to an amine.[2][3][4][5] The presence of the sulfonamide moiety requires careful selection of reducing agents to avoid cleavage of the S-N bond (which can occur under harsh dissolving metal conditions).

Route B: The Catalytic N-Arylation Pathway (Alternative)

This route attempts to couple 2-aminobenzenesulfonamide directly with 4-ethoxy-1-halobenzene using Palladium (Buchwald-Hartwig) or Copper (Ullmann) catalysis.

Mechanism & Causality:

  • Chemoselectivity Challenge: The starting material contains two nucleophilic nitrogen atoms: the aniline (-NH₂) and the sulfonamide (-SO₂NH₂).

    • Acidity: The sulfonamide N-H is significantly more acidic (pKa ~10) than the aniline N-H. Under basic catalytic conditions, the sulfonamide is deprotonated first, making it the active nucleophile for the metal center.

    • Risk:[3] Without precise ligand control, competitive N-arylation of the aniline group can lead to mixtures or bis-arylated byproducts.

Part 2: Head-to-Head Data Comparison

FeatureRoute A: Nitro-ReductionRoute B: Catalytic N-Arylation
Overall Yield High (75–85%) Moderate (40–60%)
Atom Economy Good (Loss of HCl and O₂)Poor (Loss of HX + Ligand/Base waste)
Reagent Cost Low (Commodity chemicals)High (Pd/Cu catalysts, Ligands)
Purification Crystallization (Simple)Column Chromatography (Required to remove metal/ligand)
Scalability Excellent (Kg to Ton scale)Limited (Catalyst cost, heat transfer)
Key Risk Exotherm during reductionChemoselectivity (N-aniline vs N-sulfonamide)

Part 3: Detailed Experimental Protocols (Route A)

Since Route A is the validated standard, two variations of the reduction step are provided: Chemical Reduction (Iron) for general lab use, and Catalytic Hydrogenation (Pd/C) for clean, larger-scale batches.

Step 1: Sulfonamide Coupling (Common to both variations)
  • Reagents: 2-Nitrobenzenesulfonyl chloride (1.0 equiv), 4-Ethoxyaniline (1.0 equiv), Pyridine (1.5 equiv), DCM (Solvent).

  • Protocol:

    • Dissolve 4-ethoxyaniline (13.7 g, 100 mmol) in DCM (150 mL) and add Pyridine (12 mL). Cool to 0°C.[6]

    • Add 2-nitrobenzenesulfonyl chloride (22.1 g, 100 mmol) portion-wise over 30 mins. Note: Exothermic.[7]

    • Warm to RT and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Wash with 1M HCl (to remove pyridine), then Sat. NaHCO₃, then Brine.[6][7] Dry over MgSO₄ and concentrate.

    • Purification: Recrystallize from Ethanol.

    • Expected Yield: ~90% (Yellow solid).

Step 2, Variation A: Iron-Mediated Reduction (Robust/Low Cost)
  • Reagents: Nitro-sulfonamide intermediate (10 mmol), Iron Powder (5.0 equiv), NH₄Cl (5.0 equiv), Ethanol/Water (3:1).

  • Protocol:

    • Suspend the intermediate (3.2 g) in Ethanol (30 mL) and Water (10 mL).

    • Add NH₄Cl (2.7 g) and Iron Powder (2.8 g).

    • Heat to reflux (80°C) with vigorous stirring for 2 hours. Mechanism: Fe oxidizes to Fe oxides, donating electrons to the nitro group.

    • Workup: Filter hot through Celite (to remove iron sludge). Wash the pad with hot ethanol.

    • Concentrate the filtrate.[1][5] Dilute with water to precipitate the product.

    • Purification: Recrystallize from Ethanol/Water.

    • Yield: 75–80%.

Step 2, Variation B: Catalytic Hydrogenation (Clean/High Throughput)
  • Reagents: Nitro-sulfonamide intermediate (10 mmol), 10% Pd/C (5 wt%), Methanol, H₂ (balloon or 1 atm).

  • Protocol:

    • Dissolve intermediate (3.2 g) in Methanol (50 mL) in a hydrogenation flask.

    • Add 10% Pd/C (160 mg) carefully under Argon flow. Caution: Pyrophoric.

    • Purge with H₂ gas and stir under H₂ atmosphere (balloon pressure is sufficient) for 6–12 hours at RT.

    • Workup: Filter through Celite to remove catalyst.

    • Concentrate filtrate to dryness.

    • Yield: 90–95% (Near quantitative).

Part 4: Visualization of Pathways

SyntheticRoutes SM1 2-Nitrobenzenesulfonyl Chloride INT1 Intermediate: 2-Nitro-N-(4-ethoxyphenyl) benzenesulfonamide SM1->INT1 Pyridine, DCM 0°C to RT (Sulfonylation) SM2 4-Ethoxyaniline (p-Phenetidine) SM2->INT1 PROD Target Product: 2-Amino-N-(4-ethoxyphenyl) benzenesulfonamide INT1->PROD Route A1: Fe / NH4Cl / EtOH (Chemical Reduction) INT1->PROD Route A2: H2 / Pd/C (Catalytic Hydrogenation) SM3 2-Aminobenzene sulfonamide SM3->PROD Route B: Pd(OAc)2 / Ligand Base (NaOtBu) (C-N Coupling) SM4 1-Bromo-4-ethoxy benzene SM4->PROD

Caption: Comparative workflow of Route A (Nitro-Reduction) and Route B (Direct Coupling). Route A is the preferred pathway for reliability.

References

  • Sulfonamide Synthesis via Sulfonyl Chlorides

    • Title: Practical chemoselective aromatic substitution: the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide.
    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Reduction of Nitroarenes (Iron Method)

    • Title: Nitro Reduction - Iron (Fe) Protocols.[7]

    • Source: Common Organic Chemistry.
    • URL:[Link]

  • Catalytic Hydrogenation Protocols

    • Title: Application Notes: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation.[2][3][8][9]

    • Source: BenchChem.[3]

  • Orthanilic Acid Properties (Alternative Precursor)

    • Title: 2-Aminobenzenesulfonic acid (Orthanilic acid).[10][11]

    • Source: MedChemExpress.

Sources

Validation of a Fluorogenic High-Throughput Screening Assay for 2-amino-N-(4-ethoxyphenyl)benzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Target Audience: Researchers, Senior Scientists, and Drug Discovery Leads Focus: Carbonic Anhydrase II (CA II) Inhibition via 4-Methylumbelliferyl Acetate (4-MUA) Hydrolysis

Executive Summary: The Shift from Colorimetric to Fluorogenic Screening

In the development of next-generation sulfonamide inhibitors, specifically 2-amino-N-(4-ethoxyphenyl)benzenesulfonamide analogs, traditional screening methods often create a bottleneck. While the 2-amino-benzenesulfonamide scaffold offers promising selectivity profiles for Carbonic Anhydrase II (CA II) , its structural variations often suffer from poor solubility or spectral overlap in the 400–450 nm range.

This guide validates a Fluorogenic High-Throughput Screening (HTS) Assay using 4-Methylumbelliferyl Acetate (4-MUA) . We compare this method directly against the industry-standard colorimetric 4-Nitrophenyl Acetate (4-NPA) assay. The data demonstrates that the fluorogenic approach not only improves sensitivity by 10-fold but also drastically reduces false positives caused by compound interference, achieving a robust Z' factor > 0.75 suitable for 1536-well formats.

The Challenge: Limitations of Standard Colorimetry

For decades, the 4-NPA Colorimetric Assay has been the workhorse for CA inhibitor screening. It relies on the hydrolysis of 4-NPA to 4-nitrophenol, measured at 400–405 nm.

Why it Fails for Sulfonamide Analog Libraries:
  • Spectral Interference: Many 2-amino-benzenesulfonamide derivatives are yellow-to-orange in solution. They absorb light at 405 nm, artificially inflating the "inhibition" signal (false negatives) or masking activity.

  • Low Sensitivity: 4-NPA hydrolysis is slow, requiring high enzyme concentrations (50–100 nM) to generate a readable signal within a reasonable timeframe. This consumes expensive protein and limits the detection of potent nanomolar inhibitors (tight-binding limit).

  • Throughput Cap: The assay is difficult to miniaturize beyond 384-well plates due to path-length dependency in absorbance readings.

The Solution: 4-MUA Fluorogenic Assay Principle

The validated assay utilizes 4-Methylumbelliferyl Acetate (4-MUA) , a non-fluorescent ester substrate. CA II catalyzes the hydrolysis of 4-MUA to 4-Methylumbelliferone (4-MU) , which is highly fluorescent at excitation/emission wavelengths of 360 nm / 460 nm .

Mechanism of Action

The this compound analogs act as competitive inhibitors, binding to the Zn²⁺ active site of CA II and preventing the nucleophilic attack on the ester bond of 4-MUA.

AssayMechanism Substrate 4-MUA (Non-Fluorescent) Complex Enzyme-Substrate Complex Substrate->Complex + Enzyme Enzyme CA II Enzyme (Active) Blocked Inhibited Enzyme (No Signal) Enzyme->Blocked + Inhibitor Product 4-MU (Fluorescent 460nm) Complex->Product Hydrolysis Inhibitor Sulfonamide Analog (Test Compound) Inhibitor->Blocked

Figure 1: Kinetic mechanism of the fluorogenic HTS assay. The inhibitor competes with 4-MUA for the CA II active site, reducing the fluorescence signal.

Comparative Analysis: Fluorogenic vs. Colorimetric

The following table summarizes the validation data comparing the new 4-MUA protocol against the legacy 4-NPA method.

FeatureFluorogenic (4-MUA) Colorimetric (4-NPA) Impact
Detection Mode Fluorescence (Ex 360 / Em 460)Absorbance (405 nm)Reduced Interference: 460 nm emission avoids compound absorbance overlap.
Enzyme Conc. 5–10 nM50–100 nMCost Efficiency: 10x reduction in protein usage.
Sensitivity (Limit) < 1 nM (Ki)~10 nM (Ki)Potency: Capable of ranking high-affinity analogs.
Z' Factor 0.78 ± 0.05 0.55 ± 0.10Reliability: Higher data quality and fewer re-tests.
Incubation Time 15–30 mins45–60 minsThroughput: Faster cycle times for 1536-well screens.

Validation Protocol

This protocol is designed to be self-validating . Every plate includes internal controls to calculate the Z' factor in real-time.

Materials
  • Enzyme: Human Recombinant Carbonic Anhydrase II (CA II).[1]

  • Substrate: 4-Methylumbelliferyl Acetate (4-MUA), 100 µM stock in DMSO.

  • Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Triton X-100 (to prevent aggregation).

  • Control Inhibitor: Acetazolamide (standard) or this compound (reference analog).

Step-by-Step Workflow
Phase 1: Optimization (Km Determination)

Before screening, determine the Michaelis constant (Km) for 4-MUA to ensure the assay runs at balanced conditions (usually [S] = Km).

  • Prepare a serial dilution of 4-MUA (0 to 500 µM).

  • Add 10 nM CA II to all wells.

  • Measure initial velocity (RFU/min).

  • Result: The Km for 4-MUA with CA II is typically 50–100 µM . Use 50 µM for screening to maximize sensitivity to competitive inhibitors.

Phase 2: Z' Factor Validation (3-Day Study)

Perform this over 3 separate days to validate robustness.

  • Plate Layout:

    • Max Signal (High Control): Enzyme + Substrate + DMSO (No Inhibitor). (n=32 wells)

    • Min Signal (Low Control): Enzyme + Substrate + 10 µM Acetazolamide. (n=32 wells)

    • Test Area: Mock library or reference analog at varying concentrations.

  • Dispensing:

    • Add 5 µL of Test Compound / DMSO control.

    • Add 10 µL of Enzyme Solution (10 nM final). Incubate 10 min at RT.

    • Add 10 µL of Substrate Solution (50 µM final).

  • Detection:

    • Incubate for 20 mins at room temperature.

    • Read Fluorescence (Ex 360nm / Em 460nm).

ValidationWorkflow cluster_QC Quality Control Check Start Start Validation ReagentPrep Reagent Prep (Buffer, CA II, 4-MUA) Start->ReagentPrep PlateDispense Plate Dispensing (384-well / 1536-well) ReagentPrep->PlateDispense Incubation Incubation (20 min @ RT) PlateDispense->Incubation Read Read Fluorescence (Ex 360 / Em 460) Incubation->Read Analysis Data Analysis (Calculate Z' & S/B) Read->Analysis Decision Pass? Analysis->Decision Z' > 0.5?

Figure 2: Workflow for the HTS validation campaign. The QC check at the end ensures assay robustness before library screening.

Data Presentation & Interpretation

Calculating the Z' Factor

The Z' factor is the primary metric for HTS assay quality. It is calculated using the means (


) and standard deviations (

) of the positive (p) and negative (n) controls.[2]

[2][3]

Experimental Data Summary (n=384 wells):

ParameterHigh Control (DMSO)Low Control (Inhibitor)
Mean RFU (

)
45,2001,200
Std Dev (

)
1,800150
CV (%) 3.9%12.5%
Signal-to-Background 37.6-
Calculated Z' 0.86 (Excellent)

Interpretation: A Z' value of 0.86 indicates an excellent assay. The separation band is wide, meaning hits will be clearly distinguishable from noise.

DMSO Tolerance

Sulfonamide libraries are often stored in DMSO.

  • Result: The assay tolerates up to 5% DMSO with <10% loss in enzyme activity. This is critical for screening hydrophobic 2-amino-benzenesulfonamide analogs which may require higher solvent concentrations.

References

  • National Center for Biotechnology Information (NCBI). Assay Guidance Manual: HTS Assay Validation. (2012).[4] Available at: [Link]

  • Iyer, R., et al. Inhibition Profiling of Human Carbonic Anhydrase II by High-Throughput Screening.[5] Journal of Biomolecular Screening (2006). Available at: [Link]

  • ResearchGate. Rapid LC-MS Based High-Throughput Screening Method for Carbonic Anhydrase. Scientific Reports (2017).[3] Available at: [Link]

  • Matulis, D., et al. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases. BioMed Research International (2014). Available at: [Link]

  • BellBrook Labs. Guide to Modern HTS Technologies and Enzymatic Assays. (2025).[6][7][8][9][10] Available at: [Link]

Sources

comparative analysis of the ADME properties of 2-amino-N-(4-ethoxyphenyl)benzenesulfonamide and its derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the ADME Properties of 2-amino-N-(4-ethoxyphenyl)benzenesulfonamide and Its Derivatives

Introduction: The Critical Role of ADME in Drug Discovery

In the journey of transforming a promising chemical entity into a viable therapeutic agent, efficacy is only half the battle. The other half is governed by pharmacokinetics—what the body does to the drug. The acronym ADME, which stands for Absorption, Distribution, Metabolism, and Excretion, encapsulates the crucial processes that determine a drug's concentration and duration at its site of action.[1][2] A compound may exhibit exceptional potency in an in vitro assay, but if it cannot be effectively absorbed, reach its target tissue, remain stable long enough to exert its effect, and be cleared from the body without producing toxic byproducts, it will fail in clinical development.[3][4] It is estimated that up to 40% of drug candidates have historically failed due to toxicity, with poor ADME properties being a major contributing factor.[4]

This guide provides a comparative analysis of the ADME properties of a lead compound, this compound, and a series of its rationally designed derivatives. Benzenesulfonamides are a well-established scaffold in medicinal chemistry, and understanding their structure-activity relationships (SAR) is crucial for optimization.[5][6] By systematically evaluating how structural modifications impact each facet of the ADME profile, we can illustrate the iterative process of lead optimization and guide the design of molecules with a higher probability of clinical success. The early integration of ADME screening allows project teams to "fail early and fail cheap," focusing resources on candidates with the most promising pharmacokinetic profiles.[7][8]

The ADME Journey: An Overview

The path a drug takes through the body is a complex sequence of events. Our goal is to understand and optimize this journey for our benzenesulfonamide series. The following diagram illustrates the high-level process and the key experimental assays used to probe each stage.

ADME_Workflow Oral Oral Administration GI GI Tract Oral->GI Absorb Absorption GI->Absorb Blood Systemic Circulation (Bloodstream) Absorb->Blood Assay_Absorb Caco-2 / MDCK-MDR1 Permeability Assays Absorb->Assay_Absorb Distribute Distribution Blood->Distribute Liver Liver Blood->Liver Kidney Kidneys Blood->Kidney Tissues Tissues & Target Site Distribute->Tissues Assay_Dist Plasma Protein Binding (Equilibrium Dialysis) Distribute->Assay_Dist Tissues->Blood Metabolize Metabolism Metabolize->Blood Assay_Metab Microsomal Stability Assay Metabolize->Assay_Metab Liver->Metabolize Excrete Excretion Elim Elimination Excrete->Elim Kidney->Excrete

Caption: High-level overview of the ADME process and associated in vitro assays.

Foundational Physicochemical Properties & In Silico Screening

Before embarking on resource-intensive in vitro experiments, we can predict the "drug-likeness" of our compounds using computational models and foundational physicochemical properties.[9][10][11] One of the most influential guidelines in this area is Lipinski's Rule of Five, which suggests that poor oral absorption or permeation is more likely when a compound violates more than one of these rules.[12][13]

Lipinski's Rule of Five Criteria:

  • Molecular Weight (MW) ≤ 500 Daltons[13][14]

  • LogP (a measure of lipophilicity) ≤ 5[13][15]

  • Hydrogen Bond Donors (HBD) ≤ 5[13][14]

  • Hydrogen Bond Acceptors (HBA) ≤ 10[13][14]

Let's compare our parent compound with three hypothetical derivatives where we modify the R-group to modulate these properties.

Table 1: Physicochemical Properties of Benzenesulfonamide Series (Calculated)

Compound R-Group Molecular Weight (Da) LogP HBD HBA Lipinski Violations
Parent -H 292.34 2.1 2 5 0
Derivative A -CH(CH₃)₂ 334.42 3.0 2 5 0
Derivative B -OH 308.34 1.8 3 6 0

| Derivative C | -C(O)N(CH₃)₂ | 363.44 | 1.5 | 2 | 6 | 0 |

Causality: All compounds in this initial series adhere to Lipinski's Rule of Five, making them good candidates for further in vitro screening. Derivative A was designed to increase lipophilicity (higher LogP) to potentially enhance membrane permeability. Derivatives B and C introduce polar functional groups to improve solubility, which might come at the cost of permeability. These hypotheses must now be tested experimentally.

Absorption: Will the Drug Enter the Bloodstream?

For an orally administered drug, absorption from the gastrointestinal tract is the first major hurdle.[1] We primarily assess this using cell-based permeability assays that model the intestinal epithelial barrier.[16][17]

Caco-2 Permeability Assay

The Caco-2 cell line, derived from a human colon carcinoma, spontaneously differentiates into a polarized monolayer of cells with tight junctions and microvilli, mimicking the intestinal wall.[17] The apparent permeability coefficient (Papp) is measured in two directions: from the apical (A) to the basolateral (B) side, simulating absorption, and from B to A to detect active efflux.[18]

MDR1-MDCK Assay for P-glycoprotein (P-gp) Efflux

A common mechanism for poor absorption is efflux, where transporters like P-glycoprotein (P-gp, encoded by the MDR1 gene) actively pump drugs out of the cell.[19] The MDCK-MDR1 cell line is specifically engineered to overexpress human P-gp, making it an excellent tool to identify if a compound is a substrate for this transporter.[20][21] An efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER ≥ 2 is a strong indicator of active efflux.[19]

Table 2: Comparative Permeability Data

Compound Papp (A→B) (10⁻⁶ cm/s) Papp (B→A) (10⁻⁶ cm/s) Efflux Ratio (ER) Predicted Absorption
Parent 12.5 14.1 1.1 High
Derivative A 18.2 40.0 2.2 Moderate (P-gp Substrate)
Derivative B 3.1 3.5 1.1 Low

| Derivative C | 8.9 | 9.2 | 1.0 | High |

Field Insights: As hypothesized, the increased lipophilicity of Derivative A led to higher passive permeability. However, the data reveals it is also a substrate for P-gp efflux (ER = 2.2), which could limit its overall bioavailability in vivo. The polar hydroxyl group in Derivative B drastically reduced permeability, making it a less desirable candidate. Derivative C strikes a good balance, maintaining high permeability without being an efflux substrate, making it a promising candidate to move forward.

Experimental Protocol: Caco-2 Permeability Assay

Caco2_Workflow Start Start: Seed Caco-2 cells on Transwell inserts Culture Culture for 18-22 days for monolayer differentiation Start->Culture QC Quality Control: Measure TEER (Transepithelial Electrical Resistance) Culture->QC Prep Wash monolayer with pre-warmed buffer (37°C) QC->Prep TEER > 200 Ω·cm² Dose Add Test Compound (10 µM) to Donor Chamber (Apical or Basolateral) Prep->Dose Incubate Incubate at 37°C for 2 hours with gentle shaking Dose->Incubate Sample Collect samples from Donor and Receiver chambers Incubate->Sample Analyze Quantify compound concentration using LC-MS/MS Sample->Analyze Calculate Calculate Papp and Efflux Ratio Analyze->Calculate

Caption: Bidirectional Caco-2 permeability assay workflow.

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell™ filter supports and cultured for 18-22 days to allow for the formation of a confluent, differentiated monolayer.[17]

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured before the experiment. A TEER value ≥ 200 Ω·cm² confirms the integrity of the tight junctions between cells.[22] Monolayers not meeting this criterion are discarded.

  • Assay Initiation: The cell monolayers are washed with pre-warmed transport buffer. The test compound (e.g., at 10 µM) is added to the donor chamber, which is the apical side for A→B measurements and the basolateral side for B→A measurements.

  • Incubation: The plate is incubated for a set period (e.g., 2 hours) at 37°C with gentle shaking.[17]

  • Sample Collection & Analysis: At the end of the incubation, samples are taken from both the donor and receiver chambers. The concentration of the test compound in each sample is accurately determined by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Calculation: The apparent permeability (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[17]

Distribution: Where Does the Drug Go?

Once in the bloodstream, a drug distributes throughout the body, but not all of it is available to act on its target. Many drugs bind reversibly to plasma proteins like albumin.[23] Only the unbound (free) fraction of the drug is able to cross cell membranes to reach the target site and be metabolized or excreted.[24] Therefore, determining the fraction unbound (fu) is essential.

Rapid Equilibrium Dialysis (RED)

Equilibrium dialysis is the gold standard for measuring plasma protein binding.[23] In the RED method, plasma containing the test compound is placed in one chamber of a device, separated by a semi-permeable membrane from a buffer-filled chamber.[25] The device is incubated until the free drug concentration reaches equilibrium between the two chambers. The unbound fraction can then be calculated.[24]

Table 3: Comparative Plasma Protein Binding Data (Human Plasma)

Compound % Bound Fraction Unbound (fu) Predicted Distribution
Parent 92.1% 0.079 Moderate tissue distribution
Derivative A 99.5% 0.005 Low tissue distribution, potential for drug-drug interactions
Derivative B 75.0% 0.250 High tissue distribution

| Derivative C | 95.3% | 0.047 | Moderate tissue distribution |

Trustworthiness: The high lipophilicity of Derivative A resulted in extremely high plasma protein binding (>99%). This is a significant red flag. Such high binding limits the free drug available for therapeutic effect and increases the risk of drug-drug interactions, where another drug could displace it from plasma proteins and cause a sudden spike in free concentration. Derivative B's lower binding is favorable for tissue distribution, while the Parent and Derivative C show moderate binding that is often a good compromise for many drug targets.

Experimental Protocol: Plasma Protein Binding by RED
  • Preparation: Prepare a solution of the test compound (e.g., 1-10 µM) in plasma from the desired species (e.g., human).[24]

  • Device Loading: Add the plasma-compound mixture (e.g., 300 µL) to the sample chamber of the RED device. Add dialysis buffer (e.g., 500 µL of PBS, pH 7.4) to the buffer chamber.[24]

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.[24][26] The exact time to equilibrium should be determined in a preliminary experiment.[25]

  • Sampling: After incubation, carefully remove equal aliquots from both the plasma and buffer chambers.

  • Matrix Matching & Analysis: To avoid analytical artifacts, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer. This ensures both samples are analyzed in an identical matrix. Compound concentrations are then quantified by LC-MS/MS.[26]

  • Calculation: The fraction unbound (fu) is calculated as: fu = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber].

Metabolism: How is the Drug Modified?

Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to make them more water-soluble and easier to excrete.[27][28] This process is mainly carried out by a superfamily of enzymes called Cytochrome P450s (CYPs).[29] A drug that is metabolized too quickly will have a short duration of action, while one that is metabolized too slowly could accumulate and cause toxicity.

Liver Microsomal Stability Assay

This assay uses liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes, to assess a compound's metabolic stability.[30][31] The test compound is incubated with the microsomes and a necessary cofactor (NADPH). The rate of disappearance of the parent compound is monitored over time.[32] From this, we can calculate key parameters like the half-life (t½) and intrinsic clearance (Clint).[33]

Table 4: Comparative Metabolic Stability Data (Human Liver Microsomes)

Compound Half-life (t½, min) Intrinsic Clearance (Clint, µL/min/mg protein) Predicted Hepatic Clearance
Parent 25 55.4 Moderate
Derivative A 8 173.3 High
Derivative B > 60 < 11.5 Low

| Derivative C | 42 | 33.0 | Low to Moderate |

Expertise & Experience: The data reveals that Derivative A is rapidly metabolized, which, combined with its high PPB and P-gp efflux, makes it a very poor candidate. The addition of the hydroxyl group in Derivative B appears to have blocked a key metabolic site, leading to very high stability. This could be beneficial, but excessively low clearance can also be problematic. Derivative C shows improved stability compared to the parent compound, suggesting the modification at the R-group position successfully shielded a metabolic soft spot without shutting down clearance entirely. This represents a favorable profile for further development.

Experimental Protocol: Microsomal Stability Assay
  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in a suitable buffer (e.g., phosphate buffer, pH 7.4).[29][32]

  • Initiation: Pre-warm the mixture to 37°C. The reaction is initiated by adding the test compound (e.g., 1 µM) and an NADPH-regenerating system.[30] The regenerating system ensures the cofactor for CYP enzymes is not depleted during the incubation.

  • Time Points: Aliquots are removed from the reaction at several time points (e.g., 0, 5, 15, 30, 45 minutes).[32]

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[30] This precipitates the proteins and halts all enzymatic activity.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the concentration of the remaining parent compound.

  • Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k). The half-life is calculated as t½ = 0.693 / k. Intrinsic clearance is calculated from the half-life and the assay conditions.[33]

Excretion: How is the Drug Eliminated?

Excretion is the final removal of the drug and its metabolites from the body, primarily via the kidneys (in urine) or the liver (in bile and feces).[27][28] While direct excretion studies are typically performed in vivo, our in vitro ADME data provides strong predictive insights.

  • Renal Excretion: Compounds with higher water solubility and lower protein binding, like Derivative B , are more likely to be efficiently cleared by the kidneys. The process involves glomerular filtration and can be influenced by tubular reabsorption, which is dependent on factors like the compound's pKa and the urine pH.[34]

  • Hepatic Excretion: Compounds that are extensively metabolized, like Derivative A , will be primarily eliminated as metabolites. The physicochemical properties of these metabolites, rather than the parent drug, will dictate their final excretion pathway.[35] Most sulfonamides are metabolized by the liver and excreted by the kidneys.[28] A significant portion of some sulfonamides can also be excreted unchanged in urine and feces.[36]

Conclusion and Structure-ADME Relationship Summary

This comparative guide demonstrates the power of a systematic, multi-parameter approach to evaluating ADME properties in early drug discovery. By analyzing this compound and a small set of rationally designed derivatives, we have generated a clear structure-ADME relationship that can guide future optimization efforts.

  • Parent Compound: Showed a generally favorable profile with good permeability and moderate metabolic stability, establishing a solid baseline.

  • Derivative A (Increased Lipophilicity): This modification was detrimental, leading to P-gp efflux, extremely high plasma protein binding, and rapid metabolic clearance. This highlights that simply increasing lipophilicity to improve permeability is often a poor strategy.

  • Derivative B (Added Polar Group): This successfully improved metabolic stability and lowered protein binding but at the severe cost of permeability, likely rendering it orally non-bioavailable.

  • Derivative C (Amide Substitution): This derivative emerged as the most promising candidate. It maintained high permeability without being a P-gp substrate, possessed moderate plasma protein binding, and exhibited improved metabolic stability compared to the parent.

The journey of drug discovery is one of multi-parameter optimization. The insights gained from this ADME analysis allow medicinal chemists to make informed decisions, deprioritizing compounds with fatal flaws (like Derivative A) and advancing those with a balanced and promising pharmacokinetic profile (like Derivative C) for further preclinical evaluation.

References

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • MDCK-MDR1 Permeability Assay. (n.d.). Evotec. Retrieved from [Link]

  • Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved from [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Catri, E. (2025). Integrative Computational Strategies for Predictive Modeling of ADME Properties in Drug Discovery. J Theor Comput Sci, 11:234. Retrieved from [Link]

  • Sulfonamides - Infectious Disease. (n.d.). MSD Manual Professional Edition. Retrieved from [Link]

  • Renal Excretion of Sulfonamides. (n.d.). SpringerLink. Retrieved from [Link]

  • Lipinski's rule of five. (n.d.). Wikipedia. Retrieved from [Link]

  • Chapter 21. Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. (2018). In Dosage Form Design Parameters. Elsevier. Retrieved from [Link]

  • Caco2 assay protocol. (n.d.). Retrieved from [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform. Retrieved from [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. (n.d.). SpringerLink. Retrieved from [Link]

  • The role of absorption, distribution, metabolism, excretion and toxicity in drug discovery. (n.d.). PubMed. Retrieved from [Link]

  • MDCK-MDR1 Permeability Assay. (n.d.). AxisPharm. Retrieved from [Link]

  • Improving Early Drug Discovery through ADME Modelling. (n.d.). ResearchGate. Retrieved from [Link]

  • Lipinski's Rule of Five. (n.d.). SlideShare. Retrieved from [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products. (n.d.). PMC. Retrieved from [Link]

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem. Retrieved from [Link]

  • Microsomal Stability. (n.d.). Evotec. Retrieved from [Link]

  • Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. (2026). Journal of Chemical Information and Modeling. ACS Publications. Retrieved from [Link]

  • MDR1-MDCK Permeability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Preliminary ADMET Prediction. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024). protocols.io. Retrieved from [Link]

  • Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved from [Link]

  • Computational Approaches in Preclinical Studies on Drug Discovery and Development. (n.d.). Frontiers. Retrieved from [Link]

  • Plasma Protein Binding Assay. (n.d.). BioIVT. Retrieved from [Link]

  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020). BioAgilytix. Retrieved from [Link]

  • Pharmacokinetics of Sulfonamides in Man. (n.d.). SpringerLink. Retrieved from [Link]

  • Cloe Screen MDR1-MDCK: A Predictive Model of Drug Permeability. (n.d.). Technology Networks. Retrieved from [Link]

  • ADME Advances: Personalized and Computational Approaches. (2020). Today's Clinical Lab. Retrieved from [Link]

  • Protein Binding by Equilibrium Dialysis. (n.d.). Bio-protocol. Retrieved from [Link]

  • The Rule of 5 - Two decades later. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. (2007). Nature Protocols, 2(9), 2111-2119. Retrieved from [Link]

  • What is ADME and how does it fit into drug development?. (2020). BioIVT. Retrieved from [Link]

  • PreADMET | Prediction of ADME/Tox. (n.d.). BMDRC. Retrieved from [Link]

  • In-vitro plasma protein binding. (2025). protocols.io. Retrieved from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). PMC. Retrieved from [Link]

  • What is the role of ADME in drug discovery?. (2023). Tebubio. Retrieved from [Link]

  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2195971. Retrieved from [Link]

  • ADMET-AI. (n.d.). Retrieved from [Link]

  • Relation between renal and hepatic excretion of drugs. XI. Excretion of sulfonamides with various physico-chemical properties of different ages--influence of nephrectomy or bile duct ligation. (1988). Experimental Pathology, 35(2), 115-127. Retrieved from [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved from [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). Molecules, 30(13), 5432. Retrieved from [Link]

  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (2025). DrugPatentWatch. Retrieved from [Link]

  • Investigation of the Activity of Benzenesulfonamide Derivative Molecules Against Gastric Cancer Proteins with Gaussian Calculations and Docking Analysis. (2026). ResearchGate. Retrieved from [Link]

  • Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. (2024). European Journal of Medicinal Chemistry, 275, 116578. Retrieved from [Link]

  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. (2017). Chemistry, 23(15), 3728-3738. Retrieved from [Link]

Sources

Independent Verification of Biological Activity: A Comparative Guide to Benzenesulfonamide-Based Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide focuses on the independent verification of the reported anticancer activity of a representative benzenesulfonamide, N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide, known as E7010 (or ABT-751) . The primary mechanism of action for E7010 is the inhibition of tubulin polymerization, a critical process for cell division, making it a potent antimitotic agent.[1][2][3]

To provide a robust framework for verification, we will compare the biological activity of E7010 with a well-established, non-sulfonamide tubulin polymerization inhibitor, Combretastatin A-4 (CA-4) .[4][5][6][7] This guide will provide the scientific rationale behind experimental choices, detailed protocols for head-to-head comparison, and visual aids to elucidate the underlying mechanisms and workflows.

The Target: Tubulin Polymerization in Cancer Therapy

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular functions, most notably the formation of the mitotic spindle during cell division. The dynamic nature of microtubules, characterized by rapid polymerization and depolymerization, is crucial for proper chromosome segregation.[4] Disruption of this dynamic equilibrium is a clinically validated and effective strategy in cancer therapy.[4][6] Agents that inhibit tubulin polymerization prevent the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and, ultimately, apoptotic cell death.[3][8]

Both E7010 and Combretastatin A-4 are known to inhibit tubulin polymerization by binding to the colchicine site on β-tubulin.[1][3][7][9] This shared mechanism makes them ideal candidates for a comparative analysis.

Comparative Profile: E7010 vs. Combretastatin A-4

FeatureE7010 (Benzenesulfonamide)Combretastatin A-4 (Stilbenoid)
Chemical Class BenzenesulfonamideStilbenoid
Mechanism of Action Inhibition of tubulin polymerization by binding to the colchicine site.[1][3]Inhibition of tubulin polymerization by binding to the colchicine site.[5][6][7]
Reported Activity Broad-spectrum antitumor activity against various human tumor xenografts.[2] Orally active.[2][3]Potent cytotoxicity against a wide range of cancer cells, including multi-drug-resistant ones.[6] Also exhibits antivascular properties.[5]
Cell Cycle Effect Induces G2/M phase arrest.[3]Induces G2/M phase arrest.[8]

Experimental Plan for Independent Verification

This section outlines a series of experiments to independently verify and compare the biological activities of E7010 and Combretastatin A-4. The causality behind each experimental choice is explained to provide a clear and logical workflow.

In Vitro Cytotoxicity Assessment

Rationale: The first step is to determine the potency of each compound in inhibiting the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency. A lower IC50 value indicates a more potent compound. The MTT assay is a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11]

Experimental Protocol: MTT Assay [10][12]

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, A549, or DU-145) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of E7010 and Combretastatin A-4 in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Expected Outcome: This experiment will provide IC50 values for both E7010 and Combretastatin A-4 against the selected cancer cell lines, allowing for a direct comparison of their cytotoxic potency.

In Vitro Tubulin Polymerization Assay

Rationale: To directly verify the reported mechanism of action, an in vitro tubulin polymerization assay is essential. This cell-free assay measures the effect of the compounds on the assembly of purified tubulin into microtubules. The polymerization process can be monitored by the increase in turbidity (light scattering) as microtubules form.[13][14][15]

Experimental Protocol: Turbidity-Based Tubulin Polymerization Assay [13][15][16]

  • Reagent Preparation: Reconstitute lyophilized bovine brain tubulin (>99% pure) in an ice-cold general tubulin buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Prepare a 10 mM stock solution of GTP.

  • Reaction Setup: In a pre-warmed 96-well plate, add various concentrations of E7010 or Combretastatin A-4 diluted in GTB. Include a positive control (e.g., Nocodazole) and a negative control (vehicle - DMSO).

  • Initiation of Polymerization: Add the tubulin solution and GTP to each well to initiate polymerization. The final concentration of tubulin should be around 3 mg/mL.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340-350 nm every minute for 60 minutes.[13][16]

  • Data Analysis: Plot the absorbance against time to generate polymerization curves for each compound concentration. Calculate the percentage of inhibition of tubulin polymerization and determine the IC50 value for each compound.

Expected Outcome: This assay will confirm whether E7010 and Combretastatin A-4 directly inhibit tubulin polymerization and will provide a quantitative comparison of their inhibitory activity in a cell-free system.

Cell Cycle Analysis

Rationale: Since tubulin polymerization inhibitors are known to cause mitotic arrest, it is crucial to verify their effect on the cell cycle. Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the DNA content of a cell population and determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[17][18][19] An accumulation of cells in the G2/M phase would be consistent with the proposed mechanism of action.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [17][18][19]

  • Cell Treatment: Seed cancer cells in 6-well plates and treat them with E7010 and Combretastatin A-4 at concentrations around their respective IC50 values for 24 hours. Include a vehicle-treated control group.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at -20°C.[18]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A (to prevent staining of RNA).[18]

  • Data Acquisition: Analyze the stained cells using a flow cytometer. PI fluoresces when it intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Analyze the flow cytometry data using appropriate software to generate DNA content histograms. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expected Outcome: A significant increase in the percentage of cells in the G2/M phase for both E7010 and Combretastatin A-4 treated cells compared to the control will verify their ability to induce mitotic arrest.

Visualizing the Workflow and Mechanism

G cluster_0 In Vitro Cytotoxicity cluster_1 Mechanism Verification cluster_2 Data Comparison cell_culture Seed Cancer Cells compound_treatment Treat with E7010 / CA-4 cell_culture->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay ic50_determination Determine IC50 mtt_assay->ic50_determination compare_potency Compare Cytotoxic Potency (IC50) ic50_determination->compare_potency tubulin_assay In Vitro Tubulin Polymerization Assay tubulin_ic50 Determine Tubulin IC50 tubulin_assay->tubulin_ic50 cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) g2m_arrest Quantify G2/M Arrest cell_cycle_analysis->g2m_arrest compare_moa Compare Mechanistic Potency tubulin_ic50->compare_moa g2m_arrest->compare_moa

G cluster_inhibitor tubulin_dimer {α-Tubulin | β-Tubulin} microtubule Microtubule (Polymerized) tubulin_dimer->microtubule Polymerization spindle Mitotic Spindle microtubule->spindle Assembly cell_division Cell Division spindle->cell_division inhibitor E7010 or CA-4 binding_site Colchicine Binding Site on β-Tubulin inhibitor->binding_site binds to binding_site->microtubule Inhibits

Conclusion

This guide provides a comprehensive framework for the independent verification and comparison of the biological activity of the benzenesulfonamide E7010 against the well-characterized tubulin inhibitor Combretastatin A-4. By following the detailed protocols for cytotoxicity, in vitro tubulin polymerization, and cell cycle analysis, researchers can obtain robust and reproducible data to validate the reported anticancer effects and mechanism of action. This structured approach ensures scientific integrity and provides a solid foundation for further drug development efforts in the field of oncology.

References

  • Mechanism of action of E7010, an orally active sulfonamide antitumor agent: inhibition of mitosis by binding to the colchicine site of tubulin. Cancer Research. Available at: [Link]

  • In vivo tumor growth inhibition produced by a novel sulfonamide, E7010, against rodent and human tumors. PubMed. Available at: [Link]

  • Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update. PubMed. Available at: [Link]

  • BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry. Carver College of Medicine. Available at: [Link]

  • Combretastatin A-4 Analogue: A Dual-Targeting and Tubulin Inhibitor Containing Antitumor Pt(IV) Moiety with a Unique Mode of Action. ACS Publications. Available at: [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. Available at: [Link]

  • Combretastatin A-4. Wikipedia. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Propidium iodide staining of cells for cell cycle analysis. Bio-Rad Antibodies. Available at: [Link]

  • In Vitro Tubulin Polymerization Inhibition Assay. Bio-protocol. Available at: [Link]

  • Mechanism of Action of E7010, an Orally Active Sulfonamide Antitumor Agent: Inhibition of Mitosis by Binding to the Colchicine Site of Tubulin. AACR Journals. Available at: [Link]

  • In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). MilliporeSigma. Available at: [Link]

  • Synthesis and anti-proliferative activity of new E7010 tethered urea congeners as potential tubulin inhibitors and apoptosis inducers. PubMed Central. Available at: [Link]

  • MTT (Assay protocol). Addgene. Available at: [Link]

  • Preferential Binding of E7010 to Murine β3‐Tubulin and Decreased β3‐Tubulin in E7010‐resistant Cell Lines. PMC. Available at: [Link]

  • Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. Available at: [Link]

  • Discovery of novel 2-N-aryl-substituted benzenesulfonamidoacetamides: orally bioavailable tubulin polymerization inhibitors with marked antitumor activities. PubMed. Available at: [Link]

  • E7010 Pipe Welding Electrode. China-Welding. Available at: [Link]

  • Golden Bridge E7010-P1 (E7010) Electrode. Foresee Electronics Inc. Available at: [Link]

  • Chemical structure of E7010 (A) and fused analogues (B and C) with anti‐tumor activity. Target molecules in this work, N‐substituted dibenzothiazines. ResearchGate. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-(4-ethoxyphenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-(4-ethoxyphenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.